DMTr-LNA-U-3-CED-Phosphora
Description
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Properties
IUPAC Name |
3-[[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-(2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H47N4O9P/c1-27(2)44(28(3)4)54(51-24-10-22-41)53-36-35-37(43-23-21-34(45)42-38(43)46)52-39(36,25-49-35)26-50-40(29-11-8-7-9-12-29,30-13-17-32(47-5)18-14-30)31-15-19-33(48-6)20-16-31/h7-9,11-21,23,27-28,35-37H,10,24-26H2,1-6H3,(H,42,45,46)/t35-,36+,37-,39-,54?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCIJWWVBQZMMI-PUIMFIDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=O)NC6=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@@H]2[C@@H](O[C@]1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=O)NC6=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47N4O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Structure and Utility of DMTr-LNA-U-3-CED-Phosphoramidite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of DMTr-LNA-U-3-CED-Phosphoramidite, a critical building block in the synthesis of modified oligonucleotides. We will delve into its chemical structure, quantitative properties, and the experimental protocols for its application, offering valuable insights for researchers in the fields of genomics, diagnostics, and therapeutics.
Core Chemical Identity
DMTr-LNA-U-3-CED-Phosphoramidite is a xeno-nucleic acid monomer used in the chemical synthesis of Locked Nucleic Acid (LNA) oligonucleotides. The "LNA" designation signifies the presence of a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar, which locks the sugar in a C3'-endo conformation. This conformational rigidity significantly enhances the binding affinity and nuclease resistance of the resulting oligonucleotide.
The key components of this phosphoramidite (B1245037) are:
-
DMTr (4,4'-Dimethoxytrityl): A bulky protecting group attached to the 5'-hydroxyl of the ribose sugar. It prevents unwanted reactions at this position during oligonucleotide synthesis and is removed at the beginning of each coupling cycle.
-
LNA-U: The core of the molecule, consisting of a uracil (B121893) nucleobase attached to a ribose sugar that is conformationally locked by a 2'-O, 4'-C methylene bridge.
-
CED (Cyanoethyl): A protecting group on the phosphorus atom of the phosphoramidite moiety.
-
Phosphoramidite: The reactive group at the 3'-position that enables the sequential addition of nucleotide monomers to a growing oligonucleotide chain during solid-phase synthesis.
Below is a schematic representation of the DMTr-LNA-U-3-CED-Phosphoramidite structure, highlighting its principal functional moieties.
Caption: Schematic of DMTr-LNA-U-3-CED-Phosphoramidite.
Quantitative Data Summary
The following table summarizes the key quantitative data for DMTr-LNA-U-3-CED-Phosphoramidite.
| Property | Value | Reference |
| Molecular Formula | C40H47N4O9P | [1] |
| Molecular Weight | 758.80 g/mol | [1] |
| CAS Number | 206055-76-7 | [2] |
| Appearance | Solid | [3] |
| Storage Condition | -20°C | [4] |
| Shipping Condition | Ambient Temperature | [4] |
Experimental Protocol: Oligonucleotide Synthesis
DMTr-LNA-U-3-CED-Phosphoramidite is utilized in standard automated solid-phase oligonucleotide synthesis protocols with some key modifications to account for its increased steric hindrance compared to standard DNA phosphoramidites.[5]
Materials:
-
DMTr-LNA-U-3-CED-Phosphoramidite
-
Anhydrous acetonitrile
-
Standard DNA or RNA phosphoramidites (if creating a mixedmer)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)
-
Capping reagents (e.g., Acetic Anhydride and N-Methylimidazole)
-
Oxidizing solution (e.g., Iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide)
Methodology:
The synthesis follows a cyclical four-step process for each monomer addition:
-
Deblocking: The 5'-DMTr protecting group of the nucleotide attached to the solid support is removed using the deblocking solution. The support is then washed with acetonitrile.
-
Coupling: The DMTr-LNA-U-3-CED-Phosphoramidite, dissolved in anhydrous acetonitrile, is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Due to steric hindrance, a longer coupling time is recommended, typically around 180-250 seconds.[5]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution. A longer oxidation time of approximately 45 seconds is suggested for LNA monomers.[5]
These four steps are repeated for each subsequent monomer until the desired oligonucleotide sequence is synthesized.
Post-Synthesis Processing:
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and the cyanoethyl protecting groups from the phosphate backbone and the protecting groups on the nucleobases are removed by incubation in a cleavage and deprotection solution.
-
Purification: The crude oligonucleotide product can be purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
The following diagram illustrates the workflow for a single coupling cycle in oligonucleotide synthesis.
Caption: Oligonucleotide synthesis cycle workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DMTr-LNA-U-3-CED-phosphoramidite, 206055-76-7 | BroadPharm [broadpharm.com]
- 3. DMTr-LNA-G(iBu)-3'-CED-phosphoramidite | CymitQuimica [cymitquimica.com]
- 4. DMTr-LNA-C(Bz)-3-CED-phosphoramidite, 206055-78-9 | BroadPharm [broadpharm.com]
- 5. glenresearch.com [glenresearch.com]
The Gatekeeper of LNA Synthesis: An In-depth Guide to the Dimethoxytrityl (DMTr) Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic oligonucleotides, particularly Locked Nucleic Acids (LNAs), precision and purity are paramount. The successful construction of these high-affinity nucleic acid analogs hinges on the strategic use of protecting groups, among which the 4,4'-dimethoxytrityl (DMTr) group stands out as a critical gatekeeper. This technical guide provides a comprehensive overview of the multifaceted role of the DMTr group in LNA synthesis, from its protective function during synthesis to its indispensable role in purification, supported by detailed experimental protocols and quantitative data.
The Core Function: A Robust 5'-Hydroxyl Guardian
The primary role of the DMTr group in LNA synthesis is the protection of the 5'-hydroxyl group of the LNA phosphoramidite (B1245037) monomers.[1] This bulky, acid-labile group is essential for preventing self-polymerization of the phosphoramidites and ensuring that the coupling reaction occurs exclusively at the desired 5'-position of the growing oligonucleotide chain.[2]
The DMTr group is introduced onto the 5'-hydroxyl of the LNA nucleoside during the preparation of the phosphoramidite building blocks. Its selection is based on its stability under the basic and neutral conditions of the coupling and oxidation steps of solid-phase synthesis, and its facile removal under mild acidic conditions.[2]
The LNA Solid-Phase Synthesis Cycle: A DMTr-Orchestrated Process
The automated solid-phase synthesis of LNA oligonucleotides follows a four-step cycle for each monomer addition, where the DMTr group plays a pivotal role in the first two steps. Due to the sterically hindered nature of LNA monomers, longer coupling and oxidation times are generally required compared to standard DNA or RNA synthesis.[3]
The four steps of the LNA synthesis cycle are:
-
Detritylation (Deblocking): The cycle begins with the removal of the 5'-DMTr group from the solid support-bound nucleoside. This is achieved by treating the support with a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous non-polar solvent like dichloromethane (B109758) (DCM).[2] The removal of the DMTr group exposes the 5'-hydroxyl group for the subsequent coupling reaction. The liberated DMTr cation has a characteristic orange color, which can be quantified spectrophotometrically to monitor the coupling efficiency of the previous cycle.[2]
-
Coupling: The next LNA phosphoramidite monomer, with its 5'-hydroxyl group protected by a DMTr group, is activated by a weak acid, such as 1H-tetrazole or 5-ethylthio-1H-tetrazole (ETT). The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the support-bound oligonucleotide chain.[2]
-
Capping: To prevent the elongation of any unreacted 5'-hydroxyl groups in subsequent cycles, which would result in deletion mutations, a capping step is introduced. This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[2]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphotriester linkage. This is commonly done using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[2]
This four-step cycle is repeated for each LNA monomer to be added to the growing chain.
Purification Advantage: The "Trityl-on" Strategy
One of the most significant contributions of the DMTr group to LNA synthesis is its role in the purification of the final product. The "Trityl-on" purification strategy leverages the hydrophobicity of the DMTr group, which is intentionally left on the 5'-terminus of the full-length LNA oligonucleotide after the final synthesis cycle.[4]
This strategy allows for highly efficient separation of the desired full-length product from shorter, "failure" sequences that lack the 5'-DMTr group (as their unreacted 5'-hydroxyls were capped during synthesis). Reverse-phase high-performance liquid chromatography (RP-HPLC) or reverse-phase solid-phase extraction (SPE) cartridges are commonly used for this purpose.[5][6] The hydrophobic DMTr group causes the full-length LNA to be strongly retained on the hydrophobic stationary phase, while the more hydrophilic failure sequences are washed away.[5][6]
After the failure sequences have been removed, the DMTr group is cleaved from the purified, support-bound LNA using a mild acid treatment. The final, deprotected LNA product is then eluted. This method significantly enhances the purity of the final LNA oligonucleotide.
Quantitative Impact on Yield and Purity
The use of DMTr-on purification significantly improves the purity of the final LNA oligonucleotide product. While specific yields can be sequence-dependent, the principle of retaining the full-length product while washing away truncated sequences leads to a substantial enrichment of the desired molecule.
| Purification Strategy | Typical Purity of Crude Oligonucleotide | Purity after Purification | Typical Overall Yield | Reference |
| DMTr-off (Desalting only) | 50-70% | 60-80% | Moderate | [5] |
| DMTr-on (RP-HPLC/SPE) | 50-70% | >90-98% | Good | [4][5] |
Table 1: Comparison of Purification Strategies for Synthetic Oligonucleotides.
Experimental Protocols
Automated LNA Solid-Phase Synthesis Cycle
The following is a generalized protocol for a single coupling cycle on an automated DNA/RNA synthesizer, adapted for LNA synthesis. Specific timings and volumes may need to be optimized based on the synthesizer model and the specific LNA sequence.
| Step | Reagent/Solvent | Typical Wait Time |
| 1. Detritylation | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 60-120 seconds |
| 2. Wash | Acetonitrile | 30-60 seconds |
| 3. Coupling | 0.1 M LNA Phosphoramidite + 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile | 3-5 minutes |
| 4. Wash | Acetonitrile | 30-60 seconds |
| 5. Capping | Cap A (Acetic Anhydride/Pyridine/THF) + Cap B (N-Methylimidazole/THF) | 30-60 seconds |
| 6. Wash | Acetonitrile | 30-60 seconds |
| 7. Oxidation | 0.02 M Iodine in THF/Pyridine/Water | 60-120 seconds |
| 8. Wash | Acetonitrile | 30-60 seconds |
Table 2: Generalized Automated LNA Synthesis Cycle.[3]
DMTr-on Reverse-Phase HPLC Purification of LNA Oligonucleotides
This protocol outlines the general steps for purifying a DMTr-on LNA oligonucleotide using RP-HPLC.
-
Cleavage and Deprotection: The synthesized LNA oligonucleotide is cleaved from the solid support and the base and phosphate protecting groups are removed by treatment with concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine. The 5'-DMTr group remains intact.
-
Sample Preparation: The crude, deprotected LNA solution is lyophilized and redissolved in a suitable aqueous buffer (e.g., 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0).
-
HPLC Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase A: 0.1 M TEAA in water.
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.
-
Gradient: A linear gradient from a low percentage of Buffer B to a higher percentage is used to elute the oligonucleotides. The hydrophobic DMTr-on LNA will elute at a higher acetonitrile concentration than the trityl-off failure sequences.
-
Detection: UV absorbance at 260 nm.
-
-
Fraction Collection: The peak corresponding to the DMTr-on LNA is collected.
-
Detritylation: The collected fraction is treated with 80% acetic acid for 15-30 minutes at room temperature to cleave the DMTr group.
-
Final Desalting: The detritylated LNA is desalted using a size-exclusion column or by ethanol (B145695) precipitation to remove the acetic acid and salts.
-
Lyophilization: The final purified LNA oligonucleotide is lyophilized to a dry powder.
Chemical Structure of a DMTr-Protected LNA Monomer
The DMTr group is attached to the 5' position of the LNA nucleoside. The 3' position is modified with a phosphoramidite group for coupling, and the exocyclic amines of the bases (A, C, G) are also protected.
Conclusion
The dimethoxytrityl group is far more than a simple protecting group in the synthesis of Locked Nucleic Acids. It is a master regulator of the synthesis process, ensuring the fidelity of chain elongation, and a powerful tool for achieving the high levels of purity required for research, diagnostic, and therapeutic applications. A thorough understanding of the role and handling of the DMTr group is therefore fundamental for any scientist or professional involved in the development and production of LNA-based technologies. The strategic retention of the DMTr group for "Trityl-on" purification is a testament to the elegance and efficiency of modern oligonucleotide chemistry, enabling the production of high-quality LNA molecules that are driving innovation in molecular biology and medicine.
References
- 1. qiagen.com [qiagen.com]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. diva-portal.org [diva-portal.org]
- 6. pubs.acs.org [pubs.acs.org]
Unlocking the Potential of Drug Discovery: A Technical Guide to the C3'-endo Conformation of Locked Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acids (LNAs) have emerged as a cornerstone in the development of nucleic acid-based therapeutics and diagnostics. Their remarkable properties, stemming from a unique structural modification, offer unprecedented advantages in target affinity, specificity, and biostability. This in-depth technical guide delves into the core of LNA technology: the C3'-endo conformation, providing a comprehensive understanding for researchers and drug development professionals.
The Core of LNA: A Structurally Rigid C3'-endo Conformation
Locked Nucleic Acid is a modified RNA nucleotide analog where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar.[1][2] This bridge "locks" the ribose moiety into a rigid C3'-endo (North) conformation, which is characteristic of A-form nucleic acid duplexes.[1][3][4][5] This pre-organized structure is the primary reason for the exceptional properties of LNAs.[6]
In contrast to the flexible sugar puckering (C2'-endo vs. C3'-endo) observed in natural DNA and RNA, the locked C3'-endo conformation of LNA minimizes the entropic penalty upon duplex formation, contributing significantly to its enhanced thermal stability.[6][7] This structural rigidity also leads to improved base stacking interactions, further stabilizing the duplex.[6][8]
Thermodynamic Properties of LNA-Modified Duplexes
The incorporation of LNA monomers into DNA or RNA oligonucleotides dramatically increases the thermal stability of the resulting duplexes. This is quantified by the melting temperature (Tm), which can increase by 3-8 °C for each LNA substitution.[2] The enhanced stability is primarily due to a more favorable enthalpy (ΔH°) of hybridization, although a less unfavorable entropy (ΔS°) change also contributes.[7][9][10]
The thermodynamic benefits of LNA are sequence-dependent, with LNA pyrimidines generally contributing more to stability than LNA purines.[9][10] The neighboring bases also play a crucial role in the overall stability of the duplex.[9][10]
Table 1: Thermodynamic Parameters for Single LNA Incorporations in DNA Duplexes
| LNA Monomer | Neighboring Bases (5'-XLY-3') | ΔTm (°C per modification) | ΔΔH° (kcal/mol) | ΔΔS° (cal/mol·K) |
| LNA-A | T-A-T | +5.2 | -3.8 | -9.2 |
| LNA-T | A-T-A | +6.1 | -4.2 | -10.1 |
| LNA-C | G-C-G | +7.6 | -5.1 | -12.5 |
| LNA-G | C-G-C | +4.8 | -3.5 | -8.5 |
| LNA-A | G-A-C | +6.5 | -4.5 | -11.0 |
| LNA-T | C-T-G | +7.2 | -4.9 | -11.8 |
Note: These are representative values and can vary based on the full sequence context and experimental conditions. Data synthesized from multiple sources.[9][10]
Impact on Duplex Structure and Recognition
The rigid C3'-endo conformation of LNA forces the entire LNA-containing strand and, consequently, the entire duplex to adopt an A-form helical geometry, similar to that of an RNA-RNA duplex.[2][11][12][13] This has significant implications for molecular recognition and biological activity. For instance, LNA-DNA/RNA heteroduplexes can be substrates for RNase H, an enzyme that cleaves the RNA strand of such hybrids, a critical mechanism for antisense drug action.[14][15]
The A-form geometry also influences the width of the major and minor grooves of the duplex, which can affect the binding of proteins and other molecules.[11]
Experimental Protocols for LNA Conformational Analysis
The structural and thermodynamic properties of LNA-modified oligonucleotides are primarily investigated using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
NMR Spectroscopy for Solution Structure Determination
2D NMR spectroscopy is a powerful tool to determine the solution structure of LNA-containing duplexes and to confirm the C3'-endo conformation of the LNA monomers.[6][16][17]
Key Methodologies:
-
Sample Preparation: LNA-containing oligonucleotides are synthesized using standard phosphoramidite (B1245037) chemistry.[18] The purified oligonucleotides are dissolved in a suitable buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0) to a final concentration of 1-2 mM. For exchangeable proton observation, the sample is lyophilized and redissolved in 90% H₂O/10% D₂O.
-
NMR Data Acquisition: A suite of 2D NMR experiments is performed, typically on a 500 MHz or higher spectrometer.[19]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine inter-proton distances, which are crucial for 3D structure calculation. Mixing times of 100-300 ms (B15284909) are commonly used.[19]
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual nucleotides.
-
DQF-COSY (Double-Quantum-Filtered Correlation Spectroscopy): To determine scalar coupling constants (J-couplings), which provide information about the sugar pucker conformation.[6]
-
-
Data Analysis and Structure Calculation:
-
Resonance assignments are made using standard sequential assignment strategies.
-
Inter-proton distance restraints are derived from NOESY cross-peak intensities.
-
Torsion angle restraints for the sugar pucker are derived from the analysis of J-couplings.
-
3D structures are calculated using molecular dynamics and simulated annealing protocols with software like AMBER or XPLOR-NIH.
-
X-ray Crystallography for High-Resolution Structure
X-ray crystallography provides a static, high-resolution view of the LNA duplex in the solid state, confirming the C3'-endo pucker and revealing detailed information about hydration and crystal packing.[13][20][21]
Key Methodologies:
-
Crystallization: The purified LNA-containing oligonucleotide is screened against a variety of crystallization conditions (precipitants, buffers, salts, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Data Collection: A suitable crystal is cryo-cooled and diffraction data are collected at a synchrotron source.[21]
-
Structure Determination and Refinement:
-
The structure is typically solved by molecular replacement using a canonical A-form or B-form DNA duplex as a starting model.
-
The model is then refined against the experimental diffraction data using software like CNS or PHENIX. Manual model building is performed using programs like Coot.
-
Water molecules and ions are added to the model in the final stages of refinement.
-
Applications in Drug Development
The unique properties of LNAs make them highly valuable for various therapeutic and diagnostic applications.
-
Antisense Oligonucleotides (ASOs): LNA-based ASOs exhibit enhanced target binding affinity and nuclease resistance, leading to improved potency and duration of action.[22][23] Several LNA ASO drugs are in clinical development for a range of diseases.[22][23]
-
siRNA (small interfering RNA): Incorporating LNAs into siRNA duplexes can improve their stability and reduce off-target effects.[22]
-
Diagnostic Probes: The high affinity and specificity of LNAs make them ideal for use in diagnostic assays such as quantitative PCR (qPCR), in situ hybridization (ISH), and microarrays.[2]
-
Aptamers: LNA modifications can be introduced into aptamers to enhance their structural stability and binding affinity to their targets.[24]
Conclusion
The locked C3'-endo conformation is the defining feature of LNA technology, bestowing upon it a suite of advantageous properties that are being actively exploited in the development of next-generation nucleic acid therapeutics and diagnostics. A thorough understanding of the structural and thermodynamic consequences of this modification is paramount for the rational design of effective and safe LNA-based drugs and tools. This guide provides a foundational understanding for researchers and developers to harness the full potential of this powerful technology.
References
- 1. Locked nucleic acid - Wikipedia [en.wikipedia.org]
- 2. microsynth.com [microsynth.com]
- 3. Conformationally restricted nucleotides as a probe of structure–function relationships in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glenresearch.com [glenresearch.com]
- 6. The conformations of locked nucleic acids (LNA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Contributions of stacking, preorganization, and hydrogen bonding to the thermodynamic stability of duplexes between RNA and 2'-O-methyl RNA with Locked Nucleic Acids (LNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sequence-dependent thermodynamic parameters for locked nucleic acid (LNA)-DNA duplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insights into structure, dynamics and hydration of locked nucleic acid (LNA) strand-based duplexes from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insights into structure, dynamics and hydration of locked nucleic acid (LNA) strand-based duplexes from molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 14. Design of LNA Analogues Using a Combined Density Functional Theory and Molecular Dynamics Approach for RNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. NMR studies of fully modified locked nucleic acid (LNA) hybrids: solution structure of an LNA:RNA hybrid and characterization of an LNA:DNA hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NMR structure of an α-L-LNA:RNA hybrid: structural implications for RNase H recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. X-ray crystal structure of a locked nucleic acid (LNA) duplex composed of a palindromic 10-mer DNA strand containing one LNA thymine monomer - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. aps.anl.gov [aps.anl.gov]
- 22. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ebiotrade.com [ebiotrade.com]
- 24. tandfonline.com [tandfonline.com]
Unlocking Enhanced Stability: A Technical Guide to LNA-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA) modifications represent a significant advancement in oligonucleotide technology, offering unprecedented thermal stability and target affinity. This in-depth technical guide explores the core principles of LNA-enhanced thermal stability, providing a comprehensive overview for researchers, scientists, and professionals in drug development. We delve into the quantitative impact of LNA incorporation, detail the experimental protocols for its characterization, and visualize the underlying mechanisms and workflows.
The Core Principle: Conformational Rigidity and Enhanced Hybridization
Locked Nucleic Acid is a class of nucleic acid analogs where the ribose sugar moiety is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This structural constraint pre-organizes the sugar into a C3'-endo (A-form) conformation, which is ideal for Watson-Crick base pairing. This pre-organization minimizes the entropic penalty associated with duplex formation, leading to a significant increase in the thermal stability of LNA-containing oligonucleotides when hybridized to complementary DNA or RNA strands.[1][2]
The enhanced stability of LNA-modified duplexes is a key factor in their broad utility in therapeutics and diagnostics. This inherent stability allows for the design of shorter oligonucleotides with higher melting temperatures (Tm), leading to improved specificity and the ability to target sequences that are otherwise challenging for traditional DNA or RNA oligos.[3]
Quantitative Impact of LNA Modification on Thermal Stability
The incorporation of LNA monomers into an oligonucleotide has a profound and quantifiable effect on its thermal stability. This is most commonly measured as an increase in the melting temperature (Tm), the temperature at which half of the duplex DNA dissociates into single strands.
Increase in Melting Temperature (Tm)
Each LNA monomer incorporated into a DNA or RNA oligonucleotide can increase the Tm by 2-8°C, a significantly greater increase than that observed with other modifications like 2'-O-methyl RNA.[3][4] This enhancement is, however, context-dependent, influenced by the surrounding sequence.[5]
Table 1: Representative Increase in Melting Temperature (Tm) per LNA Modification
| Oligonucleotide Type | Modification | Average ΔTm per LNA (°C) | Reference |
| DNA/DNA Duplex | Single LNA | +1 to +8 | [6] |
| DNA/RNA Duplex | Single LNA | +2 to +10 | [7] |
| LNA/DNA Gapmer | LNA flanks | +1.5 to +4 | [4] |
Thermodynamic Parameters
The enhanced thermal stability of LNA-modified oligonucleotides is reflected in the thermodynamic parameters of duplex formation: enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°). The locked conformation of the LNA monomer leads to a more favorable enthalpic contribution and a less unfavorable entropic change upon hybridization.[2][8]
Table 2: Thermodynamic Contributions of LNA Modifications to Duplex Stability
| Parameter | Effect of LNA Modification | Rationale | Reference |
| ΔH° (Enthalpy) | More negative (favorable) | Enhanced stacking interactions and hydrogen bonding due to the pre-organized A-form helix. | [8] |
| ΔS° (Entropy) | Less negative (less unfavorable) | The LNA monomer is already in a rigid conformation, reducing the entropic cost of duplex formation. | [8] |
| ΔG° (Gibbs Free Energy) | More negative (more stable duplex) | The combination of a more favorable enthalpy and a less unfavorable entropy results in a more stable duplex. | [2] |
Mismatch Discrimination
A critical advantage of LNA-modified oligonucleotides is their superior ability to discriminate between perfectly matched and mismatched target sequences. The rigid nature of the LNA-DNA duplex accentuates the destabilizing effect of a mismatch, often resulting in a larger decrease in Tm (ΔTm) compared to an equivalent mismatch in a DNA-DNA duplex.[9][10] This property is invaluable for applications requiring high specificity, such as SNP genotyping and allele-specific PCR.[8]
Table 3: Comparison of Mismatch Discrimination (ΔTm) for DNA and LNA-Modified Probes
| Mismatch Type | ΔTm for DNA Probe (°C) | ΔTm for LNA Probe (°C) | Reference |
| A•A | 8.4 | 12.3 | [9] |
| G•T | 6.3 | 5.5 | [9] |
| C•T | 5.9 | 9.8 | [10] |
Note: ΔTm is the difference in melting temperature between the perfectly matched duplex and the mismatched duplex.
Experimental Protocols for Thermal Stability Analysis
The thermal stability of LNA-modified oligonucleotides is primarily assessed using techniques that monitor the denaturation of the duplex as a function of temperature. The most common methods are UV-Vis spectrophotometry (thermal denaturation or melting analysis), Differential Scanning Calorimetry (DSC), and Circular Dichroism (CD) spectroscopy.
UV-Vis Thermal Denaturation (Melting) Analysis
This is the most widely used method for determining the Tm of oligonucleotides. It relies on the hyperchromic effect, where the absorbance of UV light by the nucleic acid bases at 260 nm increases as the duplex denatures into single strands.
Detailed Methodology:
-
Oligonucleotide Synthesis and Purification: LNA-containing oligonucleotides are synthesized using standard phosphoramidite (B1245037) chemistry on an automated DNA synthesizer.[7] Purification is typically performed by high-performance liquid chromatography (HPLC) to ensure high purity.[11]
-
Sample Preparation:
-
Anneal the LNA-modified oligonucleotide with its complementary DNA or RNA strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[4]
-
The final concentration of the duplex should be in the low micromolar range (e.g., 1-5 µM).[12]
-
Degas the samples to prevent bubble formation during heating.
-
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Data Acquisition:
-
Data Analysis:
-
Plot the absorbance versus temperature to obtain a melting curve.
-
The Tm is determined as the temperature at the maximum of the first derivative of the melting curve.[15]
-
Differential Scanning Calorimetry (DSC)
DSC directly measures the heat absorbed by a sample as it is heated, providing a more complete thermodynamic profile of the melting transition.
Detailed Methodology:
-
Sample Preparation:
-
Prepare the oligonucleotide duplex sample and a matching reference buffer as for UV melting analysis. The concentration may need to be higher than for UV melting.
-
Thoroughly degas both the sample and reference solutions.[3]
-
-
Instrumentation: Use a differential scanning calorimeter.
-
Data Acquisition:
-
Load the sample and reference solutions into their respective cells in the calorimeter.
-
Scan the temperature over the desired range (e.g., 20°C to 100°C) at a constant rate (e.g., 60°C/hour).[16]
-
-
Data Analysis:
-
The output is a thermogram of heat capacity (Cp) versus temperature.
-
The Tm is the temperature at the peak of the transition.
-
The enthalpy of the transition (ΔH°) can be calculated by integrating the area under the peak.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral structure of nucleic acids. The conformational change from a duplex to single strands can be monitored by CD.
Detailed Methodology:
-
Sample Preparation: Prepare the duplex sample in a suitable buffer as for UV melting analysis.
-
Instrumentation: Use a CD spectropolarimeter equipped with a temperature controller.
-
Data Acquisition:
-
Record the CD spectrum at a series of increasing temperatures. A wavelength where a significant change is observed upon melting (e.g., 260-280 nm) is chosen for the melting experiment.[17]
-
Alternatively, monitor the CD signal at a fixed wavelength while ramping the temperature.
-
-
Data Analysis:
-
Plot the CD signal versus temperature to obtain a melting curve.
-
The Tm is determined from the midpoint of the transition.[17]
-
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.
Caption: Mechanism of LNA-induced thermal stability.
Caption: Experimental workflow for UV thermal denaturation analysis.
Caption: LNA enhances mismatch discrimination.
Conclusion
LNA-modified oligonucleotides offer a powerful tool for applications requiring high thermal stability and specificity. The predictable and significant increase in melting temperature, coupled with enhanced mismatch discrimination, makes LNA a superior choice for the development of next-generation diagnostics and therapeutics. The experimental protocols detailed in this guide provide a robust framework for the characterization of these valuable molecules, enabling researchers to harness the full potential of LNA technology.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alan-cooper.org.uk [alan-cooper.org.uk]
- 4. researchgate.net [researchgate.net]
- 5. Sequence-dependent thermodynamic parameters for locked nucleic acid (LNA)-DNA duplex formation. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 8. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 11. Method of Oligonucleotide Purification [biosyn.com]
- 12. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 13. academic.oup.com [academic.oup.com]
- 14. experts.umn.edu [experts.umn.edu]
- 15. agilent.com [agilent.com]
- 16. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Circular dichroism and conformational polymorphism of DNA - PMC [pmc.ncbi.nlm.nih.gov]
The Guardian of the Genome: A Technical Guide to the Superior Nuclease Resistance of LNA-Containing Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of potent and durable oligonucleotide therapeutics is intrinsically linked to overcoming their inherent vulnerability to nuclease degradation. This in-depth technical guide explores the exceptional nuclease-resistant properties conferred by Locked Nucleic Acid (LNA) modifications. By delving into the structural basis of this stability and presenting robust quantitative data, this document serves as a comprehensive resource for the rational design of next-generation oligonucleotide drugs.
The LNA Advantage: A Structural Shield Against Degradation
Locked Nucleic Acid is a class of RNA analogs featuring a methylene (B1212753) bridge that locks the ribose ring in an RNA-mimicking C3'-endo conformation.[1] This seemingly subtle modification has profound implications for the stability of an oligonucleotide. The rigid structure of LNA significantly enhances its binding affinity to complementary DNA and RNA strands and, crucially, provides a steric shield against the enzymatic machinery of nucleases.[1][2] This inherent resistance to both endo- and exonucleases translates into a dramatically extended half-life in biological fluids, a critical attribute for therapeutic efficacy.[2][3]
Quantitative Analysis of Nuclease Resistance
The superior stability of LNA-containing oligonucleotides has been extensively documented. The following tables summarize key quantitative data from seminal studies, offering a clear comparison with other common oligonucleotide modifications.
Table 1: Stability of Oligonucleotides in Human Serum
| Oligonucleotide Type | Half-life (t1/2) | Fold Increase vs. Unmodified DNA | Reference |
| Unmodified Oligodeoxynucleotide | ~1.5 hours | 1x | [4] |
| LNA/DNA Gapmer (3 LNA at each end) | ~15 hours | 10x | [4] |
| Phosphorothioate (PS) | 10 hours | ~6.7x | [4] |
| 2'-O-methyl Gapmer | 12 hours | 8x | [4] |
Table 2: Stability Against Specific Nucleases
| Oligonucleotide Modification | Nuclease | Observation | Reference |
| Fully LNA modified | Snake Venom Phosphodiesterase (3'-exonuclease) | Completely stable after 2 hours. | [5] |
| Two 3'-terminal LNAs | Snake Venom Phosphodiesterase (3'-exonuclease) | 83% of full-length oligo remained after 2 hours. | [5] |
| Fully LNA modified | S1-endonuclease | 85% of full-length oligo remained after 2 hours. | [5] |
| Unmodified DNA and Phosphorothioate | S1-endonuclease | Undetectable after 30 minutes. | [5] |
| Penultimate LNA at 3'-end | 3'→5' exonuclease activities of various DNA polymerases | Essentially complete nuclease resistance. | [6] |
Experimental Protocols for Assessing Nuclease Resistance
The evaluation of nuclease resistance is a cornerstone of preclinical oligonucleotide development. Below are detailed methodologies for commonly employed assays.
Serum Stability Assay
This assay assesses the stability of oligonucleotides in a biologically relevant medium.
1. Oligonucleotide Preparation:
-
The test oligonucleotide (e.g., LNA-modified, unmodified DNA) is typically radiolabeled at the 5'-end with ³²P using T4 polynucleotide kinase for subsequent visualization.
2. Incubation:
-
The labeled oligonucleotide is incubated in fresh human serum (or serum from another relevant species) at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours).
3. Analysis:
-
The reaction is quenched at each time point, and the samples are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE).
-
The gel is exposed to a phosphor screen, and the amount of full-length, intact oligonucleotide is quantified using densitometry.
4. Data Interpretation:
-
The percentage of intact oligonucleotide at each time point is plotted, and the half-life (t₁/₂) is calculated.
Specific Nuclease Challenge Assay
This assay evaluates the resistance of an oligonucleotide to a specific purified nuclease.
1. Reaction Setup:
-
The oligonucleotide is incubated in a reaction buffer specific to the nuclease being tested (e.g., snake venom phosphodiesterase, S1 nuclease).
-
The purified nuclease is added to initiate the degradation.
2. Incubation and Sampling:
-
The reaction is incubated at the optimal temperature for the nuclease (typically 37°C).
-
Samples are collected at defined intervals.
3. Analysis and Interpretation:
-
The analysis is performed as described for the serum stability assay (PAGE and densitometry).
-
This method allows for a more direct comparison of the intrinsic resistance of different modifications to a particular class of nuclease.
Visualizing the Workflow and Mechanism
The following diagrams illustrate the experimental workflow for nuclease resistance assays and the mechanism of action for LNA gapmers, a common design for antisense oligonucleotides.
LNA gapmers are chimeric oligonucleotides designed to harness the RNase H pathway for target RNA degradation. They typically consist of a central "gap" of DNA monomers flanked by LNA "wings".[4][7] The LNA wings provide high binding affinity and nuclease stability, while the DNA gap, upon hybridization to the target RNA, creates a DNA:RNA hybrid substrate that is recognized and cleaved by RNase H.[4][8]
Conclusion
The incorporation of LNA nucleotides into oligonucleotides offers a powerful and validated strategy to overcome the challenge of nuclease degradation. The significant increase in serum half-life, coupled with resistance to specific endo- and exonucleases, underscores the therapeutic potential of this chemistry. For researchers and drug developers, a thorough understanding of the principles and quantitative data presented in this guide is essential for the design of stable, potent, and effective oligonucleotide-based therapies.
References
- 1. Locked nucleic acid - Wikipedia [en.wikipedia.org]
- 2. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]
- 3. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 4. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Antisense Gapmers with LNA-Wings and (S)-5′-C-Aminopropyl-2′-arabinofluoro-nucleosides Could Efficiently Suppress the Expression of KNTC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principles of LNA® Phosphoramidites in DNA/RNA Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA®) phosphoramidites are a class of powerful nucleic acid analogs that have revolutionized the fields of molecular biology, diagnostics, and drug development. Their unique structural and chemical properties impart unprecedented thermal stability, specificity, and nuclease resistance to oligonucleotides. This technical guide provides a comprehensive overview of the fundamental principles of using LNA phosphoramidites in DNA and RNA synthesis, complete with quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding and practical application of this transformative technology.
The LNA Monomer: A Conformationally "Locked" Nucleotide
The defining feature of an LNA nucleotide is the presence of a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar. This covalent linkage "locks" the furanose ring in a rigid C3'-endo conformation, which is the ideal geometry for forming A-type duplexes, characteristic of RNA-RNA and DNA-RNA hybrids. This pre-organized structure is the primary reason for the remarkable properties of LNA-containing oligonucleotides.
Enhanced Hybridization and Thermal Stability
The pre-organized structure of LNA monomers significantly reduces the entropic penalty associated with duplex formation. This leads to a dramatic increase in the melting temperature (Tm) of LNA-containing oligonucleotides when hybridized to their complementary DNA or RNA targets. This enhanced thermal stability allows for the use of shorter probes and primers with high specificity.
Quantitative Impact of LNA on Melting Temperature (Tm)
The incorporation of LNA monomers into an oligonucleotide can increase the Tm by approximately 2-8°C per LNA modification. The exact increase is sequence-dependent.
| Number of LNA Modifications | Sequence (5' to 3') | Complement | Tm (°C) | ΔTm per LNA (°C) |
| 0 | G T A C G T A C | C A T G C A T G | 36 | - |
| 1 | G T A C G T A C | C A T G C A T G | 43 | +7 |
| 2 | G T A C G T A C | C A T G C A T G | 50 | +7 |
| 3 | G T A C G T A C | C A T G C A T G | 57 | +7 |
| 4 | G T A C G T A C | C A T G C A T G | 64 | +7 |
This table presents illustrative data. The actual Tm increase can vary based on sequence context, salt concentration, and other experimental conditions.
Superior Mismatch Discrimination
The rigid conformation of LNA nucleotides enhances the specificity of hybridization, leading to superior discrimination between perfectly matched and mismatched target sequences. Even a single nucleotide mismatch can result in a significant decrease in the melting temperature (ΔTm), often around 20°C, making LNA-containing probes ideal for applications requiring high specificity, such as single nucleotide polymorphism (SNP) genotyping.[1]
Exceptional Nuclease Resistance
The 2'-O, 4'-C-methylene bridge in LNA monomers sterically hinders the approach of nucleases, rendering LNA-containing oligonucleotides highly resistant to enzymatic degradation.[2] Studies have shown that placing an LNA residue at the penultimate (L-2) position from the 3'-end can confer essentially complete resistance to 3'→5' exonucleases.[3] This property is crucial for in vivo applications, such as antisense therapy, where oligonucleotide stability is paramount.
Nuclease Resistance Comparison
| Oligonucleotide Type | Modification | Relative Nuclease Resistance |
| Unmodified DNA | None | Low |
| Phosphorothioate DNA | Sulfur substitution on phosphate (B84403) backbone | Moderate |
| LNA-modified (3' end) | LNA at the terminal (L-1) position | Partial |
| LNA-modified (penultimate) | LNA at the penultimate (L-2) position | High |
| Full LNA | All nucleotides are LNA | Very High |
Applications of LNA Phosphoramidites
The unique properties of LNA-modified oligonucleotides have led to their widespread adoption in a variety of molecular biology techniques and therapeutic strategies.
Allele-Specific PCR (AS-PCR) and SNP Genotyping
LNA-modified primers and probes significantly improve the specificity and reliability of AS-PCR for SNP detection.[1] The high mismatch discrimination allows for the accurate genotyping of single nucleotide variations.
Fluorescence In Situ Hybridization (FISH)
LNA-based probes for FISH offer increased sensitivity and specificity, allowing for the detection of shorter target sequences with lower background signals.[4] The high affinity of LNA probes also enables shorter hybridization times.
Antisense Oligonucleotides (ASOs)
LNA "gapmers" are potent antisense oligonucleotides used for gene silencing. These chimeric oligonucleotides typically consist of a central "gap" of DNA monomers flanked by LNA "wings." The LNA wings provide high affinity for the target mRNA and nuclease resistance, while the DNA gap is capable of recruiting RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA duplex, leading to target mRNA degradation.[5][6]
Experimental Protocols
Solid-Phase Synthesis of LNA-Oligonucleotides
LNA-containing oligonucleotides are synthesized using standard automated phosphoramidite (B1245037) chemistry on a solid support.[7][8] However, due to the increased steric bulk of LNA phosphoramidites, some modifications to the standard synthesis cycle are required.
Protocol:
-
Preparation: LNA phosphoramidites are dissolved in anhydrous acetonitrile (B52724) to a standard concentration (e.g., 0.1 M).
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid-support-bound nucleoside using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).
-
Coupling: The LNA phosphoramidite is activated with a tetrazole or a similar activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. The coupling time for LNA monomers is extended to 3-15 minutes to ensure high coupling efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are capped with acetic anhydride (B1165640) and N-methylimidazole to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using an iodine solution. A longer oxidation time of approximately 45 seconds is recommended for LNA additions.
-
Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.
-
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all protecting groups are removed using concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine.
-
Purification: The crude oligonucleotide is purified to remove truncated sequences and other impurities.
Purification of LNA-Oligonucleotides by HPLC
High-performance liquid chromatography (HPLC) is the preferred method for purifying LNA-containing oligonucleotides to achieve the high purity required for most applications.[9][10] Both ion-exchange (IEX) and reverse-phase (RP) HPLC can be used.
Reverse-Phase HPLC (RP-HPLC) Protocol:
-
Column: A C8 or C18 reverse-phase column is typically used.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in acetonitrile/water (e.g., 50:50 v/v).
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the oligonucleotides. The exact gradient will depend on the length and LNA content of the oligonucleotide.
-
Detection: UV absorbance is monitored at 260 nm.
-
Fraction Collection: Fractions corresponding to the major peak are collected.
-
Desalting: The collected fractions are desalted using a size-exclusion column or ethanol (B145695) precipitation to remove the TEAA salt.
Nuclease Resistance Assay
This protocol can be used to compare the stability of LNA-modified oligonucleotides to their unmodified counterparts in the presence of nucleases.
-
Oligonucleotide Preparation: Prepare solutions of the LNA-modified and unmodified oligonucleotides at the same concentration in a suitable buffer (e.g., PBS).
-
Nuclease Digestion: Incubate the oligonucleotides with a nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity) at 37°C.
-
Time Points: Remove aliquots from the reaction at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the reaction by adding a chelating agent like EDTA to inactivate the nuclease.
-
Analysis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC to visualize the degradation of the oligonucleotides over time. The percentage of intact oligonucleotide at each time point can be quantified to determine the rate of degradation.
RNase H Cleavage Assay
This assay is used to assess the ability of LNA gapmers to induce RNase H-mediated cleavage of a target RNA.[11]
-
Duplex Formation: Anneal the LNA gapmer with a complementary target RNA (often radiolabeled or fluorescently tagged for detection) by heating to 90°C and slowly cooling to room temperature.
-
RNase H Reaction: Incubate the RNA/LNA gapmer duplex with RNase H in a suitable reaction buffer containing MgCl₂ at 37°C.
-
Time Points: Take aliquots at different time points.
-
Reaction Termination: Stop the reaction by adding EDTA.
-
Analysis: Analyze the reaction products by denaturing PAGE. The cleavage of the target RNA will result in smaller fragments that can be visualized and quantified.
Conclusion
LNA phosphoramidites are indispensable tools for the synthesis of modified oligonucleotides with superior hybridization properties, specificity, and nuclease resistance. Their integration into DNA and RNA synthesis protocols has enabled significant advancements in a wide array of research, diagnostic, and therapeutic applications. By understanding the core principles of LNA technology and following optimized experimental protocols, researchers can fully harness the potential of these remarkable nucleic acid analogs to push the boundaries of scientific discovery and drug development.
References
- 1. SNP Detection [qiagen.com]
- 2. Custom LNA Fish Probes [qiagen.com]
- 3. qiagen.com [qiagen.com]
- 4. qiagen.com [qiagen.com]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. atdbio.com [atdbio.com]
- 7. agilent.com [agilent.com]
- 8. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to Locked Nucleic Acid (LNA) Technology for Nucleic Acid Research
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction to Locked Nucleic Acid (LNA)
Locked Nucleic Acid (LNA) represents a class of modified RNA nucleotide analogues that has revolutionized nucleic acid research and therapeutics. The defining structural feature of an LNA monomer is a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar.[1][2] This bridge "locks" the ribose ring into a rigid, RNA-like C3'-endo conformation, which is the ideal structure for forming stable Watson-Crick base pairs.[1][3]
This conformational lock pre-organizes the phosphate (B84403) backbone of an LNA-containing oligonucleotide (oligo), dramatically increasing its binding affinity (hybridization) to complementary DNA and RNA target sequences.[4] Consequently, LNA-based probes and antisense agents exhibit unprecedented thermal stability, enhanced specificity, and superior resistance to enzymatic degradation compared to traditional DNA or RNA oligos.[1][5] These properties have made LNA an indispensable tool for a wide range of applications, including gene expression analysis, single nucleotide polymorphism (SNP) genotyping, microRNA (miRNA) research, and antisense drug development.[2][6][7]
The Core Technology: Mechanism and Properties
The power of LNA technology stems directly from its unique bicyclic structure. By locking the sugar pucker in the C3'-endo conformation, LNA forces the oligo duplex into an A-type helical geometry, similar to an RNA-RNA duplex. This pre-organization minimizes the entropic penalty of hybridization, leading to a more rapid and stable duplex formation.[1]
The primary benefits of incorporating LNA monomers into oligonucleotides are quantifiable and are summarized below.
Data Presentation: LNA Performance Characteristics
Table 1: Enhanced Thermal Stability of LNA-Modified Oligonucleotides
| Property | Value | Description | Citations |
| Melting Temperature (Tm) Increase | +2 to +8 °C per LNA monomer | The incorporation of a single LNA base significantly increases the Tm of the duplex, allowing for shorter and more stable probes. | [1] |
| Tm Normalization | Narrow Tm range regardless of GC content | By varying the number of LNA substitutions, probes targeting sequences with different GC content can be designed to have a uniform Tm, which is crucial for multiplex assays and microarrays. | [1] |
| Mismatch Discrimination (ΔTm) | Significantly Increased | The Tm difference (ΔTm) between a perfectly matched and a mismatched target is greater for LNA probes, enabling superior SNP detection and allele-specific assays. | [1][4] |
Table 2: Comparison of LNA Oligos with Standard DNA and Other Modifications
| Oligonucleotide Type | Key Advantages | Key Disadvantages | Nuclease Resistance |
| DNA | Low cost, standard synthesis | Lower affinity, lower specificity, susceptible to nucleases | Low |
| Phosphorothioate (B77711) (PS) DNA | Good nuclease resistance, RNase H activation | Lower affinity (reduced Tm), potential for non-specific protein binding and toxicity | High |
| 2'-O-Methyl RNA (2'-O-Me) | Increased affinity and nuclease resistance | Moderate Tm increase, does not activate RNase H | Moderate |
| LNA/DNA Chimeras | Highest affinity (large Tm increase), excellent specificity, high nuclease resistance, can activate RNase H (gapmers) | Higher cost of synthesis | High[1][4] |
Applications in Nucleic Acid Research
LNA's unique properties enable and enhance a multitude of molecular biology techniques.
Antisense Oligonucleotides (ASOs)
LNA is a powerful chemistry for creating antisense agents for gene silencing. The most common design is the "LNA gapmer," which consists of a central block of 7-10 DNA or phosphorothioate DNA nucleotides flanked by LNA "wings."[8][9][10]
-
Mechanism of Action : The LNA wings provide high binding affinity and nuclease resistance, while the central DNA "gap" is capable of recruiting the cellular enzyme RNase H.[8][11] Upon hybridization of the gapmer to the target RNA, RNase H specifically cleaves the RNA strand of the heteroduplex, leading to potent and specific gene knockdown.[12][13]
Quantitative PCR (qPCR)
In qPCR, LNA modifications in primers and hydrolysis probes (e.g., TaqMan probes) confer significant advantages.[5][14]
-
Enhanced Sensitivity & Specificity : The high Tm allows for the design of much shorter probes (15-18 nucleotides) compared to standard DNA probes.[15] Shorter probes have better quenching efficiency and higher signal-to-noise ratios, improving sensitivity.[5] The enhanced binding specificity is critical for distinguishing between closely related sequences, such as SNPs or different viral genotypes.[4]
-
Targeting Difficult Sequences : LNA is ideal for designing assays for challenging targets, such as AT-rich regions, which typically have low Tm values with standard DNA primers and probes.[5]
In Situ Hybridization (ISH)
LNA-based probes have transformed ISH, particularly for the detection of small non-coding RNAs like miRNAs and for distinguishing between specific RNA splice variants.[16][17][18]
-
Superior Signal and Low Background : The high affinity of LNA probes allows for shorter probe designs (~20 nucleotides) that still provide strong hybridization signals, even for low-abundance targets.[17] This, combined with stringent washing conditions at high temperatures, results in exceptionally low background and high-resolution imaging.[18]
MicroRNA (miRNA) Research
Given their short length and high sequence similarity among family members, miRNAs are challenging to study with conventional methods. LNA technology overcomes these hurdles for both detection and functional inhibition.[1][7]
-
Detection : LNA-based qPCR and ISH probes provide the specificity needed to detect mature miRNAs and distinguish between family members that may differ by only a single nucleotide.[1][19]
-
Inhibition : LNA-based antisense inhibitors are single-stranded oligos fully complementary to a target miRNA.[20] They bind with extremely high affinity to the mature miRNA, sequestering it and preventing it from binding to its mRNA targets, thereby achieving a functional knockdown.[20][21]
Experimental Protocols and Design Guidelines
Successful implementation of LNA technology requires careful oligo design and optimized protocols.
Protocol: LNA In Situ Hybridization (Whole-Mount Embryo)
This generalized protocol is based on methodologies for detecting mRNAs and miRNAs in whole embryos.[16][17]
-
Probe Design :
-
Design probes 18-22 nucleotides in length.
-
Aim for a Tm of 80-85°C. The final probe concentration for hybridization is typically ~5nM.[16]
-
Label the probe with a hapten like Digoxigenin (DIG) at the 3' and/or 5' end.
-
-
Embryo Collection and Fixation :
-
Collect and stage embryos as required.
-
Fix embryos in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.
-
Dehydrate through a methanol (B129727)/PBT (PBS + 0.1% Tween-20) series and store in 100% methanol at -20°C.
-
-
Day 1: Rehydration and Hybridization :
-
Rehydrate embryos through a methanol/PBT series to 100% PBT.
-
Treat with Proteinase K (typically 10 µg/mL) to increase probe accessibility. The exact time is critical and must be optimized for the specific tissue and developmental stage.
-
Post-fix in 4% PFA.
-
Pre-hybridize in hybridization buffer (e.g., 50% formamide, 5x SSC, yeast RNA, heparin) for 2-4 hours at the hybridization temperature.
-
Replace with fresh hybridization buffer containing the LNA probe.
-
Incubate overnight at the hybridization temperature (typically calculated as 22-30°C below the probe's Tm).[16][22]
-
-
Day 2: Washes and Antibody Incubation :
-
Perform a series of high-stringency washes at the hybridization temperature to remove unbound probe (e.g., using buffers with decreasing concentrations of SSC and formamide).[18]
-
Gradually bring embryos to room temperature in a blocking buffer (e.g., PBT with 2% sheep serum and 2 mg/mL BSA).
-
Incubate with an anti-hapten antibody conjugated to alkaline phosphatase (e.g., Anti-DIG-AP) overnight at 4°C.
-
-
Day 3: Detection and Imaging :
-
Wash extensively in PBT to remove unbound antibody.
-
Equilibrate in detection buffer (e.g., NTMT: 100 mM NaCl, 100 mM Tris-HCl pH 9.5, 50 mM MgCl2, 0.1% Tween-20).
-
Develop the color reaction by adding NBT/BCIP substrate. Monitor closely in the dark.
-
Stop the reaction by washing in PBT.
-
Post-fix and clear the embryos for imaging.
-
Design Guidelines: LNA Probes and Primers
Table 3: LNA Oligonucleotide Design Guidelines
| Application | Guideline | Rationale | Citations |
| General | GC content: 30-60%. | Ensures good hybridization kinetics and avoids non-specific binding. | [23] |
| Avoid stretches of more than 4 consecutive LNAs. | Very high affinity can lead to self-dimerization or poor solubility. | [15] | |
| Avoid stretches of 3 or more G's. | Prevents the formation of G-quadruplexes. | [23] | |
| Avoid LNA self-complementarity. | LNA binds very tightly to other LNA residues, which can cause probe/primer dimerization. | [5] | |
| qPCR Probes | Length: 15-18 nucleotides. | Shorter probes improve quenching and signal-to-noise ratio. | [15] |
| Tm: 65-70°C (7-10°C higher than primers). | Ensures the probe is fully bound during the primer extension phase. | [4][15] | |
| LNA Placement: Distribute 4-6 LNAs throughout the probe, avoiding the 3' end. | Maximizes Tm and specificity. An unmodified 3' end prevents extension by polymerase. | [15] | |
| SNP Detection | Place 2-3 LNA bases directly at or flanking the SNP site. | Maximizes the destabilizing effect of a mismatch, leading to a larger ΔTm. | [4][15] |
| Antisense Gapmers | Total Length: 15-16 nucleotides. | A balance between specificity and cellular uptake efficiency. | [24] |
| DNA Gap Size: 7-10 DNA/PS-DNA bases. | This window is optimal for recruiting and activating RNase H.[8][9][10] | [8] | |
| LNA Wings: 2-4 LNA bases on each flank. | Provides high affinity and protects the oligo from exonuclease degradation. | [11] |
Conclusion
LNA technology has fundamentally advanced nucleic acid research by providing tools with unparalleled affinity, specificity, and stability. From the potent gene silencing of LNA gapmers to the single-nucleotide discrimination of LNA qPCR probes, this technology empowers researchers to investigate biological systems with a level of precision previously unattainable. As synthesis methods become more refined and new applications are discovered, LNA is poised to remain a cornerstone of molecular biology, diagnostics, and the development of next-generation nucleic acid therapeutics.
References
- 1. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 2. glenresearch.com [glenresearch.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metabion.com [metabion.com]
- 6. LNA Technology [qiagen.com]
- 7. Exiqon [gene-quantification.de]
- 8. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Gapmer - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. gene-quantification.de [gene-quantification.de]
- 15. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 16. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Situ Hybridization Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. epigenie.com [epigenie.com]
- 21. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Locked Nucleic Acid Flow Cytometry-fluorescence in situ Hybridization (LNA flow-FISH): a Method for Bacterial Small RNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Antisense LNA GapmeR Custom Builder Help [qiagen.com]
DMTr-LNA-U-3-CED-Phosphoramidite solubility and storage conditions.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and storage conditions for DMTr-LNA-U-3-CED-Phosphoramidite, a key building block in the synthesis of Locked Nucleic Acid (LNA) oligonucleotides. Adherence to proper handling and storage protocols is critical to ensure the integrity and reactivity of this reagent, thereby guaranteeing successful oligonucleotide synthesis outcomes.
Core Properties and Handling
DMTr-LNA-U-3-CED-Phosphoramidite is a modified nucleoside phosphoramidite (B1245037) used in automated solid-phase oligonucleotide synthesis. The "LNA" modification, a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar, confers unique structural properties to the resulting oligonucleotide, including enhanced thermal stability and target-binding affinity.
Due to the reactive nature of the phosphoramidite group, this compound is sensitive to moisture and oxidation. Therefore, it must be handled under anhydrous conditions and an inert atmosphere (e.g., argon or dry nitrogen).
Solubility Data
The solubility of DMTr-LNA-U-3-CED-Phosphoramidite is crucial for its application in oligonucleotide synthesis, where it is typically dissolved in anhydrous acetonitrile (B52724). While specific quantitative solubility in acetonitrile is not widely published, it is generally considered soluble to standard concentrations used in synthesis protocols.[1] LNA phosphoramidite monomers have been demonstrated to be exceedingly stable in acetonitrile solution.[2][3]
For applications outside of synthesis, such as in vitro or in vivo studies, solubility in other solvent systems has been reported.
| Solvent/System | Concentration | Observation | Primary Application |
| Anhydrous Acetonitrile | Standard concentrations for synthesis (e.g., 0.1 M) | Soluble and stable[1][2][3] | Oligonucleotide Synthesis |
| DMSO | 50 mg/mL (65.89 mM) | Soluble (may require sonication) | Stock solution for biological assays |
| DMSO | ≥ 2.5 mg/mL (3.29 mM) | Clear solution | Biological assays |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (3.29 mM) | Clear solution | In vivo studies |
Storage Conditions
Proper storage is paramount to prevent degradation and maintain the efficacy of DMTr-LNA-U-3-CED-Phosphoramidite. Recommendations for both the solid compound and its solutions are summarized below.
| Form | Storage Temperature | Duration | Atmosphere |
| Solid | -20°C[4] | Long-term | Dry, inert atmosphere |
| Solution in Anhydrous Acetonitrile | -20°C | Up to 1 month[5] | Dry, inert atmosphere |
| Solution in Anhydrous Acetonitrile | -80°C | Up to 6 months[5] | Dry, inert atmosphere |
Experimental Protocols
Preparation of Phosphoramidite Solution for Oligonucleotide Synthesis
This protocol outlines the steps for preparing a solution of DMTr-LNA-U-3-CED-Phosphoramidite for use in an automated DNA/RNA synthesizer.
Materials:
-
DMTr-LNA-U-3-CED-Phosphoramidite
-
Anhydrous acetonitrile
-
Dry, amber glass bottle compatible with the synthesizer
-
Syringes and needles (oven-dried or flame-dried)
-
Inert gas source (argon or dry nitrogen) with a regulator and sterile filter
Procedure:
-
Ensure all glassware, syringes, and needles are completely dry.
-
Allow the vial of DMTr-LNA-U-3-CED-Phosphoramidite to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Under a stream of inert gas, carefully transfer the required amount of the solid phosphoramidite into the dry, amber glass bottle.
-
Using a dry syringe, add the appropriate volume of anhydrous acetonitrile to achieve the desired concentration (typically 0.1 M).
-
Seal the bottle and gently swirl to dissolve the phosphoramidite completely. Sonication can be used cautiously if dissolution is slow.
-
The prepared solution is now ready to be placed on the synthesizer.
Note on Synthesis Cycle: When using LNA phosphoramidites, it is often recommended to increase the coupling and oxidation times compared to standard DNA phosphoramidites due to their increased steric hindrance.[1]
Visualized Workflows
Logical Relationship for Handling and Storage
Caption: Workflow for the handling and storage of DMTr-LNA-U-3-CED-Phosphoramidite.
Signaling Pathway for Reagent Degradation
Caption: Degradation pathways for phosphoramidites due to moisture and oxygen exposure.
References
The Pivotal Role of the 2-Cyanoethyl Phosphoramidite Group in Modern Oligonucleotide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling advancements in diagnostics, therapeutics, and fundamental research. The phosphoramidite (B1245037) method, first introduced in the early 1980s, remains the gold standard for the automated solid-phase synthesis of DNA and RNA.[] Central to the success and robustness of this methodology is the use of specific protecting groups to ensure the fidelity of the stepwise addition of nucleotide monomers. Among these, the 2-cyanoethyl group, employed for the protection of the phosphate (B84403) backbone, plays a critical and indispensable role. This technical guide provides an in-depth exploration of the function of the cyanoethyl phosphoramidite group, detailing its chemical properties, impact on synthesis efficiency, and the protocols for its use and removal.
The Core Function of the 2-Cyanoethyl Protecting Group
In phosphoramidite chemistry, the synthesis of an oligonucleotide proceeds in a cyclical manner, with each cycle comprising four key steps: deblocking, coupling, capping, and oxidation. The 2-cyanoethyl group serves as a temporary protecting group for the phosphorus atom of the phosphoramidite monomer and the subsequent phosphite (B83602) triester intermediate formed during the coupling reaction.[2] Its primary functions are:
-
Prevention of Undesirable Side Reactions: The phosphite triester intermediate is highly reactive and, if unprotected, can undergo unwanted side reactions, such as branching of the oligonucleotide chain. The 2-cyanoethyl group shields the phosphorus atom from such reactions, ensuring the formation of the correct 3'-5' phosphodiester linkage upon oxidation.
-
Ensuring Stability during Synthesis: The cyanoethyl-protected phosphotriester is stable under the conditions of the subsequent synthesis cycles, including the acidic deblocking step required to remove the 5'-dimethoxytrityl (DMT) group for the next coupling reaction.
-
Facile and Orthogonal Removal: A key advantage of the 2-cyanoethyl group is its lability under mild basic conditions, allowing for its efficient removal at the end of the synthesis without compromising the integrity of the newly synthesized oligonucleotide.[3] This removal occurs via a β-elimination mechanism.
Quantitative Data on Synthesis Parameters
The efficiency of each step in the synthesis cycle is paramount for obtaining high yields of the full-length oligonucleotide. The use of 2-cyanoethyl phosphoramidites consistently allows for high coupling efficiencies.
| Parameter | Value/Range | Notes |
| Average Stepwise Coupling Efficiency | > 99% | For standard 2-cyanoethyl phosphoramidites.[4] This high efficiency is critical for the synthesis of long oligonucleotides. |
| Theoretical Yield of Full-Length Product | ~89.2% (for a 20mer with 99.4% coupling efficiency) | The cumulative effect of small inefficiencies becomes significant with increasing oligonucleotide length. |
| ~74.5% (for a 50mer with 99.4% coupling efficiency) | ||
| Deprotection Time (Cyanoethyl Group) | 1 minute | Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile (B52724).[5] |
| 5-10 minutes | Using a 1:1 mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (B109427) (AMA).[6] | |
| 6-24 hours | Using concentrated ammonium hydroxide at room temperature or 55 °C for simultaneous cleavage, N-deacylation, and cyanoethyl deprotection.[7] |
Experimental Protocols
Synthesis of a 5'-DMT-N-Protected-Deoxynucleoside-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite
This protocol describes the phosphitylation of a protected nucleoside to generate the corresponding phosphoramidite monomer.
Materials:
-
5'-O-Dimethoxytrityl (DMT)-N-protected deoxynucleoside
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite or bis(diisopropylamino)(2-cyanoethoxy)phosphine
-
N,N-Diisopropylethylamine (DIPEA) or 1H-Tetrazole
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Anhydrous Pyridine (for some procedures)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381), Ethyl Acetate (B1210297), Triethylamine (B128534) for chromatography
Procedure:
-
The 5'-DMT-N-protected deoxynucleoside is rendered anhydrous by co-evaporation with anhydrous pyridine.
-
The dried nucleoside is dissolved in anhydrous DCM or acetonitrile.
-
For phosphitylation using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA is added to the solution. The phosphitylating reagent is then added dropwise at room temperature under an inert atmosphere (e.g., argon).
-
For phosphitylation using bis(diisopropylamino)(2-cyanoethoxy)phosphine, 1H-tetrazole is used as an activator.[5]
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched, for example, by the addition of saturated aqueous sodium bicarbonate.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane containing a small amount of triethylamine to yield the pure nucleoside phosphoramidite.
Automated Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines a single cycle of nucleotide addition on an automated DNA synthesizer.
Reagents:
-
Deblocking solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)
-
Activator solution: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile
-
Phosphoramidite solutions: 0.1 M solutions of the four standard 2-cyanoethyl phosphoramidites (A, C, G, T) in anhydrous acetonitrile
-
Capping solution A: Acetic anhydride/Pyridine/THF
-
Capping solution B: N-Methylimidazole/THF
-
Oxidizing solution: 0.02 M Iodine in THF/Pyridine/Water
-
Anhydrous acetonitrile (for washing)
Procedure:
-
Deblocking (Detritylation): The 5'-DMT group of the support-bound nucleoside is removed by treating the column with the deblocking solution for 60-90 seconds. The column is then washed with anhydrous acetonitrile.
-
Coupling: The phosphoramidite solution and the activator solution are delivered simultaneously to the column. The coupling reaction proceeds for 30-180 seconds. The column is then washed with anhydrous acetonitrile.
-
Capping: Capping solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. This step takes approximately 30-60 seconds. The column is then washed with anhydrous acetonitrile.
-
Oxidation: The oxidizing solution is passed through the column for 30-60 seconds to convert the unstable phosphite triester to a stable phosphate triester. The column is then washed with anhydrous acetonitrile. This completes one synthesis cycle.
Cleavage and Deprotection of the Oligonucleotide
This protocol describes the final step to release the synthesized oligonucleotide from the solid support and remove all protecting groups.
Materials:
-
Concentrated aqueous ammonium hydroxide (28-30%) or a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA)
-
The solid support with the synthesized oligonucleotide
Procedure (Standard Ammonium Hydroxide Deprotection):
-
The solid support is transferred from the synthesis column to a screw-cap vial.
-
Concentrated aqueous ammonium hydroxide is added to the vial.
-
The vial is sealed and heated at 55°C for 6-8 hours (or left at room temperature for 16-24 hours). This single step cleaves the oligonucleotide from the support, removes the acyl protecting groups from the nucleobases, and removes the 2-cyanoethyl groups from the phosphate backbone.
-
After cooling, the supernatant containing the deprotected oligonucleotide is carefully transferred to a new tube.
-
The solid support is washed with water, and the wash is combined with the supernatant.
-
The solution is then typically dried down in a vacuum concentrator.
Procedure (Rapid AMA Deprotection):
-
The solid support is transferred to a screw-cap vial.
-
The AMA solution is added to the vial.
-
The vial is sealed and heated at 65°C for 10-15 minutes.
-
Follow steps 4-6 from the standard ammonium hydroxide deprotection protocol.
Conclusion
The 2-cyanoethyl phosphoramidite group is a cornerstone of modern oligonucleotide synthesis, providing a robust and reliable means of protecting the phosphate backbone during chain elongation. Its stability throughout the synthesis cycle and its facile removal under mild basic conditions have been instrumental in the automation and high efficiency of the phosphoramidite method. Understanding the function and proper handling of this critical protecting group is essential for any researcher, scientist, or drug development professional working in the field of nucleic acid chemistry. The protocols and data presented in this guide offer a comprehensive overview to aid in the successful synthesis of high-quality oligonucleotides for a wide range of applications.
References
- 2. e-oligos DNA Synthesis [e-oligos.com]
- 3. Polymer support oligonucleotide synthesis XVIII: use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. CA2361079C - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Automated Synthesis of LNA® Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA®) oligonucleotides are a class of modified nucleic acid analogs that exhibit remarkable thermal stability and hybridization properties. The defining feature of LNA is the presence of a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar, which "locks" the sugar in an A-type helix conformation. This structural constraint pre-organizes the oligonucleotide backbone for Watson-Crick binding, leading to a significant increase in binding affinity for complementary DNA and RNA targets.[1][2]
The incorporation of LNA monomers into an oligonucleotide can increase the melting temperature (Tm) by 2-8 °C per LNA modification, allowing for the design of shorter probes with high specificity.[2][3] This makes LNA oligonucleotides powerful tools for a wide range of applications, including antisense therapy, diagnostics, and molecular biology research.[4][5]
The synthesis of LNA oligonucleotides is compatible with standard automated solid-phase phosphoramidite (B1245037) chemistry, allowing for their routine production using commercially available DNA synthesizers.[1][6][7] This document provides a detailed protocol for the automated synthesis of LNA oligonucleotides, including monomer preparation, solid-phase synthesis, cleavage, deprotection, and purification.
Data Presentation
Table 1: Typical Coupling Efficiencies for LNA® and DNA Phosphoramidites
| Monomer Type | Average Coupling Efficiency (%) |
| DNA | >99 |
| LNA® | >98 |
Note: Coupling efficiencies can be influenced by the specific synthesizer, reagents, and protocols used.
Table 2: Theoretical Yield of Full-Length Oligonucleotide Based on Coupling Efficiency
| Oligonucleotide Length | Yield at 99.5% Coupling Efficiency (%) | Yield at 99% Coupling Efficiency (%) | Yield at 98% Coupling Efficiency (%) |
| 20-mer | 90.9 | 82.6 | 68.1 |
| 40-mer | 82.2 | 67.6 | 45.5 |
| 60-mer | 74.4 | 55.3 | 30.4 |
| 80-mer | 67.3 | 45.2 | 20.3 |
| 100-mer | 60.9 | 37.0 | 13.5 |
This table illustrates the critical importance of high coupling efficiency for the synthesis of long oligonucleotides.[8]
Table 3: Recommended Purification Methods for LNA® Oligonucleotides
| Application | Recommended Purification Method | Typical Purity (%) |
| PCR primers, sequencing | Desalting | >85 |
| Probes for qPCR, FISH | Reverse-Phase HPLC (RP-HPLC) | >90 |
| Antisense oligonucleotides, in vivo studies | Anion-Exchange HPLC (AEX-HPLC) | >95 |
| Therapeutic applications | Anion-Exchange HPLC (AEX-HPLC) | >98 |
Purity and yield are inversely related; higher purity is often associated with lower final yield.[9][10][11]
Experimental Protocols
LNA® Phosphoramidite Monomer Preparation
LNA phosphoramidites are the building blocks for LNA oligonucleotide synthesis. They are commercially available or can be synthesized using established procedures.
Protocol:
-
Dissolution: Dissolve the LNA phosphoramidites in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.1 M). For the 5-Me-C LNA variant, a solution of 25% THF in acetonitrile may be required for complete dissolution.[4]
-
Installation: Install the LNA phosphoramidite vials on the DNA synthesizer.
Automated Solid-Phase Synthesis
The synthesis is performed on a solid support, typically controlled pore glass (CPG), in a column. The synthesis cycle consists of four steps that are repeated for each monomer addition.
Automated Synthesis Cycle:
The following is a typical cycle for automated solid-phase synthesis of LNA oligonucleotides using phosphoramidite chemistry.
Caption: Automated phosphoramidite synthesis cycle for LNA oligonucleotides.
Detailed Steps:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with an acid solution (e.g., 3% trichloroacetic acid in dichloromethane). This exposes a free 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The LNA phosphoramidite, activated by a catalyst such as 4,5-dicyanoimidazole (B129182) (DCI), is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Due to the steric bulk of LNA monomers, a longer coupling time is required compared to standard DNA phosphoramidites. A coupling time of 180-250 seconds is recommended.[4]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutants in subsequent cycles. This is typically achieved using a mixture of acetic anhydride and N-methylimidazole.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution. A longer oxidation time of around 45 seconds is recommended for LNA-containing oligonucleotides.[4]
These four steps are repeated until the desired oligonucleotide sequence is assembled.
Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed.
Protocol:
-
Cleavage from Solid Support and Phosphate Deprotection:
-
Transfer the solid support to a screw-cap vial.
-
Add concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
-
Incubate at room temperature for 1-2 hours or as recommended for the specific protecting groups used. This step cleaves the oligonucleotide from the support and removes the cyanoethyl protecting groups from the phosphates.
-
-
Base Deprotection:
-
Heat the sealed vial at 55°C for 8-12 hours to remove the protecting groups from the nucleobases.
-
Note: For oligonucleotides containing sensitive modifications, milder deprotection conditions, such as using potassium carbonate in methanol, may be necessary.[12]
-
-
Solvent Removal:
-
After cooling, carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporate the ammonia (B1221849) solution to dryness using a centrifugal evaporator.
-
Purification
Purification of the crude oligonucleotide is essential to remove truncated sequences (failure sequences) and other impurities generated during synthesis. The choice of purification method depends on the desired purity and the intended application.
Workflow for LNA Oligonucleotide Purification and Analysis:
Caption: Purification and quality control workflow for LNA oligonucleotides.
Protocols:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Resuspend the crude oligonucleotide in an appropriate buffer.
-
Inject the sample onto an RP-HPLC column (e.g., C18).
-
Elute the oligonucleotide using a gradient of an ion-pairing agent (e.g., triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile).
-
Collect the fractions containing the full-length oligonucleotide.
-
Desalt the purified oligonucleotide.
-
-
Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC):
-
Resuspend the crude oligonucleotide in a low-salt buffer.
-
Inject the sample onto an AEX-HPLC column.
-
Elute the oligonucleotide using a salt gradient (e.g., sodium chloride or sodium perchlorate).
-
Collect the fractions containing the full-length oligonucleotide.
-
Desalt the purified oligonucleotide. AEX-HPLC is particularly effective for separating LNA-containing oligonucleotides.[13]
-
Quality Control
The purity and identity of the final LNA oligonucleotide should be confirmed by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and capillary electrophoresis (CE).
Conclusion
The automated synthesis of LNA oligonucleotides using phosphoramidite chemistry is a robust and reliable method for producing high-quality modified nucleic acids. By optimizing the synthesis cycle, particularly the coupling and oxidation steps, and employing appropriate purification techniques, researchers can obtain LNA oligonucleotides with the desired purity for a wide range of demanding applications in research, diagnostics, and drug development.
References
- 1. microsynth.com [microsynth.com]
- 2. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 3. Custom LNA Oligonucleotides [qiagen.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FAQs - Length, Quality and Yield - ELLA Biotech [ellabiotech.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. sg.idtdna.com [sg.idtdna.com]
- 12. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 13. Method of Oligonucleotide Purification [biosyn.com]
Designing LNA Probes for Enhanced Quantitative Real-time PCR Performance
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction to Locked Nucleic Acid (LNA) Probes
Locked Nucleic Acid (LNA) is a class of nucleic acid analogs where the ribose sugar is conformationally locked by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[1][2][3] This structural constraint pre-organizes the phosphate (B84403) backbone, leading to a significant increase in the thermal stability of duplexes formed with complementary DNA or RNA targets.[2] For each LNA monomer incorporated into an oligonucleotide, the melting temperature (Tm) can increase by 2–8°C.[2][4] This enhanced binding affinity allows for the design of shorter probes with superior specificity and sensitivity compared to traditional DNA probes, making them ideal for challenging quantitative real-time PCR (qPCR) applications.[2][5][6]
LNA-enhanced probes offer several advantages in qPCR, including improved mismatch discrimination for single nucleotide polymorphism (SNP) genotyping, enhanced detection of AT-rich sequences, and greater assay sensitivity with higher signal-to-noise ratios.[2][5][7]
Mechanism of LNA Probes in qPCR
In hydrolysis probe-based qPCR, also known as the 5'-nuclease assay, LNA probes function similarly to traditional DNA probes but with enhanced performance characteristics. The probe is dually labeled with a fluorophore at the 5' end and a quencher at the 3' end. In its intact state, the quencher suppresses the fluorophore's signal. During the annealing step of PCR, the LNA probe hybridizes to its specific target sequence on the amplicon. The increased affinity due to the LNA bases ensures stable binding. When the DNA polymerase extends the primer and encounters the bound probe, its 5' to 3' exonuclease activity cleaves the probe, separating the fluorophore from the quencher. This separation results in an increase in fluorescence proportional to the amount of amplified product.
Caption: Mechanism of LNA probe action in a 5'-nuclease qPCR assay.
LNA Probe Design Guidelines
Careful design of LNA probes is crucial for successful qPCR assays. The following tables summarize key design considerations for general gene expression analysis and more demanding applications like SNP genotyping.
General LNA Probe Design Parameters
| Parameter | Recommendation | Rationale |
| Probe Length | 15-18 nucleotides[8] | Shorter than traditional DNA probes due to increased Tm from LNA bases, leading to better quenching and higher signal-to-noise ratios.[5] |
| LNA Placement | Substitute every third base with an LNA in the central part of the probe.[8] | Distributes the stability enhancement across the probe. Avoid stretches of more than 4 consecutive LNAs.[1][8] |
| Number of LNAs | Typically 4-6 LNA substitutions.[8] A maximum of 7-8 LNAs for an 18-mer probe is suggested.[1] | To achieve the desired Tm without making the probe overly "sticky," which can lead to handling issues.[9] |
| Melting Temp (Tm) | 65-70°C.[8] Should be 5-10°C higher than the primers' Tm.[10][11] | Ensures the probe is fully hybridized before primer extension begins. |
| GC Content | 30-60%[9] | Maintains a balance between probe stability and specificity. |
| 3' End | Blocked with a phosphate group or other moiety.[8] | Prevents the probe from being extended by the DNA polymerase. |
| Sequence Considerations | Avoid runs of identical nucleotides, especially G's (more than 3).[8] Avoid self-complementarity and cross-hybridization with other LNA-containing oligos.[1][8] | Minimizes the potential for secondary structures and non-specific binding. |
LNA Probe Design for SNP Genotyping
| Parameter | Recommendation | Rationale |
| Probe Length | Approximately 12 nucleotides.[12] | Shorter probes enhance mismatch discrimination.[10] |
| LNA Placement | Position 2-3 LNA bases directly at the SNP site.[8][12] The SNP should ideally be located centrally.[12] | Maximizes the destabilizing effect of a mismatch, leading to a large ΔTm between perfect match and mismatch.[12] |
| Melting Temp (Tm) | Approximately 65°C is recommended.[12] | Provides a suitable temperature for discriminating between alleles. |
| Allele-Specific Design | Vary length and LNA positioning to achieve comparable Tms for probes targeting different alleles.[12] | Ensures both alleles are detected with similar efficiency. |
Experimental Protocols
Protocol: LNA Probe Validation for qPCR
This protocol outlines the steps to validate a newly designed LNA probe to ensure its specificity, efficiency, and optimal concentration for a qPCR assay.
Workflow for LNA Probe Validation
Caption: Experimental workflow for the validation of newly designed LNA probes.
Materials:
-
qPCR instrument
-
qPCR master mix (ensure compatibility with hydrolysis probes)
-
Forward and reverse primers
-
LNA probe
-
Template DNA/cDNA of known concentration
-
Nuclease-free water
Procedure:
-
Primer and Probe Concentration Matrix:
-
It is essential to optimize the concentrations of primers and the LNA probe.[13]
-
Set up a matrix of reactions varying the concentrations of the forward primer, reverse primer, and LNA probe.
-
A recommended starting concentration for the LNA probe is 0.2 µM, which can be optimized between 100 to 500 nM.[11][14] Primer concentrations can be optimized between 200–900 nM.[11]
-
A typical matrix might test primer concentrations of 200, 400, and 600 nM against probe concentrations of 100, 200, and 300 nM.
-
Run the qPCR assay and select the combination that gives the lowest Cq value and the highest fluorescence signal without non-specific amplification.
-
-
Standard Curve for Efficiency Assessment:
-
Prepare a serial dilution of your target template (e.g., plasmid DNA, gDNA, or a pool of cDNA) over at least 5 orders of magnitude.
-
Run the qPCR assay with the optimized primer and probe concentrations using the serial dilutions as input.
-
Plot the Cq values against the logarithm of the template concentration.
-
Calculate the reaction efficiency from the slope of the standard curve using the formula: Efficiency = (10^(-1/slope)) - 1. An acceptable efficiency is between 90% and 110% (a slope between -3.58 and -3.10).[15]
-
-
Specificity Confirmation:
-
Melt Curve Analysis: Although not standard for probe-based assays, running a melt curve analysis after the qPCR run (if using a master mix with an intercalating dye) can help to check for the presence of a single amplicon.[15]
-
Gel Electrophoresis: Run the PCR product on an agarose (B213101) gel to verify a single band of the expected size.
-
Sequencing: For ultimate confirmation, the PCR product can be sequenced to ensure the correct target is being amplified.
-
-
No-Template Control (NTC):
-
Always include NTC reactions (substituting template with nuclease-free water) to check for contamination or primer-dimer formation. The NTC should not show any amplification.
-
Data Presentation: LNA vs. Standard DNA Probes
| Feature | LNA Probes | Standard DNA Probes |
| Binding Affinity | Very High | Standard |
| Melting Temperature (Tm) | Significantly increased (2-8°C per LNA)[4] | Sequence-dependent |
| Probe Length | Shorter (e.g., 12-18 nt)[8][12] | Longer (e.g., 20-30 nt) |
| Specificity | Higher, improved mismatch discrimination[12] | Good, but can be challenging for SNPs |
| Sensitivity | Potentially higher due to better signal-to-noise[5] | Standard |
| Design Flexibility | High, especially for AT-rich regions[2][4] | Limited by Tm requirements |
LNA Probe Design Decision Flowchart
This flowchart provides a logical path for designing LNA probes for different qPCR applications.
References
- 1. metabion.com [metabion.com]
- 2. Locked Nucleic Acid Probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 3. LNA Probes [eurofinsgenomics.com]
- 4. Gene Expression Analysis [qiagen.com]
- 5. eu.idtdna.com [eu.idtdna.com]
- 6. Comparison of different real-time PCR chemistries and their suitability for detection and quantification of genetically modified organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 9. Design options [qiagen.com]
- 10. academic.oup.com [academic.oup.com]
- 11. neb.com [neb.com]
- 12. SNP Detection [qiagen.com]
- 13. Optimizing Primer and Probe Concentrations for Use in Real-Time Polymerase Chain Reaction (PCR) Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. metabion.com [metabion.com]
- 15. Ensure reliable qPCR results - advice on assay validation [lubio.ch]
Application of LNA® Oligonucleotides in Single Nucleotide Polymorphism (SNP) Genotyping
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA®) oligonucleotides have emerged as a powerful tool for single nucleotide polymorphism (SNP) genotyping, offering significant advantages in specificity, sensitivity, and design flexibility over traditional DNA-based probes and primers.[1][2][3] The unique bicyclic structure of LNA monomers locks the ribose ring in an ideal C3'-endo conformation, leading to a dramatic increase in the thermal stability of duplexes with complementary DNA or RNA targets.[1][3] This enhanced binding affinity allows for the use of shorter probes, which in turn provides superior mismatch discrimination, a critical factor in the accurate identification of single base variations.[2][4][5]
This document provides detailed application notes and protocols for the use of LNA oligonucleotides in SNP genotyping, focusing on two primary methodologies: Allele-Specific PCR and LNA hybridization probe-based assays.
Key Advantages of LNA Oligonucleotides in SNP Genotyping:
-
Enhanced Specificity and Sensitivity: The high binding affinity of LNA bases enables excellent discrimination between perfectly matched and mismatched targets, often resulting in a significant difference in melting temperature (ΔTm) of around 20°C for a single mismatch.[2] This high specificity is ideal for distinguishing closely related sequences.[2]
-
Superior Mismatch Discrimination: LNA-containing probes exhibit a greater reduction in thermal stability upon a single base mismatch compared to traditional DNA probes, making allele discrimination more robust.[1][3]
-
Increased Thermal Stability (Tm): Each LNA monomer incorporated into an oligonucleotide increases the melting temperature by 2-8 °C, allowing for the design of shorter probes with high melting temperatures.[4]
-
Flexible and Robust Assay Design: The ability to strategically position LNA bases within a probe or primer allows for fine-tuning of the melting temperature, enabling robust and simplified assay design for various platforms, including real-time PCR and microarrays.[1]
Application 1: Allele-Specific PCR with LNA-Modified Primers
Allele-specific PCR (AS-PCR) is a technique that utilizes primers designed to selectively amplify a specific allele of a SNP. The incorporation of LNA bases at or near the 3'-end of the allele-specific primer dramatically enhances the discriminatory power of the assay.[2]
Experimental Workflow for LNA-Based Allele-Specific PCR
LNA Primer Design Guidelines for Allele-Specific PCR
| Parameter | Guideline | Rationale |
| LNA Positioning | Place a single LNA base at the SNP position, ideally at the 3'-end or one base away from the 3'-end of the primer.[2][6] | Maximizes the destabilizing effect of a mismatch, preventing extension by the polymerase. Placing it one base away can sometimes improve PCR efficiency.[2] |
| Primer Length | 18-25 nucleotides. | Standard length for PCR primers. |
| GC Content | 30-60%. | Ensures stable annealing without promoting non-specific binding. |
| Melting Temperature (Tm) | Design allele-specific primers to have similar Tm values. | Promotes comparable amplification efficiency for both alleles. |
| Self-Complementarity | Avoid LNA self-complementarity and complementarity to other LNA-containing oligos in the assay.[6] | Prevents the formation of primer-dimers and other non-specific products. |
Protocol: LNA-Based Allele-Specific Real-Time PCR
This protocol provides a general framework. Optimization of primer concentrations and annealing temperature may be required for specific assays.
1. Reaction Setup:
Prepare two separate reaction mixes for each DNA sample, one for each allele.
| Component | Final Concentration | Volume (20 µL reaction) |
| 2x Real-Time PCR Master Mix | 1x | 10 µL |
| Allele-Specific LNA Primer (10 µM) | 200 nM | 0.4 µL |
| Common Primer (10 µM) | 200 nM | 0.4 µL |
| Genomic DNA (5-50 ng/µL) | 10-100 ng | 1-2 µL |
| Nuclease-Free Water | - | Up to 20 µL |
2. Real-Time PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 15 sec | 40-45 |
| Annealing/Extension | 60-65°C | 45-60 sec |
3. Data Analysis:
-
Homozygous Allele 1: Amplification is observed only in the reaction with the Allele 1-specific LNA primer.
-
Homozygous Allele 2: Amplification is observed only in the reaction with the Allele 2-specific LNA primer.
-
Heterozygous: Amplification is observed in both reactions.
Application 2: SNP Genotyping using LNA Hybridization Probes in Real-Time PCR
This method utilizes two allele-specific LNA hybridization probes, each labeled with a different fluorescent dye, in a single PCR reaction. The probes compete for binding to the target sequence. A perfect match results in a stable hybrid that is cleaved by the 5' nuclease activity of the Taq polymerase, releasing the reporter dye and generating a fluorescent signal.[7][8]
Experimental Workflow for LNA Hybridization Probe-Based SNP Genotyping
LNA Probe Design Guidelines for SNP Genotyping
| Parameter | Guideline | Rationale |
| Probe Length | 12-15 nucleotides.[2] | Shorter probes offer better mismatch discrimination. |
| LNA Positioning | Position 2-3 LNA bases directly at and around the SNP site. The SNP should ideally be positioned centrally.[2] | This maximizes the Tm difference between the perfectly matched and mismatched probes. |
| Melting Temperature (Tm) | A Tm of approximately 65°C is recommended.[2] Vary the length and LNA positioning to obtain comparable Tm values for the two allele-specific probes.[2] | Ensures efficient hybridization at the annealing/extension temperature and balanced performance of both probes. |
| GC Content | 30-60%. | Promotes stable hybridization. |
| Palindrome Sequences | Avoid placing LNA bases in palindrome sequences, especially those with GC base pairs.[2] | Reduces the likelihood of secondary structure formation. |
| Labels | Each allele-specific probe should be labeled with a distinct fluorescent reporter dye at the 5'-end and a non-fluorescent quencher at the 3'-end.[7] | Allows for simultaneous detection of both alleles in a single reaction. |
Protocol: LNA Hybridization Probe-Based Real-Time PCR for SNP Genotyping
1. Reaction Setup:
Prepare a single reaction mix for each DNA sample.
| Component | Final Concentration | Volume (25 µL reaction) |
| 2x Real-Time PCR Master Mix | 1x | 12.5 µL |
| Forward Primer (10 µM) | 200 nM | 0.5 µL |
| Reverse Primer (10 µM) | 200 nM | 0.5 µL |
| Allele 1 LNA Probe (5 µM) | 100 nM | 0.5 µL |
| Allele 2 LNA Probe (5 µM) | 100 nM | 0.5 µL |
| Genomic DNA (5-50 ng/µL) | 12.5-125 ng | 2.5 µL |
| Nuclease-Free Water | - | Up to 25 µL |
2. Real-Time PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 4 min | 1 |
| Denaturation | 95°C | 15 sec | 45 |
| Annealing/Extension | 60°C | 45 sec |
3. Data Analysis:
-
Analyze the real-time fluorescence data for each reporter dye.
-
Generate an allelic discrimination (or scatter) plot by plotting the end-point fluorescence of one reporter dye against the other.
-
Samples will cluster into three groups, corresponding to the two homozygous genotypes and the heterozygous genotype.
Quantitative Data Summary
The enhanced discriminatory power of LNA probes is evident in the significant difference in melting temperature (ΔTm) between perfectly matched and mismatched targets.
| LNA Application | Probe/Primer Length | Typical ΔTm (Perfect Match vs. Mismatch) | Reference |
| SNP Detection Probes | ~12 nucleotides | ~20°C | [2] |
| Allele-Specific Primers | 18-25 nucleotides | Dramatically improved discrimination over DNA primers | [2] |
| Microarray Capture Probes | 12-mer | High discriminatory ability | [1] |
Troubleshooting and Further Considerations
-
Low PCR Efficiency with LNA Primers: If an LNA nucleotide is placed at the extreme 3'-end of a primer, it can sometimes result in low PCR efficiency.[2] Consider moving the LNA base one position away from the 3'-end.[2]
-
Genotyping SNPs in GC-Rich Regions: For challenging targets in GC-rich or structured regions, the use of an additional "LNA-enhancer" oligonucleotide may be required to improve specific hybridization.[9]
-
Ambiguous Genotypes: For ambiguous results in real-time PCR, consider implementing validation criteria based on PCR amplification efficiency, the net fluorescent difference between maximal and minimal signals, and the start of the exponential growth phase.[7]
The use of LNA oligonucleotides offers a robust and reliable solution for SNP genotyping. By following the design guidelines and protocols outlined in this document, researchers can develop highly specific and sensitive assays for a wide range of applications in research, diagnostics, and drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. SNP Detection [qiagen.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Locked Nucleic Acid Probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 5. idtdna.com [idtdna.com]
- 6. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 7. Locked nucleic acid (LNA) single nucleotide polymorphism (SNP) genotype analysis and validation using real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gene-quantification.de [gene-quantification.de]
- 9. LNA-enhanced detection of single nucleotide polymorphisms in the apolipoprotein E - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Enhancing Specificity and Sensitivity in Allele-Specific PCR with LNA-Modified Primers
References
- 1. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 3. SNP Detection [qiagen.com]
- 4. Enhanced allele-specific PCR discrimination in SNP genotyping using 3' locked nucleic acid (LNA) primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Allele Specific Locked Nucleic Acid Quantitative PCR (ASLNAqPCR): An Accurate and Cost-Effective Assay to Diagnose and Quantify KRAS and BRAF Mutation | PLOS One [journals.plos.org]
- 7. Allele specific locked nucleic acid quantitative PCR (ASLNAqPCR): an accurate and cost-effective assay to diagnose and quantify KRAS and BRAF mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for LNA Probe Design in In Situ Hybridization (ISH)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidelines and detailed protocols for the design and application of Locked Nucleic Acid (LNA) probes in in situ hybridization (ISH). LNA probes offer superior sensitivity and specificity, making them ideal for the detection of short or low-abundance RNA targets such as microRNAs (miRNAs) and mRNA splice variants.
Introduction to LNA Probes for ISH
Locked Nucleic Acid (LNA) is an RNA nucleotide analog with a methylene (B1212753) bridge that locks the ribose ring in an ideal conformation for hybridization. This structural feature significantly increases the binding affinity of LNA-containing oligonucleotides to their complementary RNA or DNA targets.[1][2] The enhanced thermal stability and specificity of LNA probes allow for the use of shorter probes compared to traditional DNA or RNA probes, which improves tissue penetration and target accessibility.[1][3]
LNA Probe Design Guidelines
Effective LNA probe design is critical for successful ISH experiments. The following guidelines are recommended to ensure high specificity and a strong signal-to-noise ratio.
Key Design Considerations:
-
Probe Length: For mRNA detection, probes are typically 14–25 nucleotides long.[4][5] For smaller targets like miRNAs, the probe length is generally around 18-22 nucleotides.[6]
-
LNA Density and Placement: Incorporating an LNA at every third position in a DNA oligonucleotide has been shown to provide superior hybridization stability.[4] It is advisable to avoid stretches of more than four consecutive LNA bases.[5][7]
-
Melting Temperature (Tm): Each LNA modification increases the Tm of the probe by approximately 2-6°C.[7] The target Tm for LNA FISH probes is often around 75°C, while for miRNA ISH probes, it is normalized to be in the range of 82–86°C.[5][8] The hybridization temperature is typically set 22-30°C below the calculated probe:RNA duplex melting temperature.[9][10]
-
GC Content: Maintain a GC content between 30–60%.[5]
-
Sequence Specificity: Use BLAST analysis to ensure the probe sequence is unique to the target RNA.[4] LNA probes can discriminate between sequences with single-nucleotide differences.[4][8]
-
Secondary Structure and Self-Complementarity: Check for potential self-complementarity and secondary structures using oligo design software.[4] Avoid placing LNA bases in palindromic sequences, especially those with GC base pairs.[5]
Summary of LNA Probe Design Parameters:
| Parameter | Recommendation | Rationale | Citation |
| Probe Length (mRNA) | 14–25 nucleotides | Optimal for target accessibility and specificity. | [4][5] |
| Probe Length (miRNA) | 18–22 nucleotides | Matches the length of the target miRNA. | [6] |
| LNA Placement | Every 3rd nucleotide | Balances increased affinity with probe flexibility. | [4] |
| Consecutive LNAs | Avoid > 4 in a row | Prevents overly tight, non-specific binding. | [5][7] |
| GC Content | 30–60% | Ensures stable hybridization without being too rigid. | [5] |
| Target Tm (FISH) | ~75°C | Provides high stringency for specific binding. | [5] |
| Target Tm (miRNA ISH) | 82–86°C | Standardized for robust and automated protocols. | [8] |
| Sequence Specificity | Unique sequence via BLAST | Minimizes off-target hybridization. | [4] |
| Self-Complementarity | Avoid | Prevents the formation of probe dimers. | [4][5] |
Probe Labeling and Detection Strategies
The choice of label and detection method is crucial for signal strength and clarity. Non-radioactive methods using haptens like digoxigenin (B1670575) (DIG) and biotin, or direct fluorescent labels are most common.[11][12]
-
Digoxigenin (DIG) Labeling: DIG is a widely used hapten that can be incorporated at the 5' and/or 3' end of the LNA probe.[4][9] It is detected using an anti-DIG antibody conjugated to an enzyme like alkaline phosphatase (AP), which then catalyzes a colorimetric reaction (e.g., with NBT/BCIP) to produce a visible precipitate.[6][13]
-
Fluorescein (B123965) (FAM) Labeling: Similar to DIG, fluorescein can be used as a hapten for enzymatic detection or for direct fluorescence imaging.[8][14]
-
Dual Labeling: Probes labeled at both the 3' and 5' ends with DIG or FAM can increase the signal-to-noise ratio by up to 10-fold, enhancing the detection of low-abundance targets.[8]
Comparison of Labeling Strategies:
| Labeling Strategy | Detection Method | Signal Enhancement | Advantages | Disadvantages | Citation |
| Single DIG/FAM | Anti-DIG/FAM-AP with NBT/BCIP | Standard | Robust, well-established method. | Lower sensitivity for low-abundance targets. | [6][14] |
| Double DIG/FAM | Anti-DIG/FAM-AP with NBT/BCIP | Up to 10-fold | Significantly higher signal-to-noise ratio. | Higher cost. | [8] |
| Direct Fluorescence | Fluorescence Microscopy | N/A | Simpler workflow, allows for multiplexing. | Signal may be weaker than enzymatic methods; photobleaching. | [1][11] |
Experimental Protocols
The following are detailed protocols for LNA-ISH on formalin-fixed, paraffin-embedded (FFPE) tissue sections and for whole-mount embryos.
Protocol 1: One-Day LNA ISH for FFPE Tissue Sections
This protocol is optimized for the rapid detection of miRNAs in FFPE samples using DIG-labeled LNA probes.[6][14]
Materials:
-
FFPE tissue sections on slides
-
Xylene
-
Ethanol (B145695) series (100%, 95%, 70%)
-
DEPC-treated water
-
Proteinase K
-
Hybridization buffer
-
DIG-labeled LNA probe
-
Stringent wash buffers (e.g., 2x SSC, 0.2x SSC)
-
Blocking solution
-
Anti-DIG-AP antibody
-
NBT/BCIP substrate
-
Nuclear Fast Red counterstain
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 min).
-
Rehydrate through a graded ethanol series (100%, 95%, 70%; 2 min each).
-
Rinse in DEPC-treated water.
-
-
Permeabilization:
-
Digest with Proteinase K (concentration and time must be optimized for the tissue type) at 37°C.
-
Wash with PBS.
-
-
Hybridization:
-
Stringent Washes:
-
Wash slides in pre-warmed stringent wash buffers to remove unbound probe (e.g., 2x SSC, then 0.2x SSC).[4]
-
-
Immunological Detection:
-
Block non-specific binding sites with a blocking solution.
-
Incubate with anti-DIG-AP antibody.
-
Wash to remove excess antibody.
-
-
Signal Development and Visualization:
-
Incubate with NBT/BCIP substrate until the desired color intensity is reached.
-
Stop the reaction by rinsing with water.
-
Counterstain with Nuclear Fast Red.
-
Dehydrate, clear, and mount.
-
Protocol 2: Whole-Mount LNA ISH for Embryos
This protocol is adapted for the detection of mRNAs in whole vertebrate embryos.[4]
Materials:
-
Fixed embryos (e.g., 4% paraformaldehyde)
-
Methanol (B129727) series
-
PBTw (PBS with Tween-20)
-
Proteinase K
-
Pre-hybridization and hybridization buffer
-
DIG-labeled LNA probe
-
Wash buffers (2x SSC, 0.2x SSC)
-
Blocking solution (e.g., with sheep serum)
-
Anti-DIG-AP antibody
-
NBT/BCIP substrate
Procedure:
-
Embryo Preparation:
-
Permeabilization:
-
Hybridization:
-
Incubate embryos in pre-hybridization buffer for at least 2 hours at the hybridization temperature.
-
Replace with hybridization buffer containing the LNA probe (e.g., 5 nM final concentration).[4]
-
Incubate overnight or longer (up to 5 days for higher signal) at the hybridization temperature (22°C below Tm).[4][9]
-
-
Washing:
-
Perform a series of washes with pre-warmed 2x SSC and 0.2x SSC to remove excess probe.[4]
-
-
Immunodetection:
-
Block with a suitable blocking solution.
-
Incubate with anti-DIG-AP antibody overnight at 4°C.
-
Wash extensively with PBTw.
-
-
Color Development:
-
Equilibrate embryos in detection buffer.
-
Incubate with NBT/BCIP in the dark until the signal develops.
-
Stop the reaction by washing with PBTw.
-
Store embryos in PBS or glycerol.
-
Visualizations
LNA-ISH Experimental Workflow
Caption: General experimental workflow for LNA in situ hybridization.
Principle of LNA Probe Hybridization and Detection
Caption: Principle of LNA probe hybridization and enzymatic detection.
References
- 1. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole mount in situ hybridization detection of mRNAs using short LNA containing DNA oligonucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Situ Hybridization Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Custom LNA Fish Probes [qiagen.com]
- 6. Robust one-day in situ hybridization protocol for detection of microRNAs in paraffin samples using LNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. metabion.com [metabion.com]
- 8. miRCURY LNA miRNA Detection Probes [qiagen.com]
- 9. geisha.arizona.edu [geisha.arizona.edu]
- 10. Tm prediction [qiagen.com]
- 11. ISH probe labeling method - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. In Situ Hybridization (ISH) [ncbi.nlm.nih.gov]
- 13. In situ hybridization detection of microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. qiagen.com [qiagen.com]
Application Notes and Protocols for the Incorporation of DMTr-LNA-U-3'-CED-Phosphoramidite in Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA) modified oligonucleotides have emerged as a powerful tool in the development of antisense therapies due to their exceptional binding affinity, specificity, and resistance to nuclease degradation.[1][2][3] The incorporation of LNA monomers, such as DMTr-LNA-U-3'-CED-Phosphoramidite, into antisense oligonucleotides (ASOs) significantly enhances their therapeutic potential. This document provides detailed application notes and protocols for the efficient incorporation of this LNA-U phosphoramidite (B1245037) into synthetic oligonucleotides, along with comparative data on the resulting ASO properties and insights into relevant biological pathways.
LNA are bicyclic nucleic acid analogues where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose ring, locking the sugar in a C3'-endo conformation.[1][2] This pre-organized structure leads to a substantial increase in the melting temperature (Tm) of the oligonucleotide duplex, with an increase of 1.5–4°C per LNA modification.[1] This enhanced affinity allows for the design of shorter, more potent ASOs. Furthermore, LNA-modified oligonucleotides exhibit remarkable stability in biological fluids, with a significantly longer half-life in human serum compared to unmodified DNA or phosphorothioate (B77711) (PS) oligonucleotides.[1][2][3][4]
These properties make LNA-modified ASOs, particularly "gapmer" designs, highly effective in mediating RNase H-dependent degradation of target mRNA. LNA gapmers typically consist of a central "gap" of DNA or PS-DNA flanked by LNA "wings."[1] The LNA wings provide high binding affinity and nuclease resistance, while the central DNA gap is necessary for the recruitment and activation of RNase H, which cleaves the RNA strand of the DNA-RNA heteroduplex.[1]
Data Presentation
The incorporation of LNA-U confers superior properties to antisense oligonucleotides compared to unmodified DNA and other chemical modifications. The following tables summarize key quantitative data from various studies.
Table 1: Comparative Melting Temperature (Tm) of Modified Oligonucleotides
| Oligonucleotide Modification | Change in Tm per Modification (°C) | Reference |
| LNA | +1.5 to +4.0 | [1] |
| 2'-O-Methyl (2'-OMe) | < +1.0 | [1] |
| Phosphorothioate (PS) | Decrease | [1] |
Table 2: Comparative Nuclease Resistance in Human Serum
| Oligonucleotide Design | Half-life (t1/2) in Human Serum (hours) | Reference |
| LNA/DNA Gapmer (3 LNA wings) | ~15 | [1] |
| Phosphorothioate (PS) | ~10 | [1] |
| 2'-O-Methyl (2'-OMe) Gapmer | ~12 | [1] |
| Unmodified DNA | ~1.5 | [1] |
Table 3: In Vivo Efficacy of LNA Antisense Oligonucleotides
| Target Gene | Animal Model | LNA ASO Dose | Outcome | Reference |
| POLR2A | Nude mice with 15PC3 tumor xenografts | 1 mg/kg/day | Sequence-specific tumor growth inhibition | [3][5] |
| Bcl-2 | SCID mouse/human lymphoma xenografts | 5 mg/kg | Enhanced anti-tumor activity in combination with rituximab | [6][7] |
| Survivin | Human xenograft tumor model | Not specified | Significant antitumor activity and sensitization to chemotherapy | [1] |
Experimental Protocols
Protocol 1: Automated Synthesis of an LNA-Modified Antisense Oligonucleotide (Gapmer Design)
This protocol outlines the automated solid-phase synthesis of a chimeric LNA-DNA-LNA gapmer oligonucleotide using an ABI 394 DNA Synthesizer. The sequence used here is a hypothetical 16-mer targeting a generic mRNA sequence, with a central gap of 10 deoxynucleotides and flanking wings of 3 LNA bases on each end. DMTr-LNA-U-3'-CED-Phosphoramidite is used for the incorporation of LNA-U.
Materials:
-
DMTr-LNA-U-3'-CED-Phosphoramidite
-
Standard DNA phosphoramidites (dA, dC, dG, T)
-
Controlled Pore Glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF)
-
Oxidizing solution (0.02 M iodine in THF/water/pyridine)
-
Deblocking solution (3% trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (concentrated ammonium (B1175870) hydroxide)
-
ABI 394 DNA Synthesizer
Synthesis Cycle:
The standard synthesis cycle on the ABI 394 synthesizer is modified to accommodate the properties of LNA phosphoramidites.
-
Deblocking: Removal of the 5'-DMTr protecting group from the solid support-bound nucleoside with deblocking solution.
-
Coupling:
-
For DNA phosphoramidites : A standard coupling time of 25-30 seconds is used.
-
For DMTr-LNA-U-3'-CED-Phosphoramidite and other LNA phosphoramidites: The coupling time is extended to 180-250 seconds to ensure efficient coupling due to the steric hindrance of the LNA monomer.
-
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation:
-
For standard phosphite (B83602) triesters: A standard oxidation time is sufficient.
-
Following an LNA coupling step: The oxidation time is extended to 45 seconds to ensure complete conversion of the phosphite triester to the more stable phosphate (B84403) triester.
-
Post-Synthesis Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support and the protecting groups are removed by incubation in concentrated ammonium hydroxide (B78521) at 55°C for 8-12 hours.
-
The resulting solution containing the crude oligonucleotide is collected and the ammonia (B1221849) is removed by evaporation.
Protocol 2: Purification of LNA-Modified Oligonucleotides by HPLC
High-Performance Liquid Chromatography (HPLC) is the recommended method for purifying LNA-containing oligonucleotides to achieve high purity.
Equipment and Reagents:
-
Reversed-phase HPLC system with a UV detector
-
C18 HPLC column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile
-
Crude, deprotected oligonucleotide solution
Procedure:
-
Dissolve the crude oligonucleotide in Mobile Phase A.
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 50% B over 30 minutes.
-
Monitor the elution profile at 260 nm. The full-length LNA-containing oligonucleotide will typically be the major peak with the longest retention time.
-
Collect the fractions corresponding to the desired peak.
-
Analyze the purity of the collected fractions by analytical HPLC or mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the purified oligonucleotide.
Visualizations
Bcl-2 Apoptosis Signaling Pathway
Caption: Bcl-2 signaling pathway and the mechanism of antisense inhibition.
Survivin Anti-Apoptotic Signaling Pathway
Caption: Survivin's role in apoptosis and its inhibition by antisense oligonucleotides.
Experimental Workflow for LNA ASO Development and Evaluation
Caption: Workflow for the development and evaluation of LNA antisense oligonucleotides.
References
- 1. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
LNA-Based Assays for microRNA Detection and Quantification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNAs (miRNAs) are a class of small, non-coding RNA molecules, typically 18-22 nucleotides in length, that play a pivotal role in the post-transcriptional regulation of gene expression.[1] Their dysregulation is implicated in a wide range of diseases, making them promising biomarkers and therapeutic targets. The small size and high sequence homology among miRNA family members pose significant challenges for their accurate detection and quantification. Locked Nucleic Acid (LNA) technology offers a powerful solution to overcome these challenges.
LNA nucleotides are RNA analogs with a methylene (B1212753) bridge that "locks" the ribose ring in a C3'-endo conformation, ideal for Watson-Crick base pairing.[2][3] This structural modification confers several advantageous properties to LNA-based oligonucleotides, including:
-
Increased Thermal Stability: LNA-RNA duplexes exhibit significantly higher melting temperatures (Tm) compared to their DNA-RNA or RNA-RNA counterparts, allowing for the use of shorter probes with high affinity.[4][5]
-
Enhanced Specificity: The high binding affinity of LNA probes enables stringent hybridization conditions, allowing for the discrimination of miRNA sequences that differ by a single nucleotide.[2][6]
-
Improved Nuclease Resistance: The modified backbone of LNA offers resistance to enzymatic degradation, enhancing probe stability in biological samples.[5][7]
These features make LNA-based assays highly sensitive and specific, providing robust and reliable tools for miRNA research and diagnostics. This document provides detailed application notes and protocols for the most common LNA-based assays for miRNA detection and quantification: in situ hybridization (ISH), Northern blotting, and reverse transcription quantitative PCR (RT-qPCR).
Quantitative Data Summary
The following table summarizes the performance characteristics of various LNA-based miRNA detection and quantification methods, providing a comparative overview of their sensitivity, dynamic range, and specificity.
| Assay Type | Method | Reported Sensitivity | Dynamic Range | Specificity | Reference |
| In Situ Hybridization (ISH) | LNA-DIG probes with colorimetric detection | Cellular level localization | Qualitative to semi-quantitative | High, can discriminate single nucleotide differences | [1][4][8] |
| Northern Blotting | LNA-modified oligonucleotide probes | At least 10-fold higher than DNA probes; as low as 0.05 fmol | Not explicitly quantified | High, can discriminate single and double mismatches | [9][10][11] |
| RT-qPCR | miRCURY LNA miRNA PCR System (SYBR Green) | As low as 1 pg of total RNA; detects <10 miRNA copies | Greater than 4 orders of magnitude | High, can discriminate single nucleotide differences | [2][12][13] |
| RT-qPCR | miRCURY LNA miRNA Probe PCR System | As low as 1 pg of total RNA | Not explicitly quantified | High, can discriminate single nucleotide differences | [2][6] |
| Microarray | miRCURY LNA microRNA Array | As low as 30 ng of total RNA | Greater than 4 orders of magnitude | High, can discriminate closely related family members | [14][15] |
| Nanobiosensor | LNA/DNA nanobiosensor | Detectable range from 1 nM to 10 µM | Not explicitly quantified | High, can be designed for specific miRNA targets | [16][17] |
Experimental Protocols
LNA-based In Situ Hybridization (ISH) for miRNA Detection in FFPE Tissues
This protocol describes the detection of miRNAs in formalin-fixed, paraffin-embedded (FFPE) tissue sections using digoxigenin (B1670575) (DIG)-labeled LNA probes.[1][8]
Workflow Diagram:
Caption: Workflow for LNA-based in situ hybridization.
Materials:
-
FFPE tissue sections on slides
-
Xylene
-
Ethanol series (100%, 95%, 70%)
-
Nuclease-free water
-
Proteinase K
-
Pre-hybridization Solution
-
Hybridization Solution
-
DIG-labeled LNA miRNA detection probe
-
Stringency wash buffers (e.g., 2x SSC, 0.1x SSC)
-
Blocking solution
-
Anti-DIG-AP (alkaline phosphatase conjugated) antibody
-
NBT/BCIP substrate solution
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin (B1166041).
-
Rehydrate the tissue sections by sequential immersion in 100%, 95%, and 70% ethanol, followed by nuclease-free water.
-
-
Proteinase K Digestion:
-
Incubate slides with Proteinase K to demask the target miRNA.[8]
-
Wash slides with PBS.
-
-
Pre-hybridization:
-
Incubate slides in Pre-hybridization Solution at the hybridization temperature for at least 3 hours.[4]
-
-
Hybridization:
-
Stringency Washes:
-
Wash the slides in a series of SSC buffers at the hybridization temperature to remove unbound and non-specifically bound probes.[4]
-
-
Immunological Detection:
-
Incubate the slides in a blocking solution.
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.[4]
-
Wash the slides to remove excess antibody.
-
-
Colorimetric Development:
-
Counterstaining and Mounting:
-
Counterstain with a suitable nuclear stain if desired.
-
Dehydrate the slides and mount with a coverslip.
-
-
Microscopy:
-
Visualize the results under a light microscope.
-
LNA-based Northern Blotting for miRNA Detection
Northern blotting using LNA-modified probes offers a highly sensitive and specific method for detecting and sizing mature miRNAs.[9][18]
Workflow Diagram:
Caption: Workflow for LNA-based Northern blotting.
Materials:
-
Total RNA sample
-
Denaturing polyacrylamide gel
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
32P-labeled or DIG-labeled LNA probe
-
Wash buffers
-
Phosphor screen or X-ray film (for radioactive detection) or chemiluminescent substrate (for non-radioactive detection)
Procedure:
-
RNA Electrophoresis:
-
Separate total RNA (typically 10-30 µg) on a denaturing polyacrylamide gel.
-
-
RNA Transfer:
-
Transfer the separated RNA to a positively charged nylon membrane via electroblotting.
-
-
Crosslinking:
-
Fix the RNA to the membrane using UV crosslinking.
-
-
Probe Labeling:
-
Label the LNA probe with 32P using T4 polynucleotide kinase or with a non-radioactive label like DIG.[9]
-
-
Pre-hybridization and Hybridization:
-
Pre-hybridize the membrane in hybridization buffer.
-
Add the labeled LNA probe to the hybridization buffer and incubate overnight at a temperature optimized for the specific probe (often between 37°C and 60°C).[18]
-
-
Washing:
-
Wash the membrane under stringent conditions to remove non-specifically bound probe.
-
-
Detection:
-
Expose the membrane to a phosphor screen or X-ray film for radioactive detection, or incubate with an appropriate substrate for chemiluminescent detection.
-
LNA-based RT-qPCR for miRNA Quantification
The miRCURY LNA miRNA PCR system is a widely used platform for sensitive and specific miRNA quantification.[2] This protocol outlines the general steps for this assay.
Workflow Diagram:
Caption: Workflow for LNA-based RT-qPCR.
Materials:
-
Total RNA sample
-
miRCURY LNA RT Kit
-
miRCURY LNA SYBR Green PCR Kit or miRCURY LNA Probe PCR Kit
-
miRNA-specific LNA PCR primer set
-
Real-time PCR instrument
Procedure:
-
Reverse Transcription (RT):
-
In a single reaction, mature miRNAs are polyadenylated by poly(A) polymerase.[2][13]
-
cDNA is then synthesized using a universal poly(T) primer that also contains a 3' degenerate anchor and a 5' universal tag.[2][13]
-
The reaction is typically incubated for 60 minutes at 42°C, followed by heat inactivation of the reverse transcriptase at 95°C for 5 minutes.[12]
-
-
Real-time PCR:
-
Prepare the qPCR reaction mix containing the synthesized cDNA, miRCURY LNA SYBR Green Master Mix (or Probe Master Mix), and the specific LNA-enhanced forward and reverse primers.
-
Perform real-time PCR using a standard thermal cycling protocol. The LNA-enhanced primers provide high specificity and sensitivity during amplification.[2]
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) values for each sample.
-
Perform relative quantification using the ΔΔCq method, normalizing to a suitable reference gene.
-
Conclusion
LNA-based assays have revolutionized the field of microRNA research by providing tools with exceptional sensitivity and specificity. The enhanced binding affinity and stability of LNA probes enable the reliable detection and quantification of these small regulatory molecules in a variety of sample types and applications. The protocols outlined in this document provide a solid foundation for researchers to implement these powerful techniques in their own laboratories. For optimal results, it is always recommended to consult the specific manuals and guidelines provided by the manufacturers of LNA-based reagents and kits.
References
- 1. Robust one-day in situ hybridization protocol for detection of microRNAs in paraffin samples using LNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. miRNA Quantification [qiagen.com]
- 3. MicroRNA-Based Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In situ hybridization detection of microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. qiagen.com [qiagen.com]
- 7. Bringing MicroRNAs to Light: Methods for MicroRNA Quantification and Visualization in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. miRCURY LNA miRNA Detection Probes [qiagen.com]
- 9. Sensitive and specific detection of microRNAs by northern blot analysis using LNA-modified oligonucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. qiagen.com [qiagen.com]
- 13. qiagen.com [qiagen.com]
- 14. epigenie.com [epigenie.com]
- 15. Direct and sensitive miRNA profiling from low-input total RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of MicroRNA Expression Dynamics Using LNA/DNA Nanobiosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. par.nsf.gov [par.nsf.gov]
- 18. biosyn.com [biosyn.com]
Application Notes and Protocols for the Purification of LNA®-Containing Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA®) modifications are pivotal in enhancing the therapeutic and diagnostic potential of oligonucleotides by increasing their binding affinity and stability. However, the successful synthesis of LNA®-containing oligonucleotides yields a heterogeneous mixture of the desired full-length product alongside truncated sequences (shortmers), failure sequences, and other process-related impurities. The removal of these impurities is critical for the efficacy and safety of the final product. This document provides detailed application notes and protocols for the most common methods employed in the purification of LNA®-containing oligonucleotides.
Introduction to Purification Strategies
The purification of LNA®-containing oligonucleotides leverages established chromatographic and electrophoretic techniques. The choice of method depends on the length of the oligonucleotide, the presence of other modifications, the desired purity level, and the scale of the purification. The primary methods include High-Performance Liquid Chromatography (HPLC) — in its various modes — and Polyacrylamide Gel Electrophoresis (PAGE). Generally, the same purification methods used for standard DNA and RNA oligonucleotides can be applied to their LNA®-containing counterparts.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for oligonucleotide purification, offering high resolution and scalability. Different modes of HPLC are employed based on the physicochemical properties of the LNA®-containing oligonucleotide and the impurities to be removed.
Anion-Exchange HPLC (AEX-HPLC)
Principle: AEX-HPLC separates oligonucleotides based on the negative charge of their phosphate (B84403) backbone.[2] The stationary phase consists of a positively charged resin. A salt gradient is used to elute the bound oligonucleotides, with longer molecules (possessing more phosphate groups and thus a higher negative charge) eluting at higher salt concentrations.[3] AEX-HPLC is particularly effective for separating full-length products from shorter failure sequences. It is also a recommended method for the purification of LNA®-containing oligonucleotides.[1]
Advantages:
-
Excellent resolution for oligonucleotides up to approximately 50 bases.[1]
-
Can achieve purities of over 95%.[1]
-
The eluted oligonucleotides are in a salt form that is often suitable for use in cellular applications.[1]
Disadvantages:
-
Resolution decreases for longer oligonucleotides.[3]
-
High salt concentrations in the mobile phase may require a subsequent desalting step.
Reverse-Phase HPLC (RP-HPLC)
Principle: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase. While the phosphate backbone of oligonucleotides is hydrophilic, the nucleobases themselves contribute some hydrophobic character. This method is particularly useful for purifying oligonucleotides that have been synthesized with a 5'-dimethoxytrityl (DMT) group ("trityl-on" purification). The highly hydrophobic DMT group allows for strong retention of the full-length product, while the more polar, trityl-less failure sequences are washed away.[3]
Advantages:
-
Effective for purifying oligonucleotides with hydrophobic modifications.[3]
-
Well-suited for large-scale purification.[4]
-
Typically achieves purity of >85%.[4]
Disadvantages:
-
Resolution decreases with increasing oligonucleotide length, generally not recommended for oligonucleotides longer than 50 bases.[3][4]
Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC)
Principle: IP-RP-HPLC combines the principles of reverse-phase and ion-exchange chromatography. An ion-pairing agent, typically a bulky alkylamine, is added to the mobile phase.[5] This agent forms a neutral, hydrophobic complex with the negatively charged phosphate backbone of the oligonucleotide, allowing for its retention on a reverse-phase column.[6] Elution is achieved by increasing the concentration of an organic solvent in the mobile phase.
Advantages:
-
High resolution for a wide range of oligonucleotide lengths.
-
Can achieve very high purity levels. For instance, a >99% pure product with a yield of >56% has been demonstrated for a 22-mer 2'-O-methylated RNA oligonucleotide.[7]
-
Compatible with mass spectrometry when volatile buffers are used.
Disadvantages:
-
The use of ion-pairing reagents can sometimes be challenging to remove from the final product.
-
Method development can be more complex compared to other techniques.
Polyacrylamide Gel Electrophoresis (PAGE)
Principle: PAGE separates oligonucleotides based on their size (molecular weight) and charge.[8] Under denaturing conditions (e.g., in the presence of urea), the oligonucleotides are separated as single strands. The smaller the oligonucleotide, the faster it migrates through the gel matrix under an electric field. The band corresponding to the full-length product is excised from the gel, and the oligonucleotide is then eluted.
Advantages:
-
Excellent resolution for a wide range of oligonucleotide lengths, and it is the recommended method for oligonucleotides longer than 80 bases.[1]
-
Can achieve very high purity levels, often >95-99%.[8]
Disadvantages:
-
Lower recovery yields compared to HPLC methods due to the multi-step elution process.[8]
-
More laborious and less amenable to automation and large-scale purification.[8]
Quantitative Data Summary
The following table summarizes typical purity and yield data for the different purification methods. It is important to note that these values can vary significantly based on the specific oligonucleotide sequence, length, modifications, and the optimization of the purification protocol.
| Purification Method | Typical Purity Achieved | Typical Recovery Yield | Notes |
| Anion-Exchange HPLC (AEX-HPLC) | >95% for oligos up to 50 bases[1] | Moderate to High | Purity can be lower for longer oligonucleotides. |
| Reverse-Phase HPLC (RP-HPLC) | >85%[4] | High | Best suited for oligos with hydrophobic modifications or for trityl-on purification. |
| Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC) | >99%[7] | >56%[7] | Data for a 22-mer 2'-O-methylated RNA oligonucleotide. |
| Polyacrylamide Gel Electrophoresis (PAGE) | >95-99%[8] | Low to Moderate[8] | Yields are lower due to the elution process from the gel. |
Experimental Protocols
Protocol 1: Anion-Exchange HPLC (AEX-HPLC) of LNA®-Containing Oligonucleotides
This protocol provides a general guideline for the purification of LNA®-containing oligonucleotides using AEX-HPLC. Optimization of the gradient and other parameters will be necessary for specific oligonucleotides.
Materials:
-
Crude LNA®-containing oligonucleotide, deprotected and desalted.
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.0 in water.
-
Mobile Phase B: 20 mM Tris-HCl, pH 8.0, 1 M Sodium Chloride in water.[9]
-
Strong anion-exchange column.
-
HPLC system with a UV detector.
Procedure:
-
Column Equilibration: Equilibrate the anion-exchange column with 10% Mobile Phase B (90% Mobile Phase A) until a stable baseline is achieved.[9]
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A to a suitable concentration.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Apply a linear gradient from 10% to 100% Mobile Phase B over 25 minutes.[9] The exact gradient will need to be optimized based on the length and sequence of the LNA®-containing oligonucleotide. Longer oligonucleotides will require a higher salt concentration for elution.
-
Detection: Monitor the elution profile at 260 nm.
-
Fraction Collection: Collect fractions corresponding to the main peak, which represents the full-length product.
-
Analysis of Fractions: Analyze the collected fractions for purity using analytical AEX-HPLC or another suitable method.
-
Pooling and Desalting: Pool the fractions that meet the desired purity specifications. If necessary, desalt the pooled fractions using a suitable method like size-exclusion chromatography or ethanol (B145695) precipitation.
Protocol 2: Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC) of LNA®-Containing Oligonucleotides
This protocol outlines a general procedure for IP-RP-HPLC. The choice of ion-pairing reagent and its concentration, as well as the organic solvent gradient, are critical parameters for optimization.
Materials:
-
Crude LNA®-containing oligonucleotide, deprotected.
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile (B52724).
-
C18 reverse-phase column.
-
HPLC system with a UV detector.
Procedure:
-
Column Equilibration: Equilibrate the C18 column with the starting mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.
-
Injection: Inject the sample onto the column.
-
Elution: Apply a linear gradient of increasing Mobile Phase B. A shallow gradient is often required for good resolution of oligonucleotides. For example, a gradient of 5% to 50% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution at 260 nm.
-
Fraction Collection: Collect the fractions corresponding to the main peak.
-
Analysis of Fractions: Assess the purity of the collected fractions by analytical IP-RP-HPLC.
-
Pooling and Solvent Removal: Pool the pure fractions. The volatile TEAA buffer and acetonitrile can be removed by lyophilization.
Protocol 3: Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
This protocol describes the purification of LNA®-containing oligonucleotides by denaturing PAGE.
Materials:
-
Crude LNA®-containing oligonucleotide.
-
Acrylamide (B121943)/Bis-acrylamide solution (e.g., 19:1).
-
10x TBE buffer (Tris-borate-EDTA).
-
Ammonium persulfate (APS).
-
N,N,N',N'-Tetramethylethylenediamine (TEMED).
-
Formamide (B127407) loading buffer.
-
Gel electrophoresis apparatus.
-
UV transilluminator or fluorescent TLC plate.
-
Elution buffer (e.g., 0.5 M NaCl, 0.1 M Tris-HCl pH 7.0, 1 mM EDTA).[10]
Procedure:
-
Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 12%) containing 8 M urea and 1x TBE.[11] The percentage of acrylamide can be adjusted based on the size of the oligonucleotide.
-
Sample Preparation: Dissolve the crude oligonucleotide in formamide loading buffer. Heat the sample at 95°C for 1 minute and then chill on ice.[11]
-
Electrophoresis: Load the sample onto the gel. Run the electrophoresis at a constant power until the desired separation is achieved. The migration of tracking dyes can be used as a guide.
-
Visualization: After electrophoresis, visualize the oligonucleotide bands using UV shadowing on a fluorescent TLC plate.[10] The main, most intense band should correspond to the full-length product.
-
Excision: Carefully excise the band corresponding to the full-length oligonucleotide using a clean scalpel.[10]
-
Elution: Crush the gel slice and place it in a microcentrifuge tube with elution buffer. Incubate overnight at 37°C with shaking to allow the oligonucleotide to diffuse out of the gel matrix.[11]
-
Recovery: Collect the supernatant containing the eluted oligonucleotide. Wash the gel fragments with a small amount of elution buffer and combine the supernatants.
-
Desalting: Desalt the purified oligonucleotide using ethanol precipitation or a desalting column to remove salts and residual urea.[10][11]
Visualization of Purification Workflows
The following diagrams illustrate the general workflows for the purification of LNA®-containing oligonucleotides.
Caption: General workflow for LNA® oligonucleotide synthesis and purification.
Caption: Decision tree for HPLC-based purification of LNA® oligonucleotides.
Caption: Step-by-step workflow for PAGE purification of LNA® oligonucleotides.
References
- 1. Method of Oligonucleotide Purification [biosyn.com]
- 2. Oligonucleotide Quality Control by Analytical HPLC [sigmaaldrich.com]
- 3. labcluster.com [labcluster.com]
- 4. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
- 8. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Protocol for PAGE Gel Purification [ibiblio.org]
- 11. Protocols for Oligonucleotides | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for the Deprotection of LNA®-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA®) modifications are a class of bicyclic nucleic acid analogues that exhibit exceptional thermal stability and nuclease resistance when incorporated into oligonucleotides. This enhanced stability makes LNA-containing oligonucleotides powerful tools in various research, diagnostic, and therapeutic applications, including antisense therapy, qPCR probes, and in situ hybridization.
Following solid-phase synthesis, the removal of protecting groups from the nucleobases, phosphate (B84403) backbone, and the solid support is a critical step known as deprotection. The choice of deprotection protocol is paramount to ensure the integrity of the LNA modifications and the overall purity and yield of the final oligonucleotide product. This document provides detailed protocols for the deprotection of oligonucleotides containing LNA modifications and presents a comparative analysis of common deprotection strategies.
Core Concepts in LNA Oligonucleotide Deprotection
The deprotection of LNA-containing oligonucleotides follows the same fundamental principles as standard DNA and RNA oligonucleotides, encompassing three main stages:
-
Cleavage: The release of the oligonucleotide from the solid support.
-
Phosphate Deprotection: Removal of the cyanoethyl groups from the phosphate backbone.
-
Base Deprotection: Removal of the protecting groups from the exocyclic amines of the nucleobases.
While standard deprotection reagents are generally effective for LNA-containing oligonucleotides, careful consideration of the specific LNA monomers and other modifications present in the sequence is necessary to prevent unwanted side reactions and ensure complete deprotection.
Recommended Deprotection Protocols
Two primary methods are recommended for the deprotection of LNA-containing oligonucleotides: a standard method using aqueous ammonium (B1175870) hydroxide (B78521) and a mild method employing potassium carbonate in methanol (B129727). The choice of protocol depends on the sensitivity of other modifications present in the oligonucleotide.
Protocol 1: Standard Deprotection with Aqueous Ammonium Hydroxide
This protocol is suitable for most LNA-containing oligonucleotides that do not contain base-labile modifications.
Materials:
-
Concentrated Ammonium Hydroxide (28-30%)
-
Sterile, nuclease-free water
-
Screw-cap vials
Procedure:
-
Transfer the solid support containing the synthesized LNA oligonucleotide to a screw-cap vial.
-
Add 1.0 mL of concentrated ammonium hydroxide to the vial.
-
Seal the vial tightly.
-
Incubate the vial at 55°C for 8-12 hours.
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.
-
Evaporate the ammonium hydroxide solution to dryness using a centrifugal vacuum concentrator.
-
Resuspend the oligonucleotide pellet in a desired volume of sterile, nuclease-free water.
Protocol 2: Mild Deprotection with Potassium Carbonate in Methanol
This protocol is recommended for LNA-containing oligonucleotides that also feature base-labile modifications, such as certain fluorescent dyes or other sensitive chemical groups. This method requires the use of UltraMILD phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) during synthesis.[1][2]
Materials:
-
0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol
-
Glacial Acetic Acid
-
Sterile, nuclease-free water
-
Screw-cap vials
Procedure:
-
Transfer the solid support containing the synthesized LNA oligonucleotide to a screw-cap vial.
-
Add 1.0 mL of 0.05 M potassium carbonate in methanol to the vial.
-
Seal the vial tightly.
-
Incubate the vial at room temperature for 4 hours.[2]
-
Neutralize the solution by adding 10 µL of glacial acetic acid per 1 mL of the potassium carbonate solution.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the solution to dryness using a centrifugal vacuum concentrator.
-
Resuspend the oligonucleotide pellet in a desired volume of sterile, nuclease-free water.
Critical Consideration: Avoidance of Methylamine (B109427) with Me-Bz-C-LNA
A key precaution when deprotecting oligonucleotides containing the 5-Methyl-Benzoyl-Cytosine-LNA (Me-Bz-C-LNA) monomer is to avoid the use of deprotection reagents containing methylamine , such as AMA (a mixture of ammonium hydroxide and methylamine). The use of methylamine with this specific LNA monomer can lead to an N4-methyl modification on the cytosine base, resulting in an undesired side product.[3] Therefore, for sequences containing Me-Bz-C-LNA, the standard ammonium hydroxide or the mild potassium carbonate protocols are recommended.
Data Presentation: Comparison of Deprotection Protocols
The following table summarizes the key parameters and expected outcomes for the two recommended deprotection protocols.
| Parameter | Protocol 1: Aqueous Ammonium Hydroxide | Protocol 2: Potassium Carbonate in Methanol |
| Reagent | Concentrated Ammonium Hydroxide | 0.05 M Potassium Carbonate in Methanol |
| Temperature | 55°C | Room Temperature |
| Time | 8-12 hours | 4 hours |
| Compatibility | Standard and LNA oligonucleotides | LNA oligonucleotides with base-labile modifications (requires UltraMILD phosphoramidites) |
| Purity (Typical) | >85% (by HPLC) | >85% (by HPLC) |
| Yield (Typical) | High | High |
Experimental Workflows and Analysis
Deprotection and Purification Workflow
The overall process from the completion of synthesis to the purified LNA oligonucleotide is illustrated in the following workflow diagram.
Caption: General workflow for LNA oligonucleotide deprotection and purification.
Quality Control and Analysis
Following deprotection, it is crucial to assess the purity and integrity of the LNA-containing oligonucleotide. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary analytical techniques employed for this purpose.
-
High-Performance Liquid Chromatography (HPLC): Ion-exchange or reverse-phase HPLC can be used to determine the purity of the deprotected oligonucleotide. A single major peak corresponding to the full-length product is indicative of a successful deprotection and synthesis.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry is used to confirm the molecular weight of the final product, verifying that all protecting groups have been removed and the correct LNA modifications are present.
The logical relationship between the choice of deprotection protocol and the subsequent analytical validation is depicted below.
Caption: Decision and validation pathway for LNA oligonucleotide deprotection.
Conclusion
The successful deprotection of LNA-containing oligonucleotides is readily achievable using established protocols. The choice between a standard ammonium hydroxide treatment and a milder potassium carbonate method should be guided by the presence of any sensitive modifications within the oligonucleotide sequence. Adherence to the specific protocol details and the critical consideration of avoiding methylamine with Me-Bz-C-LNA will ensure high-quality, fully deprotected LNA oligonucleotides suitable for downstream applications in research, diagnostics, and therapeutics. Subsequent analysis by HPLC and mass spectrometry is essential to confirm the purity and identity of the final product.
References
Application Notes: LNA Oligonucleotides for Targeting AT-Rich Sequences
References
- 1. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. metabion.com [metabion.com]
- 4. researchgate.net [researchgate.net]
- 5. Locked Nucleic Acid Probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 6. news-medical.net [news-medical.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 9. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Position-dependent effects of locked nucleic acid (LNA) on DNA sequencing and PCR primers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. qiagen.com [qiagen.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Delivery of oligonucleotide‐based therapeutics: challenges and opportunities | EMBO Molecular Medicine [link.springer.com]
- 14. Intratracheally administered LNA gapmer antisense oligonucleotides induce robust gene silencing in mouse lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Locked Nucleic Acid Oligonucleotides Facilitate RNA•LNA-RNA Triple-Helix Formation and Reduce MALAT1 Levels - PMC [pmc.ncbi.nlm.nih.gov]
Using LNA probes to improve signal-to-noise ratio in hybridization assays.
Enhancing Signal-to-Noise Ratio in Hybridization Assays with Locked Nucleic Acid (LNA) Probes
Introduction
Locked Nucleic Acid (LNA) probes are a class of nucleic acid analogs that have gained significant traction in hybridization-based assays due to their ability to dramatically improve sensitivity and specificity.[1] LNAs contain a methylene (B1212753) bridge that locks the ribose ring in an ideal conformation for Watson-Crick base pairing, leading to a substantial increase in thermal stability when hybridized to a complementary DNA or RNA strand.[1] This enhanced binding affinity allows for the use of shorter probes while maintaining a high melting temperature (Tm), which is particularly advantageous for the detection of small or highly similar targets.[1] For researchers, scientists, and drug development professionals, the use of LNA probes in hybridization assays, such as fluorescence in situ hybridization (FISH) and quantitative PCR (qPCR), translates to a significant improvement in the signal-to-noise ratio.[2]
Principle of LNA Probes
The core advantage of LNA probes lies in their conformational rigidity. The methylene bridge between the 2'-O and 4'-C atoms of the ribose sugar "locks" the nucleotide in a 3'-endo conformation, which is optimal for duplex formation.[2] This pre-organization of the probe structure results in a more stable and rapid hybridization to the target sequence.[3] Consequently, LNA-containing duplexes exhibit a significantly higher melting temperature (Tm) compared to their DNA or RNA counterparts, with an increase of 2–8°C for each incorporated LNA monomer.[1] This increased stability allows for more stringent washing conditions, which helps to reduce non-specific binding and background noise, thereby improving the overall signal-to-noise ratio.[4]
Key Advantages of LNA Probes:
-
Increased Thermal Stability: The locked ribose conformation leads to higher binding affinity and a significant increase in the melting temperature (Tm) of the probe-target duplex.[1][2]
-
Improved Specificity and Mismatch Discrimination: LNA probes can more effectively discriminate between closely related sequences, including single nucleotide polymorphisms (SNPs), due to the large destabilization caused by a single mismatch.[5][6][7]
-
Enhanced Sensitivity: The high binding affinity allows for the detection of low-abundance targets that may be missed with conventional DNA probes.[1][4]
-
Shorter Probe Design: The increased Tm allows for the design of shorter probes, which can improve accessibility to target sites within complex RNA secondary structures.[1][8]
-
Improved Signal-to-Noise Ratio: The combination of higher signal intensity from specific binding and reduced background from stringent washes leads to a superior signal-to-noise ratio.[2][9]
Applications
LNA probes are versatile and can be applied to a wide range of hybridization-based assays, including:
-
Fluorescence In Situ Hybridization (FISH): For the detection and localization of specific mRNA and microRNA targets within cells and tissues.[8][10]
-
Quantitative Real-Time PCR (qPCR): As primers and probes for highly sensitive and specific quantification of nucleic acids.[2]
-
Microarrays: For improved detection of gene expression with greater specificity.
-
Single Nucleotide Polymorphism (SNP) Detection: For accurate and reliable genotyping.[7]
Quantitative Data: LNA vs. DNA Probes
The superior performance of LNA probes in improving signal intensity and the signal-to-noise ratio has been demonstrated in several studies.
| Probe Type | Target | Assay Condition | Relative Fluorescence Intensity | Fold Increase in Signal | Reference |
| DNA Probe (Eco468) | E. coli rRNA | 0% Formamide | 0.05 | - | [8][11] |
| LNA/DNA Probe (Eco468 with 3 LNA bases) | E. coli rRNA | 0% Formamide | 1.10 | 22-fold | [8][11] |
| DNA Probe (Eco621) | E. coli rRNA | 0% Formamide | 0.15 | - | [8][11] |
| LNA/DNA Probe (Eco621 with 2 LNA bases) | E. coli rRNA | 0% Formamide | 0.78 | 5.2-fold | [8][11] |
| Probe Type | Target Endosymbiont | Formamide Concentration | Signal-to-Noise Ratio | Reference |
| DNA Probe | Portiera | 30% | ~2.5 | [9] |
| LNA Probe | Portiera | 30% | ~5.0 | [9] |
| DNA Probe | Portiera | 60% | ~2.0 | [9] |
| LNA Probe | Portiera | 60% | ~7.5 | [9] |
Experimental Workflow and Protocols
The following section provides a generalized workflow and a detailed protocol for using LNA probes in fluorescence in situ hybridization (FISH) applications.
General Workflow for LNA-FISH
References
- 1. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 2. [PDF] Locked Nucleic Acid (LNA) Increased thermal stability and hybridization specificity Improved signal-to-noise ratio in qPCR assays Enhanced single nucleotide discrimination | Semantic Scholar [semanticscholar.org]
- 3. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. Design of LNA probes that improve mismatch discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Custom LNA Oligonucleotide Design and Applications [qiagen.com]
- 8. Improved In Situ Hybridization Efficiency with Locked-Nucleic-Acid-Incorporated DNA Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Whole-Mount In Situ Hybridization Using Short LNA Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Whole-mount in situ hybridization (WISH) is a powerful technique to visualize the spatio-temporal expression pattern of specific RNA sequences within the context of an entire embryo or tissue. The use of short Locked Nucleic Acid (LNA) probes has significantly enhanced the sensitivity and specificity of WISH.[1][2][3] LNAs are RNA nucleotide analogues with a methylene (B1212753) bridge that "locks" the ribose ring into an RNA-mimicking conformation, leading to increased thermal stability and binding affinity when hybridized to a complementary RNA target.[4][5] This allows for the use of shorter probes (typically 14-25 nucleotides) which offer several advantages over traditional, longer RNA probes.[1][2][6]
Key Advantages of Short LNA Probes in WISH:
-
Enhanced Specificity: LNA probes can discriminate between closely related sequences, even those differing by a single nucleotide, making them ideal for studying gene families, splice variants, and single nucleotide polymorphisms (SNPs).[1][2][4][5]
-
Improved Sensitivity: The high binding affinity of LNA probes allows for the detection of low-abundance mRNAs.[2][3][7]
-
Simplified Probe Design and Synthesis: LNA probes are designed in silico and can be chemically synthesized, eliminating the need for cloning and in vitro transcription of longer RNA probes.[2][6]
-
Better Tissue Penetration: The small size of LNA probes facilitates better penetration into whole-mount samples.[3]
-
Versatility: This technique is adaptable to various vertebrate species, including chicken and Xenopus embryos.[1][8]
Applications in Research and Drug Development
The enhanced precision and sensitivity of WISH with short LNA probes have significant implications for various research areas:
-
Developmental Biology: Elucidating the precise expression patterns of genes that regulate embryonic development.
-
Neurobiology: Mapping the localization of neural-specific transcripts in the developing and adult nervous system.
-
Cancer Research: Detecting oncogenes, tumor suppressor genes, and other cancer-related transcripts in tumor biopsies.
-
Drug Development: Assessing the in situ effects of drug candidates on target gene expression within a whole-organism or tissue context.
-
Toxicology: Evaluating the impact of toxic compounds on gene expression patterns in specific tissues and organs.
Experimental Workflow Overview
The general workflow for WISH using short LNA probes involves several key stages, from probe design to signal detection.
Caption: Experimental workflow for whole-mount in situ hybridization using short LNA probes.
Detailed Protocols
This section provides a detailed protocol for WISH using digoxigenin (B1670575) (DIG)-labeled LNA probes, which is broadly applicable to vertebrate embryos.
I. LNA Probe Design and Synthesis
Proper probe design is critical for the success of the experiment.
| Parameter | Recommendation |
| Probe Length | 14–25 nucleotides[1][2][8] |
| LNA Content | Introduce LNA modifications at every 3rd or 4th position. Avoid stretches of more than 4 consecutive LNAs.[9] |
| GC Content | 30-60%[10] |
| Melting Temperature (Tm) | Aim for a Tm of approximately 75°C.[10] Each LNA substitution increases the Tm by 2-6°C.[9] |
| Specificity Check | Use BLAST against the target organism's genome/transcriptome to ensure probe specificity.[1] |
| Secondary Structure | Check for self-complementarity and potential hairpin formation using oligo analysis tools.[1] |
| Labeling | Probes are typically labeled with digoxigenin (DIG) at the 5' and/or 3' end.[7] |
II. Embryo/Tissue Preparation
| Step | Reagent/Condition | Time | Notes |
| 1. Collection | Appropriate developmental stage | - | Dissect embryos in a suitable buffer (e.g., PBS). |
| 2. Fixation | 4% Paraformaldehyde (PFA) in PBS | 4°C, overnight | Ensures preservation of morphology and RNA integrity. |
| 3. Dehydration | Graded methanol (B129727) series (25%, 50%, 75%, 100%) in PBST | 5-10 min each | For long-term storage at -20°C. |
| 4. Rehydration | Graded methanol series (75%, 50%, 25%) in PBST | 5-10 min each | Bring samples back to an aqueous environment. |
| 5. Permeabilization | Proteinase K (10 µg/mL) in PBST | Varies (e.g., 3-15 min for chick embryos) | Crucial for probe penetration; optimize for tissue type and age.[11] |
| 6. Post-fixation | 4% PFA in PBST | 20 min | To inactivate Proteinase K and further fix the tissue.[11] |
III. Hybridization
| Step | Reagent/Condition | Temperature | Time | Notes |
| 1. Prehybridization | Hybridization Mix | Th | 2-4 hours | Prepares the tissue for probe binding and blocks non-specific sites.[2][11] |
| 2. Hybridization | LNA probe (5 nM final concentration) in Hybridization Mix | Th | 48 hours | Th = Hybridization Temperature, typically 22°C below the calculated Tm of the LNA probe.[1][2] |
Hybridization Mix Composition:
-
50% Formamide
-
5x SSC
-
2% Blocking Powder
-
0.1% Tween-20
-
0.1% CHAPS
-
50 µg/mL Yeast RNA
-
5 mM EDTA
-
50 µg/mL Heparin
-
DEPC-treated water[2]
IV. Post-Hybridization Washes and Immunodetection
| Step | Reagent/Condition | Temperature | Time | Notes |
| 1. Stringency Washes | 2x SSC, then 0.2x SSC | Th | 2 x 30 min each | Removes unbound and non-specifically bound probe. Pre-warm solutions to Th.[1] |
| 2. Blocking | 2% Blocking Reagent in MABT | Room Temp | 2-3 hours | Reduces non-specific antibody binding. |
| 3. Antibody Incubation | Anti-DIG-AP antibody (1:2000-1:5000) in blocking solution | 4°C | Overnight | The antibody binds to the DIG-labeled probe. |
| 4. Post-antibody Washes | MABT | Room Temp | 5 x 30 min | Removes unbound antibody. |
| 5. Equilibration | NTMT Buffer | Room Temp | 2 x 10 min | Prepares the sample for the color reaction. |
| 6. Color Development | NBT/BCIP in NTMT Buffer | Room Temp or 4°C | Minutes to hours | Monitor development under a microscope to avoid over-staining. |
| 7. Stopping Reaction | PBST | Room Temp | - | Stop the reaction once the desired signal is achieved. |
| 8. Post-fixation | 4% PFA in PBST | 4°C | Overnight | For long-term preservation of the signal. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No/Weak Signal | Insufficient probe concentration. | Increase probe concentration. Consider using multiple probes for the same target.[1] |
| Inadequate tissue permeabilization. | Optimize Proteinase K digestion time and concentration.[12][13] | |
| Over-fixation of the tissue. | Reduce fixation time.[12] | |
| Hybridization temperature too high. | Decrease the hybridization temperature.[12] | |
| High Background | Insufficient washing stringency. | Increase the temperature or decrease the salt concentration of post-hybridization washes.[12][14] |
| Probe concentration too high. | Decrease the probe concentration.[12] | |
| Non-specific antibody binding. | Increase blocking time and/or add serum to the blocking buffer. | |
| Sample drying out during steps. | Ensure samples remain submerged in solutions at all times.[12] |
Signaling Pathway Example: Wnt Signaling in Development
WISH with LNA probes can be used to visualize the expression of key components of signaling pathways, such as the Wnt pathway, which is crucial for embryonic development.
Caption: Simplified diagram of the canonical Wnt signaling pathway.
Researchers can design LNA probes for Wnt ligands, Frizzled receptors, β-catenin, or downstream target genes like c-Myc or Cyclin D1 to map their expression during development or in disease models.
Conclusion
Whole-mount in situ hybridization using short LNA probes offers a highly specific, sensitive, and versatile method for visualizing gene expression in a three-dimensional context. The simplified workflow and the ability to target short or highly similar RNA sequences make it an invaluable tool for basic research and preclinical studies in drug development. Careful probe design and protocol optimization are paramount to achieving high-quality, reproducible results.
References
- 1. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole mount in situ hybridization detection of mRNAs using short LNA containing DNA oligonucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aimspress.com [aimspress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. miRCURY LNA miRNA ISH Optimization Kits (FFPE) [qiagen.com]
- 8. researchgate.net [researchgate.net]
- 9. metabion.com [metabion.com]
- 10. Custom LNA Fish Probes [qiagen.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ISH Troubleshooting - Creative Bioarray [histobiolab.com]
- 13. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lna Phosphoramidite Coupling in Solid-Phase Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the coupling time of LNA™ (Locked Nucleic Acid) phosphoramidites in solid-phase oligonucleotide synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance synthesis efficiency.
Frequently Asked Questions (FAQs)
Q1: Why do LNA phosphoramidites require longer coupling times than standard DNA or RNA phosphoramidites?
A1: LNA phosphoramidites are structurally more complex than their standard DNA and RNA counterparts. They feature a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar, creating a bicyclic structure. This "locked" conformation results in significant steric hindrance around the phosphoramidite (B1245037) moiety, which slows down the kinetics of the coupling reaction.[1] Consequently, a longer coupling time is necessary to ensure complete reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain, thereby maximizing coupling efficiency.
Q2: What are the generally recommended coupling times for LNA phosphoramidites?
A2: The optimal coupling time can vary depending on the specific synthesizer model and its fluidics. However, general recommendations are available from amidite suppliers. For instance, for ABI synthesizers, a coupling time of 180 seconds is often recommended, while for Expedite synthesizers, a longer time of 250 seconds may be necessary for optimal performance.[1] It is crucial to use these recommendations as a starting point and optimize for your specific instrumentation and experimental conditions.
Q3: How does the choice of activator impact LNA phosphoramidite coupling?
A3: The activator plays a critical role in the phosphoramidite coupling reaction. While 1H-Tetrazole is a commonly used activator, more potent activators like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) can enhance the coupling kinetics for sterically hindered monomers like LNA.[2][3] DCI, being less acidic but more nucleophilic than tetrazole, can be particularly advantageous in preventing detritylation of the phosphoramidite monomer while still effectively catalyzing the coupling reaction.[3] The choice of activator can influence not only the coupling speed but also the overall yield and purity of the final oligonucleotide.
Q4: Is a longer oxidation time also required for LNA-containing oligonucleotides?
A4: Yes, the phosphite (B83602) triester formed after the coupling of an LNA phosphoramidite is more stable and sterically hindered than the corresponding DNA phosphite. This increased stability slows down the rate of oxidation to the more stable pentavalent phosphate (B84403) triester. Therefore, a longer oxidation time is recommended to ensure complete conversion. A commonly recommended oxidation time is 45 seconds when using standard iodine oxidation procedures.[1]
Q5: What are the key considerations for maintaining high coupling efficiency with LNA phosphoramidites?
A5: Achieving high coupling efficiency is paramount for the synthesis of high-quality, full-length LNA-containing oligonucleotides. The most critical factor is maintaining strictly anhydrous conditions throughout the synthesis process.[4] Moisture can react with the activated phosphoramidite, leading to the formation of phosphonate (B1237965) and reducing the amount of active reagent available for coupling.[4] It is essential to use anhydrous acetonitrile (B52724) and ensure that all reagents, including the phosphoramidites and activator solutions, are dry. Additionally, using fresh, high-quality reagents is crucial for optimal performance.
Troubleshooting Guide
Low coupling efficiency is a common issue encountered during the synthesis of LNA-containing oligonucleotides. This guide provides a systematic approach to identifying and resolving potential problems.
| Problem | Potential Cause | Recommended Solution |
| Low overall yield of full-length product | Inadequate coupling time for LNA phosphoramidites. | Increase the coupling time for LNA monomers. Start with the recommended times (e.g., 180s for ABI, 250s for Expedite) and perform a time-course optimization to find the optimal duration for your system.[1] |
| Sub-optimal activator. | Consider using a more potent activator such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) to enhance the coupling rate of sterically hindered LNA monomers.[2][3] | |
| Presence of moisture in reagents or on the synthesizer. | Ensure all reagents, especially acetonitrile, are of high purity and anhydrous. Use fresh reagents and consider installing an in-line drying filter for the argon or helium gas supply.[4] | |
| Presence of (n-1) shortmer sequences | Incomplete coupling at one or more steps. | Review and optimize the coupling time for all monomers, particularly the LNA phosphoramidites. Ensure efficient delivery of reagents to the synthesis column. |
| Inefficient capping of unreacted 5'-hydroxyl groups. | Verify the efficiency of your capping step. Ensure fresh capping reagents (Cap A and Cap B) are used and that the delivery time is adequate. | |
| Truncated sequences observed, especially at purine (B94841) residues | Depurination during the detritylation step. | While less common with modern synthesizers, prolonged exposure to the acidic deblocking solution can cause depurination. Ensure the detritylation step is not excessively long. |
| Inconsistent coupling efficiency across different LNA bases | The guanine (B1146940) LNA monomer can sometimes exhibit lower coupling efficiency. | Pay special attention to the performance of the G-LNA phosphoramidite. It may require a slightly longer coupling time or a more potent activator compared to other LNA bases.[5] |
Quantitative Data Summary
While comprehensive, publicly available datasets directly comparing coupling efficiencies of LNA phosphoramidites under various conditions are limited, the following tables summarize the generally accepted recommendations and the expected impact of different parameters on the synthesis. Researchers are encouraged to use this information as a baseline for their own in-house optimization experiments.
Table 1: Recommended Synthesis Cycle Parameters for LNA vs. DNA Phosphoramidites
| Parameter | Standard DNA Phosphoramidites | LNA Phosphoramidites | Rationale for Difference |
| Coupling Time | 30 - 60 seconds | 180 - 250 seconds[1] | Increased steric hindrance of LNA monomers slows reaction kinetics. |
| Oxidation Time | ~30 seconds | 45 seconds[1] | The resulting phosphite triester is more stable and requires a longer oxidation period for complete conversion. |
| Activator | 1H-Tetrazole, DCI, ETT | DCI, ETT recommended[2][3] | More potent activators can overcome the steric bulk of LNA monomers more effectively. |
Table 2: Theoretical Yield of Full-Length Product vs. Average Coupling Efficiency
This table illustrates the critical importance of maintaining a high average coupling efficiency, especially for longer oligonucleotides. Even a small drop in efficiency can significantly reduce the yield of the desired full-length product.[4]
| Oligonucleotide Length | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20mer | 68% | 83% | 91% |
| 50mer | 36% | 61% | 78% |
| 100mer | 13% | 37% | 61% |
Experimental Protocols
Protocol 1: Standard Solid-Phase Synthesis Cycle for LNA-Containing Oligonucleotides
This protocol outlines a typical synthesis cycle on an automated DNA/RNA synthesizer, with modifications for the incorporation of LNA phosphoramidites.
-
Deblocking (Detritylation): The 5'-DMT protecting group is removed from the solid support-bound nucleoside by treatment with a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.
-
Coupling: The LNA phosphoramidite (dissolved in anhydrous acetonitrile) and an activator (e.g., 0.25 M ETT or 0.5 M DCI in anhydrous acetonitrile) are delivered to the synthesis column. The recommended coupling time is 180-250 seconds.[1]
-
Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent their participation in subsequent coupling steps. This is achieved by treating the support with a mixture of acetic anhydride (B1165640) (Cap A) and N-methylimidazole (Cap B).
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a stable phosphate triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water. A 45-second oxidation time is recommended.[1]
-
Wash: The column is thoroughly washed with anhydrous acetonitrile between each step to remove excess reagents and byproducts.
This cycle is repeated for each subsequent monomer addition until the desired sequence is synthesized.
Protocol 2: Optimization of LNA Phosphoramidite Coupling Time
This protocol provides a framework for determining the optimal coupling time for LNA phosphoramidites on a specific synthesizer.
-
Synthesize a Test Sequence: Design a short test sequence containing at least one LNA monomer, for example, 5'-T(LNA)-T-3'.
-
Vary Coupling Time: Synthesize the test sequence multiple times, each time using a different coupling time for the LNA monomer (e.g., 60s, 120s, 180s, 240s, 300s). Keep all other synthesis parameters constant.
-
Cleavage and Deprotection: After synthesis, cleave the oligonucleotides from the solid support and remove the protecting groups according to standard procedures.
-
Analysis: Analyze the crude product from each synthesis run by reverse-phase HPLC or LC-MS.
-
Determine Optimal Time: Compare the chromatograms from the different coupling times. The optimal coupling time will correspond to the synthesis that yields the highest percentage of the full-length product with the lowest amount of (n-1) shortmer.
Visualizations
Caption: The four-step solid-phase synthesis cycle for LNA oligonucleotides.
Caption: A logical workflow for troubleshooting common LNA synthesis issues.
References
Troubleshooting low coupling efficiency in LNA oligonucleotide synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low coupling efficiency during Locked Nucleic Acid (LNA) oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a typical coupling efficiency for LNA oligonucleotide synthesis, and how does it impact the final yield?
A typical coupling efficiency for standard DNA phosphoramidite (B1245037) chemistry is expected to be above 99%. However, due to the sterically hindered nature of LNA phosphoramidites, achieving this efficiency can be more challenging. A slight decrease in coupling efficiency can significantly impact the final yield of the full-length oligonucleotide, especially for longer sequences. This is because the effect of coupling efficiency is cumulative with each synthesis cycle.[1][2]
The theoretical maximum yield of full-length product (FLP) can be calculated using the formula: Yield = CE(n-1) , where CE is the coupling efficiency and n is the number of bases in the oligonucleotide.
Data Presentation: Impact of Coupling Efficiency on Final Yield
The table below illustrates the dramatic effect of decreasing coupling efficiency on the theoretical maximum yield of full-length oligonucleotides of various lengths.
| Coupling Efficiency | 20-mer Yield (%) | 50-mer Yield (%) | 100-mer Yield (%) |
| 99.5% | 90.9 | 78.2 | 60.9 |
| 99.0% | 82.6 | 61.0 | 36.6 |
| 98.0% | 68.0 | 36.4 | 13.3 |
| 97.0% | 55.5 | 21.8 | 4.8 |
| 95.0% | 37.7 | 7.7 | 0.6 |
Q2: What are the most common causes of low coupling efficiency in LNA oligonucleotide synthesis?
Low coupling efficiency in LNA oligonucleotide synthesis can stem from several factors, often related to the unique properties of LNA monomers and the stringent requirements of phosphoramidite chemistry. The most common causes include:
-
Presence of Moisture: Water is a critical inhibitor of the coupling reaction. It can react with the activated phosphoramidite, leading to its inactivation.[1][3] All reagents, especially the acetonitrile (B52724) (ACN) used for phosphoramidite dissolution and washing, must be anhydrous.[1]
-
Suboptimal LNA Phosphoramidite Activation: LNA phosphoramidites are more sterically hindered than their DNA counterparts, which can lead to slower activation kinetics.[4] The choice of activator and its concentration are crucial for efficient coupling.
-
Inadequate Coupling Time: Due to steric hindrance, LNA phosphoramidites require a longer coupling time compared to standard DNA monomers to ensure the reaction goes to completion.[4]
-
Incomplete Deblocking (Detritylation): If the 5'-DMT protecting group is not completely removed from the growing oligonucleotide chain, the subsequent coupling reaction will be blocked, leading to n-1 sequences.
-
Degraded Reagents: Phosphoramidites and activators can degrade over time, especially if not stored under proper anhydrous and inert conditions. This leads to a lower concentration of active reagents available for the coupling reaction.
-
Issues with Solid Support: For longer oligonucleotides, the pores of the controlled pore glass (CPG) support can become blocked, hindering reagent access to the growing chain and reducing coupling efficiency.[1]
Q3: How can I troubleshoot low coupling efficiency related to moisture?
Addressing moisture contamination is paramount for successful oligonucleotide synthesis. Here are key troubleshooting steps:
-
Use Anhydrous Reagents: Ensure that all reagents, particularly acetonitrile (ACN), are of the highest quality and have a very low water content (ideally <30 ppm). Use fresh bottles of ACN for dissolving phosphoramidites.
-
Proper Reagent Handling: Handle all reagents under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture. Use septum-sealed bottles and dry syringes for reagent transfer.
-
Synthesizer Maintenance: Regularly check and maintain the synthesizer's fluidics system to ensure there are no leaks and that the system is dry. If the synthesizer has been idle, it may require a few "priming" synthesis runs to fully dry out the lines.[1]
-
In-line Drying Systems: Consider using in-line drying traps for the gas supply to the synthesizer.
Q4: Which activators are recommended for LNA phosphoramidites, and should I adjust the coupling time?
Due to their steric bulk, LNA phosphoramidites require more potent activators and longer coupling times than standard DNA amidites.
-
Recommended Activators: 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT) are commonly used activators for LNA synthesis. 4,5-Dicyanoimidazole (DCI) is another effective activator that is less acidic than tetrazole-based activators, which can be beneficial in reducing depurination.[5]
-
Optimizing Coupling Time: A standard coupling time for DNA synthesis is often around 30-60 seconds. For LNA monomers, this should be extended. A coupling time of 180 to 250 seconds is often recommended, depending on the synthesizer.[4] It is advisable to perform an optimization experiment to determine the ideal coupling time for your specific system and LNA sequence.
Q5: How do I identify and characterize the products of a low-efficiency LNA synthesis?
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are essential for evaluating the success of an oligonucleotide synthesis and identifying impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly ion-pair reversed-phase (IP-RP) HPLC, can separate the full-length product from shorter failure sequences (n-1, n-2, etc.). A chromatogram showing multiple peaks besides the main product peak is indicative of low coupling efficiency.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are used to confirm the molecular weight of the synthesized oligonucleotide.[6] The presence of species with lower molecular weights corresponding to deletion sequences confirms incomplete coupling. Tandem mass spectrometry (MS/MS) can be used for sequence verification.[7][8]
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC for LNA Oligonucleotide Analysis
This protocol outlines a general method for the analysis of LNA oligonucleotides to assess purity and identify failure sequences.
-
Column: Use a C18 reversed-phase column suitable for oligonucleotide analysis.
-
Mobile Phase A: 100 mM Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.
-
Mobile Phase B: 100 mM Triethylammonium acetate (TEAA) in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-30 min: 5-50% B (linear gradient)
-
30-35 min: 50-95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95-5% B (linear gradient)
-
45-50 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve the crude oligonucleotide in water to a concentration of approximately 0.1 OD/µL. Inject 5-10 µL.
Protocol 2: Mass Spectrometry for LNA Oligonucleotide Confirmation
This protocol provides a general procedure for confirming the molecular weight of an LNA oligonucleotide using ESI-MS.
-
Sample Preparation: Desalt the crude oligonucleotide sample using an appropriate method (e.g., ethanol (B145695) precipitation or a desalting column). Dissolve the desalted oligonucleotide in a solution of 50:50 (v/v) acetonitrile:water to a final concentration of 5-10 pmol/µL.
-
Mass Spectrometer: Use an electrospray ionization (ESI) mass spectrometer.
-
Infusion: Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
MS Settings (Negative Ion Mode):
-
Capillary Voltage: 3.0-4.0 kV
-
Cone Voltage: 40-60 V
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 300-350 °C
-
-
Data Acquisition: Acquire data in the m/z range of 500-2500.
-
Data Analysis: The raw data will show a series of peaks corresponding to the oligonucleotide with different charge states. Deconvolute the raw spectrum to obtain the neutral mass of the oligonucleotide. Compare the measured mass to the theoretical mass of the expected full-length product.
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency in LNA synthesis.
Caption: The four main steps of the phosphoramidite oligonucleotide synthesis cycle.
References
- 1. glenresearch.com [glenresearch.com]
- 2. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. enovatia.com [enovatia.com]
- 8. Easy mass spectrometry (MS) methods for oligonucleotide sequence confirmation and impurity detection [manufacturingchemist.com]
Managing steric hindrance from 2'-O-protecting groups in RNA synthesis.
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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with 2'-O-protecting groups during solid-phase RNA synthesis.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of RNA synthesis, and why is it a concern?
A1: In RNA synthesis, a protecting group is attached to the 2'-hydroxyl (2'-OH) group of the ribose sugar to prevent unwanted side reactions. Steric hindrance occurs when this 2'-O-protecting group is bulky, physically obstructing the incoming phosphoramidite (B1245037) monomer from efficiently coupling to the growing RNA chain.[1] This can lead to lower coupling efficiencies, resulting in a higher proportion of shorter, incomplete RNA sequences (failure sequences) and reduced overall yield of the desired full-length product.[2][3]
Q2: Which are the most common 2'-O-protecting groups, and how do they compare in terms of steric bulk?
A2: The most prevalent 2'-O-protecting groups are silyl (B83357) ethers. Key examples include:
-
TBDMS (tert-butyldimethylsilyl): This is a widely used and cost-effective protecting group. However, its bulkiness can lead to steric hindrance, especially when synthesizing long RNA strands.[1][2]
-
TOM (tri-iso-propylsilyloxymethyl): This group features a spacer between the silyl group and the 2'-oxygen, which moves the bulky silyl moiety further from the reaction center.[1][2] This design reduces steric hindrance, leading to higher coupling efficiencies compared to TBDMS, particularly for longer oligonucleotides.[1][4][5][6]
-
ACE (bis(2-acetoxyethoxy)methyl): This orthoester-based protecting group is part of a chemistry that often results in faster coupling rates and higher yields.[2][7]
-
CEM (2-cyanoethoxymethyl): This is an achiral protecting group designed to have low steric hindrance, aiming for coupling efficiencies comparable to DNA synthesis.[8][9]
Q3: How does the choice of 2'-O-protecting group affect coupling times?
A3: Bulky protecting groups necessitate longer coupling times to achieve acceptable coupling efficiencies.[2] For instance, syntheses using TBDMS-protected monomers often require coupling times of up to 6 minutes or even longer.[1][2] In contrast, less sterically hindered groups like TOM can achieve high coupling yields with shorter coupling times, sometimes approaching those used in DNA synthesis.[6] Some advanced protecting groups, such as those used in 2'-ACE chemistry, are reported to have even faster coupling rates.[7]
Q4: Can the 2'-O-protecting group migrate during synthesis?
A4: Yes, under certain conditions, some protecting groups can migrate from the 2'-OH to the 3'-OH position. This is a significant issue as it can lead to the formation of non-biological 2'-5' phosphodiester linkages instead of the natural 3'-5' linkages.[2][4] The acetal (B89532) structure of the TOM protecting group, for example, is designed to be stable under basic and weakly acidic conditions, preventing this migration.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low coupling efficiency / High n-1 impurity | Steric hindrance from a bulky 2'-O-protecting group (e.g., TBDMS). | 1. Increase Coupling Time: Extend the coupling step duration to allow more time for the reaction to proceed to completion. For TBDMS, coupling times of 6 minutes or longer may be necessary.[1][2] 2. Use a More Powerful Activator: Switch from standard activators like 1H-tetrazole to more potent ones such as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT).[10][11] This can enhance the reaction rate. 3. Switch to a Less Bulky Protecting Group: Consider using phosphoramidites with less sterically demanding 2'-O-protecting groups like TOM or those used in ACE chemistry, which are known to improve coupling efficiency.[1][4][5][7] |
| Chain cleavage during deprotection | Premature removal of the 2'-O-silyl group. | 1. Modify Deprotection Conditions: When using standard base protecting groups with TBDMS, avoid using only aqueous ammonia (B1221849) for deprotection as it can cause significant loss of the silyl group. A mixture of ammonium (B1175870) hydroxide (B78521) and ethanol (B145695) (e.g., 3:1) at 55°C is a milder alternative that minimizes chain cleavage.[12] 2. Use Base-Labile Protecting Groups for Nucleobases: Employing base-labile protecting groups on the nucleobases allows for milder deprotection conditions, which helps preserve the integrity of the 2'-O-silyl group until the final deprotection step.[12] |
| Incomplete removal of the 2'-O-protecting group | Ineffective deprotection reagent or conditions. | 1. Ensure Anhydrous Conditions for Fluoride (B91410) Reagents: Reagents like tetrabutylammonium (B224687) fluoride (TBAF) are sensitive to water, which can significantly reduce their effectiveness, particularly for desilylating pyrimidines.[13][14] Ensure that the TBAF solution and solvents like DMSO are anhydrous.[10][14] 2. Optimize Deprotection Time and Temperature: For TBDMS removal, heating with a reagent like triethylamine (B128534) trihydrofluoride (TEA·3HF) at 65°C for 2.5 hours is a common protocol.[10] Insufficient time or temperature can lead to incomplete deprotection. 3. Consider Alternative Deprotection Cocktails: Neat TEA·3HF or buffered TEA·3HF cocktails have become more common and can be more effective than TBAF for removing silyl groups.[15] |
| Formation of 2'-5' phosphodiester linkages | Migration of the 2'-O-protecting group to the 3'-OH position. | 1. Use a Migration-Resistant Protecting Group: Select a 2'-O-protecting group with a structure that prevents migration, such as the acetal-based TOM group.[4][6] |
Quantitative Data Summary
Table 1: Comparison of Coupling Efficiencies for Different 2'-O-Protecting Groups
| 2'-O-Protecting Group | Average Stepwise Coupling Efficiency (%) | Oligonucleotide Length | Reference |
| TBDMS | ~98% (can be lower) | Varies | [11] |
| TOM | >99% | 20mer | [1] |
| ACE | >99% | >100 bases | [7] |
| CEM | High (comparable to DNA synthesis) | 110mer | [8][9] |
Note: Coupling efficiencies are highly dependent on synthesis conditions, including activator, coupling time, and the specific sequence.
Table 2: Estimated Crude Purity for a 100mer RNA Oligonucleotide
| 2'-O-Protecting Group | Estimated Crude Purity (%) |
| TBDMS | 27% |
| TOM | 33% |
Data extrapolated from the synthesis of a 20mer. This highlights how small differences in coupling efficiency are amplified during the synthesis of long oligonucleotides.[1]
Experimental Protocols
Protocol 1: Standard Solid-Phase RNA Synthesis Cycle (TBDMS Chemistry)
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group using an acid (e.g., dichloroacetic acid in dichloromethane).
-
Coupling: Activation of the phosphoramidite monomer (e.g., with 0.25M ETT) and its subsequent coupling to the 5'-hydroxyl group of the support-bound oligonucleotide. A coupling time of 6 minutes is typically used for TBDMS-protected RNA monomers.[1]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of n-1 deletion mutants in subsequent cycles. tert-Butylphenoxyacetic anhydride (B1165640) is often used instead of acetic anhydride.[2]
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine and water in pyridine/THF).
Protocol 2: Cleavage and Deprotection for TBDMS-Protected RNA
-
Cleavage from Support & Base Deprotection:
-
Treat the solid support with a mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA) (1:1 v/v).[15]
-
Incubate at 65°C for 10-15 minutes to cleave the oligonucleotide from the support and remove the exocyclic amine protecting groups (e.g., acetyl, benzoyl).[1][10]
-
Evaporate the solution to dryness.
-
-
2'-O-TBDMS Group Removal (Desilylation):
-
Dissolve the dried oligonucleotide in anhydrous dimethyl sulfoxide (B87167) (DMSO) (e.g., 115 µL). Gentle heating at 65°C may be required.[10]
-
Add triethylamine (TEA) (e.g., 60 µL) and mix.
-
Add triethylamine trihydrofluoride (TEA·3HF) (e.g., 75 µL).[10]
-
Heat the mixture at 65°C for 2.5 hours.[10]
-
Quench the reaction by adding a suitable quenching buffer (e.g., Glen-Pak RNA Quenching Buffer) and proceed to purification.[10]
-
Protocol 3: Deprotection for TOM-Protected RNA
-
Cleavage and Deprotection:
-
2'-O-TOM Group Removal:
-
After evaporation, the TOM group is typically removed using a fluoride source like TBAF in THF.[2]
-
Visualizations
Caption: Workflow of RNA synthesis and the impact of steric hindrance.
Caption: Standard deprotection workflow for silyl-protected RNA.
References
- 1. glenresearch.com [glenresearch.com]
- 2. atdbio.com [atdbio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical synthesis of oligoribonucleotides with 2'-O-(2-cyanoethoxymethyl)-protected phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glenresearch.com [glenresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. glenresearch.com [glenresearch.com]
- 13. academic.oup.com [academic.oup.com]
- 14. trilinkbiotech.com [trilinkbiotech.com]
- 15. glenresearch.com [glenresearch.com]
Avoiding N4-methyl modification during deprotection of LNA-containing oligos.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with LNA-containing oligonucleotides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the deprotection of these sensitive molecules, with a specific focus on avoiding the formation of N4-methylcytosine impurities.
Frequently Asked Questions (FAQs)
Q1: What is N4-methylcytosine and why is it a concern in my LNA-containing oligonucleotide experiments?
A1: N4-methylcytosine (N4-Me-dC) is an undesired modification where a methyl group is added to the exocyclic amine of a cytosine base. This modification can alter the hybridization properties of your LNA-containing oligonucleotide, potentially affecting the binding affinity and specificity to its target sequence. For therapeutic applications, such modifications are considered impurities and can have implications for efficacy and safety.
Q2: What is the primary cause of N4-methylcytosine formation during deprotection?
A2: The formation of N4-methylcytosine is a known side reaction that occurs when using deprotection reagents containing methylamine (B109427), such as AMA (a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine).[1] This is particularly problematic when the cytosine bases in the oligonucleotide are protected with a benzoyl (Bz) group. The methylamine can react with the benzoyl-protected cytosine, leading to a transamination reaction that results in the N4-methyl modification. The use of acetyl (Ac) protected dC can significantly reduce this side reaction in standard oligonucleotides.[1][2]
Q3: Are LNA-containing oligonucleotides more susceptible to this modification?
A3: While quantitative data specifically for LNA-containing oligos is limited in publicly available literature, LNA monomers are known to be more sensitive. It is strongly advised to avoid deprotection with methylamine when working with LNA-containing oligonucleotides, especially those incorporating 5-methyl-benzoyl-C-LNA, to prevent the N4-methyl modification.[3]
Q4: How can I detect the presence of N4-methylcytosine in my purified oligonucleotide?
A4: Mass spectrometry (MS) is the most effective method for detecting N4-methylcytosine modifications. An N4-methyl group adds 14.02 Da to the mass of a standard cytosine residue. High-resolution mass spectrometry can identify this mass shift in the final product.
Troubleshooting Guide: Deprotection Issues
Problem: I suspect N4-methylcytosine formation in my LNA-containing oligonucleotide after deprotection with AMA.
| Potential Cause | Recommended Solution |
| Use of methylamine-containing deprotection reagent (AMA). | Switch to a non-methylating deprotection cocktail. Recommended alternatives include tert-butylamine (B42293)/water or potassium carbonate in methanol (B129727). |
| Use of benzoyl (Bz) protecting group for cytosine. | Synthesize oligonucleotides using acetyl (Ac) protected dC phosphoramidites. Ac-dC is much less prone to the transamination side reaction.[1][2] |
Recommended Deprotection Protocols to Avoid N4-Methylation
For LNA-containing oligonucleotides, especially when the potential for N4-methylcytosine formation is a concern, we recommend the following deprotection strategies that do not involve methylamine.
Deprotection Methodologies Overview
| Deprotection Method | Reagents | Conditions | Suitability |
| Standard Mild Deprotection | Ammonium Hydroxide (30%) | 17 hours at 55°C | Suitable for standard DNA and some LNA oligos. May not be ideal for very sensitive labels. |
| Ultra-Mild Deprotection (Recommended) | 0.05M Potassium Carbonate in Methanol | 4 hours at Room Temperature | Excellent for sensitive LNA-containing oligos and fluorescent labels. Avoids N4-methylation.[1][4] |
| Alternative Mild Deprotection (Recommended) | tert-Butylamine/water (1:3 v/v) | 6 hours at 60°C | A robust alternative that avoids methylamine and is compatible with standard protecting groups.[5] |
Detailed Experimental Protocols
Protocol 1: Ultra-Mild Deprotection with Potassium Carbonate in Methanol
This protocol is highly recommended for LNA-containing oligonucleotides, particularly when sensitive modifications are present.
Materials:
-
LNA-containing oligonucleotide synthesized on solid support
-
0.05M Potassium Carbonate (K₂CO₃) in anhydrous methanol
-
Glacial Acetic Acid
-
Anhydrous methanol
-
Reaction vial
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a reaction vial.[4]
-
Add 1 mL of 0.05M potassium carbonate in anhydrous methanol to the vial.[4]
-
Incubate the reaction mixture for 4 hours at room temperature with gentle agitation.[1][4]
-
After incubation, carefully transfer the methanolic solution containing the cleaved and deprotected oligonucleotide to a new tube, leaving the solid support behind.
-
Neutralization is critical: Before drying, add 6 µL of glacial acetic acid for every 1 mL of the potassium carbonate solution to neutralize the base.[4]
-
The neutralized oligonucleotide solution can now be desalted or purified using standard procedures.
Protocol 2: Deprotection with tert-Butylamine/Water
This method is another excellent alternative to methylamine-based deprotection and is compatible with standard base protecting groups.[5]
Materials:
-
LNA-containing oligonucleotide synthesized on solid support
-
tert-Butylamine
-
Nuclease-free water
-
Reaction vial
Procedure:
-
Prepare a 1:3 (v/v) solution of tert-butylamine and water.
-
Transfer the solid support with the synthesized oligonucleotide to a reaction vial.
-
Add a sufficient volume of the tert-butylamine/water solution to completely cover the support.
-
Seal the vial tightly and incubate at 60°C for 6 hours.[5]
-
After cooling, transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Rinse the support with a small volume of water and combine it with the supernatant.
-
Proceed with desalting or purification.
Visualizing the Chemistry and Workflows
N4-Methylcytosine Formation Pathway
The following diagram illustrates the chemical reaction leading to the formation of N4-methylcytosine when using methylamine-containing deprotection reagents with a benzoyl-protected cytosine.
Caption: Mechanism of N4-methylcytosine formation.
Recommended Deprotection Workflow
This diagram outlines the recommended workflow for deprotecting LNA-containing oligonucleotides to avoid N4-methyl modification.
Caption: Recommended deprotection workflow for LNA-oligos.
References
Technical Support Center: Enhancing PCR Efficiency with LNA®-Modified Primers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Locked Nucleic Acid (LNA®)-modified primers to improve PCR efficiency. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are LNA®-modified primers?
A1: LNA® (Locked Nucleic Acid) is a modified RNA nucleotide analog.[1][2] LNA®-modified primers are synthetic oligonucleotides that incorporate one or more LNA® monomers into the DNA sequence.[1][2] The LNA® monomer contains a methylene (B1212753) bridge that connects the 2'-oxygen of the ribose with the 4'-carbon, "locking" the ribose in a 3'-endo conformation.[1][2] This structural change significantly increases the binding affinity (melting temperature, Tm) of the primer to its complementary target sequence.[1][2][3]
Q2: What are the primary advantages of using LNA®-modified primers in PCR?
A2: The incorporation of LNA®s into PCR primers offers several key advantages:
-
Increased Thermal Stability: Each LNA® monomer increases the primer's melting temperature (Tm) by approximately 2-8°C.[2][4] This allows for the use of shorter primers while maintaining a high Tm, which is particularly beneficial for AT-rich regions.[3][5][6]
-
Enhanced Specificity and Sensitivity: The higher binding affinity of LNA® primers leads to more specific hybridization to the target sequence, reducing off-target amplification.[1][4][7] This increased specificity can lead to greater sensitivity in detecting low-abundance targets.[5][7][8]
-
Improved Discrimination of Mismatches: LNA®-modified primers exhibit greater sensitivity to mismatches, making them ideal for applications like SNP genotyping and allele-specific PCR.[1][7][9]
-
Facilitation of Multiplex PCR: The ability to design shorter primers with high and uniform melting temperatures simplifies the design of multiplex PCR assays.[5][10]
Q3: What are the key design considerations for LNA®-modified primers?
A3: Proper design is crucial for the successful implementation of LNA®-modified primers. Here are some critical guidelines:
-
Placement of LNA®s: The position of LNA® modifications is critical and sequence-dependent.[5][10] For general PCR, placing one to a few LNA®s centrally or near the 5' end of the primer has been shown to be effective.[6][10][11][12] For allele-specific PCR, placing an LNA® at the 3'-end can enhance discrimination.[9][13]
-
Number of LNA®s: Avoid long stretches of LNA®s (more than four consecutive) as this can lead to overly tight binding.[2][13] The total number of LNA®s should be optimized; for a typical 18-mer primer, a maximum of 7-8 LNA®s is a good starting point.[2][13]
-
Avoid Self-Complementarity: As with standard primers, check for potential self-dimerization and cross-dimerization, especially between LNA®-containing regions, as LNA®s bind very tightly to other LNA® residues.[2][13]
-
GC Content and Tm: Aim for a GC content between 30-60% and ensure the Tm of the forward and reverse primers are similar.[13] Remember that each LNA® addition significantly increases the Tm.[2]
Troubleshooting Guide
This guide addresses common issues encountered during PCR experiments using LNA®-modified primers.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Amplification or Low Yield | Suboptimal Annealing Temperature: Due to the increased Tm, the annealing temperature may be too low, leading to non-specific binding, or too high, preventing efficient primer annealing. | Optimize the annealing temperature using a gradient PCR. Start with an annealing temperature 3-5°C higher than the calculated Tm of the LNA®-modified primers.[14][15] |
| Incorrect Primer Design: Inappropriate placement or number of LNA®s can hinder polymerase extension.[3][6][16] | Re-design primers following recommended guidelines. Consider placing LNAs away from the 3' end for general amplification.[6][11][12] | |
| Poor Template Quality: The presence of PCR inhibitors in the template DNA can prevent amplification. | Purify the DNA template to remove inhibitors. | |
| Issues with PCR Reagents: Degraded polymerase, dNTPs, or primers can lead to reaction failure.[17][18] | Use fresh aliquots of all PCR reagents.[18] | |
| Non-Specific Amplification | Annealing Temperature is Too Low: LNA® primers are highly stable and can bind to off-target sites if the annealing temperature is not stringent enough. | Increase the annealing temperature in increments of 2°C.[18] |
| Excess Primer Concentration: High primer concentrations can increase the likelihood of non-specific binding and primer-dimer formation.[19][20] | Reduce the final concentration of the LNA®-modified primers in the reaction, typically in the range of 100-500 nM.[20] | |
| Long Annealing or Extension Times: Extended times can allow for non-specific primer binding and extension.[19] | Reduce the annealing time (e.g., to 30 seconds) and ensure the extension time is appropriate for the amplicon length (typically 1 min/kb).[14][19] | |
| Primer-Dimer Formation | Primer Design: Self-complementarity, especially at the 3' ends of the primers, can lead to primer-dimer formation. | Design primers to avoid self-complementarity.[17] Software tools can be used to check for potential dimer formation. |
| High Primer Concentration: Excess primers are more likely to interact with each other. | Titrate the primer concentration to the lowest effective level.[17] | |
| Hot-Start Issues: Polymerase activity at room temperature during reaction setup can lead to the extension of non-specifically annealed primers and primer-dimers. | Use a hot-start Taq polymerase to minimize pre-amplification activity.[19] |
Quantitative Data Summary
The following tables summarize key quantitative data regarding the impact of LNA® modifications on primer performance.
Table 1: Effect of LNA® Modification on Primer Melting Temperature (Tm)
| Number of LNA® Modifications | Approximate Increase in Tm (°C) per LNA® | Reference(s) |
| 1 | 2 - 8 | [2][4] |
Table 2: Impact of LNA® Positional Patterns on Real-Time PCR Performance
| LNA® Placement Pattern | Effect on Cycle Threshold (CT) | Reference(s) |
| Near the 5' end (LNA-5') | Generated CT values comparable to high-yielding conventional primers. | [6][11][12] |
| Near the 3' end (LNA-3') | Did not improve CT values. | [6][11][12] |
| Distributed throughout (LNA-Even) | Did not improve CT values. | [6][11][12] |
Experimental Protocols
General Protocol for PCR with LNA®-Modified Primers
This protocol provides a starting point for a standard PCR reaction. Optimization of each component and cycling parameter is recommended for specific applications.
1. Reaction Setup:
| Component | Final Concentration | Example for 25 µL Reaction |
| 10x PCR Buffer | 1x | 2.5 µL |
| dNTP Mix (10 mM each) | 200 µM | 0.5 µL |
| LNA® Forward Primer (10 µM) | 100 - 500 nM | 0.25 - 1.25 µL |
| LNA® Reverse Primer (10 µM) | 100 - 500 nM | 0.25 - 1.25 µL |
| Taq DNA Polymerase (5 U/µL) | 1.25 U | 0.25 µL |
| Template DNA | 1 - 100 ng | 1 µL |
| Nuclease-free Water | - | Up to 25 µL |
Note: For real-time PCR using probes, a final probe concentration of 100-250 nM is often recommended.[20][21]
2. Thermal Cycling Conditions:
| Step | Temperature (°C) | Time | Number of Cycles |
| Initial Denaturation | 95 | 2-4 min | 1 |
| Denaturation | 95 | 15-30 sec | 30-40 |
| Annealing | See Note Below | 30-60 sec | |
| Extension | 72 | 1 min/kb | |
| Final Extension | 72 | 5-10 min | 1 |
| Hold | 4 | ∞ | 1 |
Annealing Temperature Note: The optimal annealing temperature is highly dependent on the specific LNA® primer sequence. A good starting point is 3-5°C above the calculated Tm of the primers. A gradient PCR is highly recommended for optimization.[14][15] For some polymerases, a two-step PCR protocol (combining annealing and extension) may be possible if the primer Tm is high enough.[14]
Visualizations
Caption: Troubleshooting workflow for common PCR issues with LNA® primers.
Caption: Key considerations for designing effective LNA®-modified primers.
References
- 1. Utilization of locked nucleic acids in PCR primers and probes to enhance specificity | National Plant Diagnostic Network [npdn.org]
- 2. metabion.com [metabion.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Gene Expression Analysis [qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 8. LNA in PCR primers increase sensitivity and performance [gene-pi.com]
- 9. caister.com [caister.com]
- 10. Design considerations and effects of LNA in PCR primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Position-dependent effects of locked nucleic acid (LNA) on DNA sequencing and PCR primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Position-dependent effects of locked nucleic acid (LNA) on DNA sequencing and PCR primers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 14. Optimizing your PCR [takarabio.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. mybiosource.com [mybiosource.com]
- 18. m.youtube.com [m.youtube.com]
- 19. bento.bio [bento.bio]
- 20. PCR Assay Optimization and Validation [sigmaaldrich.com]
- 21. Locked nucleic acid (LNA) single nucleotide polymorphism (SNP) genotype analysis and validation using real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LNA-Based Antisense Therapies & Hepatotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential hepatotoxicity of Locked Nucleic Acid (LNA)-based antisense oligonucleotides (ASOs).
Troubleshooting Guides
This section offers step-by-step guidance for specific issues you may encounter during your experiments.
Issue 1: Elevated Liver Transaminases (ALT/AST) Observed in Animal Models
Question: We observed significantly elevated ALT and AST levels in mice treated with our LNA-based ASO. How can we troubleshoot this?
Answer:
Elevated serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are common indicators of hepatotoxicity with LNA-based ASOs.[1][2][3] The underlying cause is often linked to RNase H1-dependent off-target effects.[4][5][6][7][8] Here is a systematic approach to investigate and mitigate this issue:
Step 1: Confirm On-Target Efficacy
-
Rationale: It is crucial to distinguish between target-related toxicity and off-target effects.
-
Action: Measure the mRNA levels of your target gene in the liver tissue of treated animals to confirm that the ASO is active at the administered dose.
Step 2: In Silico Analysis for Off-Target Hybridization
-
Rationale: LNA modifications increase binding affinity, which can lead to unintended hybridization to partially complementary sequences in other transcripts.[4][8]
-
Action:
Step 3: In Vitro Assessment of Hepatotoxicity
-
Rationale: In vitro assays can help to rapidly screen ASOs and identify candidates with a lower hepatotoxic potential before extensive in vivo testing.[12][13]
-
Action:
-
Utilize primary hepatocyte cultures (mouse or human) for in vitro toxicity assessment.[12][13]
-
Measure cytotoxicity endpoints such as lactate (B86563) dehydrogenase (LDH) release and cellular ATP levels.[12]
-
A strong correlation between in vitro cytotoxicity and in vivo hepatotoxicity has been demonstrated.[13]
-
Step 4: ASO Sequence and Chemistry Optimization
-
Rationale: Modifying the ASO sequence and chemical composition can significantly reduce hepatotoxicity.[14][15][16]
-
Action:
-
Sequence Redesign: If in silico analysis identifies problematic off-target sequences, redesign the ASO to avoid these interactions.
-
Chemical Modifications: Consider introducing nucleobase modifications, which have been shown to reduce hepatotoxicity without compromising on-target activity.[14][15][16] Replacing certain LNA residues with other modifications like 2'-O-methoxyethyl (MOE) can also decrease toxicity.[1]
-
Step 5: Dose-Response Study
-
Rationale: Hepatotoxicity is often dose-dependent.[17]
-
Action: Conduct a dose-response study to determine the minimum effective dose that achieves the desired target knockdown with minimal liver enzyme elevation.
Experimental Workflow for Troubleshooting Elevated Liver Transaminases
Caption: A stepwise workflow for troubleshooting hepatotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind LNA-based ASO hepatotoxicity?
A1: The primary mechanism is believed to be RNase H1-dependent, hybridization-mediated off-target RNA degradation.[4][5][6][7][8] LNA modifications provide high affinity to RNA, which can lead to the ASO binding to unintended, partially complementary RNA sequences.[4][8] This unintended binding can trigger RNase H1 to cleave these off-target transcripts, particularly very long pre-mRNAs.[4][6][8] The cumulative effect of degrading numerous off-target transcripts can lead to cellular stress and ultimately hepatotoxicity, a phenomenon described as "death by a thousand cuts".[6]
Signaling Pathway of LNA-ASO Induced Hepatotoxicity
Caption: RNase H1-mediated off-target effects leading to hepatotoxicity.
Q2: Are there specific sequence motifs that are more likely to cause hepatotoxicity?
A2: Yes, studies have identified that LNA-modified ASOs containing TCC and TGC trinucleotide motifs are more frequently associated with hepatotoxicity in mice.[9][10][11] It is hypothesized that sequences with these motifs have a higher propensity to bind to hepatocellular proteins, which may contribute to cellular stress pathways.[9][10][11][18] Therefore, it is advisable to avoid these motifs during the ASO design phase.
Q3: How can I proactively design LNA-ASOs with a lower risk of hepatotoxicity?
A3: A proactive design approach should incorporate the following:
-
In Silico Screening: Utilize bioinformatics tools to screen for potential off-target binding sites and avoid sequences with high complementarity to unintended transcripts.
-
Motif Avoidance: As mentioned above, avoid the inclusion of TCC and TGC motifs in your ASO sequence.[9][10][11]
-
Chemical Modification Strategies:
-
Nucleobase Modifications: Introducing chemical modifications to the nucleobases within the gap region of the ASO has been shown to reduce hepatotoxicity.[14][15][16]
-
Sugar Modifications: Replacing some LNA modifications with 2'-O-methyl (2'-OMe) or 2'-MOE modifications can also mitigate liver toxicity.[19]
-
-
Melting Temperature (Tm) Optimization: Keeping the melting temperature of the LNA-ASO below approximately 55°C has been shown to greatly diminish the hepatotoxic potential.[13]
Q4: What are the key differences in hepatotoxicity between LNA- and MOE-modified ASOs?
A4: LNA-modified ASOs generally exhibit higher potency in reducing target mRNA compared to their MOE counterparts.[1][2][3] However, this increased potency often comes with a significantly higher risk of hepatotoxicity.[1][2][3] Studies have shown that LNA ASOs can cause profound increases in serum transaminases and histopathological evidence of liver injury, while corresponding MOE ASOs often show no signs of toxicity at similar doses.[1][2][3][20]
Q5: Can hepatotoxicity be predicted using in vitro assays?
A5: Yes, in vitro assays using primary hepatocytes have shown good correlation with in vivo hepatotoxicity.[12][13] A study assessing 236 different LNA-ASOs demonstrated that an in vitro assay measuring apoptosis in transfected mouse fibroblasts accurately reflected in vivo findings.[13] These assays can be a valuable tool for screening and prioritizing ASO candidates with a more favorable safety profile early in the drug discovery process.[13][21]
Data Summary Tables
Table 1: Comparison of Hepatotoxicity Markers for LNA vs. MOE ASOs
| ASO Chemistry | Target Gene | Dose (µmol/kg) | Change in ALT (fold increase vs. saline) | Change in AST (fold increase vs. saline) | Reference |
| LNA | TRADD | 4.5 | >180 | >70 | [2][20] |
| MOE | TRADD | 4.5 | No significant change | No significant change | [2][20] |
| LNA | ApoB | 2.5 | >20 | >20 | [20] |
| MOE | ApoB | 2.5 | No significant change | No significant change | [20] |
Table 2: Impact of Chemical Modifications on LNA-ASO Hepatotoxicity
| ASO Modification | Effect on Hepatotoxicity | Key Findings | Reference |
| Nucleobase Derivatives in Gap | Reduced | Specific chemical modifications of nucleobases significantly decreased serum AST and ALT levels in mice. | [14][15][16] |
| 2'-O-Methyl (2'-OMe) at position 2 of gap | Reduced | Reduced protein interactions, leading to lower hepatotoxicity. | [19] |
| Mesyl-phosphoramidate (MsPA) at gap positions 2 & 3 | Reduced | Improved RNase H cleavage and reduced hepatotoxicity without affecting efficacy. | [22] |
Experimental Protocols
Protocol 1: In Vivo Assessment of LNA-ASO Hepatotoxicity in Mice
-
Animal Model: C57BL/6J or NMRI mice are commonly used.[17]
-
ASO Administration: Administer saline-formulated LNA-modified phosphorothioate (B77711) ASOs via intravenous (tail vein) injection.[12][17]
-
Dosing Regimen: A typical screening study involves five injections of 15 mg/kg over a 16-day period.[17] A single-dose (3-day) screen can also be predictive of hepatotoxicity ranking.[21]
-
Sample Collection:
-
Collect blood samples at baseline and at various time points post-injection (e.g., 24, 48, 72, 96 hours).[21]
-
At the end of the study, euthanize the animals and collect liver tissue.
-
-
Analysis:
-
Serum Analysis: Measure plasma ALT and AST levels using standard biochemical assays.
-
Liver Weight: Record the total liver weight.
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate for hepatocellular necrosis, degeneration, and inflammation.[1][20]
-
Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction and qRT-PCR analysis to measure on-target and off-target gene expression.
-
Protocol 2: In Vitro Hepatotoxicity Assay using Primary Mouse Hepatocytes
-
Cell Culture:
-
Isolate primary hepatocytes from mice.
-
Plate the hepatocytes in collagen-coated plates and culture in appropriate media.
-
-
ASO Treatment:
-
Apply ASOs to the hepatocytes without the use of a transfection reagent (gymnotic delivery).[12]
-
Test a range of ASO concentrations.
-
-
Incubation: Incubate the cells with the ASOs for 48-72 hours.[12]
-
Endpoint Analysis:
-
Cytotoxicity:
-
Measure LDH release in the culture supernatant as an indicator of membrane damage.
-
Measure intracellular ATP levels as an indicator of cell viability.[12]
-
-
Target Knockdown:
-
Lyse the cells and extract RNA.
-
Perform qRT-PCR to determine the level of target mRNA reduction to confirm ASO activity.[12]
-
-
Logical Relationship of Problem and Solution
Caption: Addressing hepatotoxicity through strategic mitigation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts | Semantic Scholar [semanticscholar.org]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. Ribonuclease H1-dependent hepatotoxicity caused by locked nucleic acid-modified gapmer antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (Open Access) Sequence motifs associated with hepatotoxicity of locked nucleic acid—modified antisense oligonucleotides (2014) | Andrew D. Burdick | 145 Citations [scispace.com]
- 10. Sequence motifs associated with hepatotoxicity of locked nucleic acid—modified antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sequence motifs associated with hepatotoxicity of locked nucleic acid--modified antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Establishment of a Predictive In Vitro Assay for Assessment of the Hepatotoxic Potential of Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Sensitive In Vitro Approach to Assess the Hybridization-Dependent Toxic Potential of High Affinity Gapmer Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of nucleobase chemical modifications that reduce the hepatotoxicity of gapmer antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Hepatotoxic Potential of Therapeutic Oligonucleotides Can Be Predicted from Their Sequence and Modification Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
- 19. Frontiers | Antisense oligonucleotide is a promising intervention for liver diseases [frontiersin.org]
- 20. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Strategies for In Vivo Screening and Mitigation of Hepatotoxicity Associated with Antisense Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antisense oligonucleotide is a promising intervention for liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
LNA Probe Technical Support Center: Troubleshooting Non-Specific Binding
Welcome to the technical support center for Locked Nucleic Acid (LNA) probes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to non-specific binding in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background or non-specific binding with LNA probes?
High background and non-specific binding with LNA probes can stem from several factors, including suboptimal probe design, inadequate blocking, incorrect hybridization and washing conditions, or issues with sample preparation.[1][2] LNA probes are "stickier" than traditional DNA probes due to their high affinity, which can lead to off-target binding if not properly optimized.[3]
Q2: How does LNA probe design affect specificity?
Probe design is a critical parameter for successful target detection.[4] Key design considerations to enhance specificity include:
-
Length and LNA Content: Shorter probes generally offer better mismatch discrimination.[5] The inclusion of LNA monomers increases the melting temperature (Tm), allowing for the use of shorter probes while maintaining high affinity.[6][7] However, excessive LNA content can make the probe too "sticky," leading to non-specific binding.[3]
-
LNA Placement: Strategic placement of LNA bases is crucial for discriminating between closely related sequences.[5][8] For single nucleotide polymorphism (SNP) detection, placing a triplet of LNA residues centered on the mismatch site generally provides the largest discriminatory power.[5][8][9]
-
Sequence Composition: Avoid long stretches of Gs or Cs and be mindful of self-complementarity and the potential for secondary structures.[3][6]
Q3: Can I use the same hybridization and wash conditions for LNA probes as I do for DNA probes?
No, it is not recommended. Due to the higher binding affinity of LNA probes, more stringent conditions are typically required to minimize non-specific binding.[4] This often involves higher hybridization and wash temperatures and may involve adjustments to salt and formamide (B127407) concentrations.[10][11][12]
Q4: What are the most effective blocking agents to reduce non-specific binding of LNA probes?
Commonly used blocking agents include Denhardt's solution, yeast tRNA, and salmon sperm DNA.[13][14] These agents work by blocking non-specific binding sites on the tissue or membrane.[14] Commercially available blocking solutions are also effective.[15][16] For some applications, protein blockers like Bovine Serum Albumin (BSA) or fish skin gelatin can also be beneficial.[17]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues of non-specific binding.
Problem: High background signal across the entire sample.
This is often indicative of issues with blocking, hybridization, or washing steps.
Troubleshooting Workflow for High Background
Caption: A stepwise workflow for troubleshooting high background signal.
Solution Steps:
-
Review Blocking Protocol: Ensure that the blocking step is performed according to the recommended protocol. Consider increasing the incubation time or the concentration of the blocking agent.
-
Optimize Hybridization Temperature: The hybridization temperature should be optimized for your specific probe and target. A temperature that is too low can promote non-specific binding. Generally, hybridizing at a temperature 20-25°C below the calculated Tm of the probe is a good starting point.[18]
-
Increase Wash Stringency: This is one of the most effective ways to remove non-specifically bound probes.[11] You can increase stringency by:
-
Titrate Probe Concentration: Using an excessively high probe concentration can lead to increased background. Perform a titration experiment to determine the optimal probe concentration that provides a good signal-to-noise ratio.[18]
Problem: Non-specific signal in specific cellular compartments or tissue structures.
This may indicate cross-reactivity of the probe with off-target sequences or endogenous components.
Logical Flow for Addressing Localized Non-Specific Signal
References
- 1. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. RNAscope Troubleshooting Guide and FAQ | In Situ Hybridization, RNA-ISH | ACDBio [acdbio.com]
- 3. Design options [qiagen.com]
- 4. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Locked Nucleic Acid Probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 7. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 8. academic.oup.com [academic.oup.com]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. EP2401396B1 - Methods for performing a stringent wash step in hybridization applications - Google Patents [patents.google.com]
- 11. Hybridisation [bioinformatics.nl]
- 12. letstalkacademy.com [letstalkacademy.com]
- 13. Locked Nucleic Acid Flow Cytometry-fluorescence in situ Hybridization (LNA flow-FISH): a Method for Bacterial Small RNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. ReadyProbes™ In Situ Hybridization (ISH) Blocking Solution (5X) 100 mL | Buy Online [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. nicoyalife.com [nicoyalife.com]
- 18. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biology 335 Lecture Notes - RecDNA - Manipulation of Hybrid Stability [faculty.tru.ca]
Optimizing hybridization temperature for LNA probes with high GC content.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Locked Nucleic Acid (LNA) probes, particularly those with high GC content.
Frequently Asked Questions (FAQs)
Q1: Why are LNA probes with high GC content challenging to use?
LNA probes with a high Guanine-Cytosine (GC) content present unique challenges due to the cumulative effects of LNA modifications and GC base pairing on the melting temperature (Tm) of the probe-target duplex. Each LNA monomer incorporated into a DNA or RNA strand can increase the Tm by 2-8°C.[1] Concurrently, GC pairs, which form three hydrogen bonds, are more thermostable than Adenine-Thymine (AT) pairs. This combination can lead to an exceptionally high Tm, making it difficult to achieve specific hybridization without encountering issues like the formation of secondary structures (e.g., hairpins and self-dimers) and non-specific binding.[2][3]
Q2: What is the ideal GC content for an LNA probe?
For optimal performance and to avoid the challenges associated with high GC content, it is recommended to design LNA probes with a GC content between 30-60%.[1] It is also advisable to avoid stretches of more than three Gs or Cs.[1]
Q3: How can I predict the melting temperature (Tm) of my high GC LNA probe?
Accurate Tm prediction is crucial for optimizing hybridization conditions. Several online tools and software packages are available that use thermodynamic models to predict the Tm of LNA-DNA or LNA-RNA duplexes.[2] These tools account for the number and position of LNA bases, sequence composition, salt concentration, and probe concentration.
Q4: What are the key parameters to optimize for high GC LNA probe hybridization?
The key parameters to optimize are:
-
Hybridization Temperature: This is the most critical parameter and requires careful optimization.
-
Wash Temperature and Stringency: Post-hybridization washes are essential for removing non-specifically bound probes.
-
Hybridization Buffer Composition: The concentration of salt and the presence of additives can significantly impact hybridization.
Troubleshooting Guides
Problem 1: No or Weak Signal
Possible Cause: The hybridization temperature is too high, preventing the probe from binding to the target.
Solution:
-
Lower the Hybridization Temperature: As a starting point, try a hybridization temperature significantly lower than the predicted Tm. For RNA targets, a temperature 30°C below the calculated RNA Tm can be a good starting point.
-
Perform a Temperature Gradient: If possible, perform the hybridization at a range of temperatures to empirically determine the optimal temperature for your specific probe and target.
-
Increase Probe Concentration: While optimizing temperature, ensure you are using an adequate probe concentration.
-
Check Probe Integrity: Verify that the LNA probe has not been degraded.
Possible Cause: The probe is forming strong secondary structures that prevent it from binding to the target.
Solution:
-
Use Hybridization Additives: Incorporate additives into your hybridization buffer that help to disrupt secondary structures. See the table below for recommended concentrations.
-
Increase Denaturation Temperature/Time: Ensure the initial denaturation step is sufficient to melt both the target and probe secondary structures. For GC-rich templates, increasing the denaturation temperature to 97°C may be beneficial.[4]
Problem 2: High Background or Non-Specific Signal
Possible Cause: The hybridization or wash temperature is too low, leading to non-specific binding of the probe.
Solution:
-
Increase Wash Stringency: The most effective way to reduce background is to increase the stringency of the post-hybridization washes. This can be achieved by:
-
Increasing the wash temperature.
-
Decreasing the salt concentration (e.g., using a lower concentration SSC buffer).
-
-
Optimize Hybridization Temperature: A temperature that is too low can also contribute to non-specific binding during the hybridization step itself. A temperature gradient experiment can help find the sweet spot that maximizes specific signal while minimizing background.
-
Decrease Probe Concentration: High probe concentrations can lead to increased background. Try titrating the probe concentration downwards.
Experimental Protocols & Data
Optimizing Hybridization Buffer for High GC LNA Probes
For challenging high GC LNA probes, modifying the hybridization buffer can be highly effective. The following table summarizes common additives and their recommended starting concentrations.
| Additive | Final Concentration | Function | Reference(s) |
| Betaine (B1666868) | 1.0 - 2.5 M | Reduces the formation of secondary structures in GC-rich regions. | [4][5][6][7][8] |
| DMSO | 3 - 10% (v/v) | Disrupts secondary structures and facilitates primer annealing. | [4][9][10][11][12] |
| Urea | 2 M | Acts as a denaturant, reducing the melting temperature. | [13][14][15] |
| NaCl | 2 - 5 M | High salt concentration can be beneficial for LNA probe hybridization. | [13][14][15] |
Note: When using additives like DMSO and betaine that lower the melting temperature, you may need to adjust your hybridization and wash temperatures accordingly.[9][16]
Example Protocol: LNA-FISH with a High GC Probe
This is a generalized starting protocol that should be optimized for your specific application.
-
Pre-hybridization: Prepare the sample according to your standard procedure (e.g., fixation, permeabilization).
-
Hybridization:
-
Prepare a hybridization buffer containing:
-
Add the LNA probe to the hybridization buffer at the desired concentration.
-
Denature the probe and target DNA separately by heating to 95-97°C for 5-10 minutes, then place on ice.[4]
-
Apply the hybridization solution to the sample and incubate at the determined optimal hybridization temperature (e.g., starting at 62°C for a 14 bp probe with 64% GC content) overnight in a humidified chamber.[13][14][15]
-
-
Post-Hybridization Washes:
-
Perform a series of stringent washes to remove unbound and non-specifically bound probes.
-
Wash 1 (Low Stringency): 2x SSC at the hybridization temperature for 15 minutes.
-
Wash 2 (High Stringency): 0.5x SSC at an elevated temperature (e.g., 5-10°C above the hybridization temperature) for 15 minutes. The temperature of this step is critical and may require optimization.
-
Wash 3: 0.2x SSC at room temperature for 5 minutes.
-
-
Detection: Proceed with your standard detection protocol (e.g., fluorescent microscopy).
Visual Guides
Caption: Experimental workflow for optimizing high GC LNA probe hybridization.
Caption: Factors influencing the optimization of high GC LNA probe experiments.
References
- 1. Locked Nucleic Acid Probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 2. academic.oup.com [academic.oup.com]
- 3. neb.com [neb.com]
- 4. researchgate.net [researchgate.net]
- 5. Betaine improves the PCR amplification of GC-rich DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Betaine improves the PCR amplification of GC-rich DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DMSO and Betaine Greatly Improve Amplification of GC-Rich Constructs in De Novo Synthesis | PLOS One [journals.plos.org]
- 9. geneticeducation.co.in [geneticeducation.co.in]
- 10. reddit.com [reddit.com]
- 11. DMSO and Betaine Greatly Improve Amplification of GC-Rich Constructs in De Novo Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved cycle sequencing of GC-rich DNA template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimizing locked nucleic acid/2'-O-methyl-RNA fluorescence in situ hybridization (LNA/2'OMe-FISH) procedure for bacterial detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimizing locked nucleic acid/2’-O-methyl-RNA fluorescence in situ hybridization (LNA/2’OMe-FISH) procedure for bacterial detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimizing locked nucleic acid/2’-O-methyl-RNA fluorescence in situ hybridization (LNA/2’OMe-FISH) procedure for bacterial detection | PLOS One [journals.plos.org]
- 16. interchim.fr [interchim.fr]
Preventing self-complementarity in LNA oligonucleotide design.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent and address issues of self-complementarity in Locked Nucleic Acid (LNA) oligonucleotide design.
Frequently Asked Questions (FAQs)
Q1: What is self-complementarity in the context of LNA oligonucleotides?
A1: Self-complementarity refers to the propensity of an LNA oligonucleotide to bind to itself, forming secondary structures such as hairpins (intramolecular) or self-dimers (intermolecular).[1] Due to the high binding affinity of LNA bases, LNA-containing oligonucleotides are more prone to self-complementarity than standard DNA oligos.[2][3] This is particularly true for interactions involving LNA-LNA base pairs, which are more stable than LNA-DNA or DNA-DNA pairs.[1]
Q2: Why is it critical to avoid self-complementarity in LNA oligonucleotide design?
A2: Self-complementarity can significantly compromise experimental results by:
-
Reducing probe/primer availability: If the LNA oligo is bound to itself, it is not available to bind to its intended target sequence, leading to reduced reaction efficiency.
-
Causing non-specific amplification: In PCR-based applications, self-dimers can act as templates for DNA polymerase, leading to the formation of primer-dimers and other non-specific products.[4][5]
-
Generating false signals: The formation of double-stranded structures from self-complementarity can lead to misleading results in applications that use intercalating dyes like SYBR® Green.[6]
-
Interfering with data interpretation: Secondary peaks in melting curve analysis can complicate the interpretation of results.[5]
Q3: What are the key design principles to prevent self-complementarity in LNA oligonucleotides?
A3: To minimize self-complementarity, adhere to the following design guidelines:
-
Limit LNA content: For oligonucleotides longer than 15 bases, it is recommended to decrease the percentage of LNA bases as the oligo length increases.[2]
-
Avoid LNA stretches: Avoid runs of more than four consecutive LNA bases.[2][3][7]
-
Avoid G/C stretches: Avoid stretches of three or more Gs or Cs.[2][3]
-
Check for secondary structures: Use oligo design software to predict and avoid potential hairpins and self-dimers.[8][9]
-
Avoid LNA at the 3'-end of primers: Placing stretches of LNA bases near the 3'-end of a primer should be avoided.[2][7]
Troubleshooting Guides
Problem: My qPCR experiment with an LNA probe shows a low signal or no amplification.
This could be due to the LNA probe being unavailable for target binding due to self-complementarity.
Troubleshooting Workflow for Low/No Signal in LNA qPCR
References
- 1. Gene Expression Analysis [qiagen.com]
- 2. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 3. Custom LNA Oligonucleotides [qiagen.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. md.umontreal.ca [md.umontreal.ca]
- 6. mrdnalab.com [mrdnalab.com]
- 7. metabion.com [metabion.com]
- 8. eu.idtdna.com [eu.idtdna.com]
- 9. Antisense LNA GapmeR Custom Builder Help [qiagen.com]
Technical Support Center: Synthesis of Long LNA-Modified Oligonucleotides
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of long LNA-modified oligonucleotides. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges encountered during the synthesis of long LNA-modified oligonucleotides?
A1: The synthesis of long LNA-modified oligonucleotides presents several challenges primarily related to maintaining high efficiency and purity. Key difficulties include:
-
Reduced Coupling Efficiency: As the oligonucleotide chain elongates, the overall yield of the full-length product decreases. Each coupling step must be highly efficient to obtain a reasonable amount of the desired product. For example, a 98% average coupling efficiency results in only a 13% yield for a 100-mer oligonucleotide.[1]
-
Increased Impurities: The longer the synthesis, the higher the probability of generating truncated sequences and other side-products, which complicates purification.[2][3]
-
Deprotection and Cleavage Issues: The conditions required to remove protecting groups and cleave the oligonucleotide from the solid support can sometimes damage the LNA modifications or the oligonucleotide backbone itself.[4][5]
-
Purification Complexity: Separating the full-length, LNA-modified oligonucleotide from closely related impurities is often challenging and typically requires advanced chromatographic techniques like HPLC.[3][6][7]
-
Secondary Structures: Longer oligonucleotides, especially those with high GC content, can form stable secondary structures that may hinder hybridization and purification.[3]
Q2: How can I improve the coupling efficiency during the synthesis of long LNA-modified oligonucleotides?
A2: To enhance coupling efficiency, it is crucial to maintain anhydrous conditions throughout the synthesis process. Moisture can react with the activated phosphoramidite (B1245037), reducing the amount available to couple with the growing oligonucleotide chain.[1] Key recommendations include:
-
Use high-quality, anhydrous acetonitrile (B52724) (ACN) and other reagents.
-
Ensure that the argon or helium gas used on the synthesizer is dry by using an in-line drying filter.[1]
-
Store phosphoramidites under a dry, inert atmosphere.
-
If low coupling efficiency is suspected, especially during humid conditions, consider drying the synthesizer lines before starting a new synthesis.[1]
Q3: What is the recommended method for purifying long LNA-modified oligonucleotides?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for purifying long LNA-modified oligonucleotides. Two common modes are used:
-
Anion-Exchange (AEX) HPLC: This technique separates oligonucleotides based on the charge of their phosphate (B84403) backbone. It is particularly effective for separating full-length products from shorter, truncated sequences (failure sequences). AEX-HPLC can achieve purities greater than 95% for oligonucleotides up to 80 bases long and is well-suited for separating LNA-modified oligonucleotides.[6]
-
Ion-Pair Reversed-Phase (IP-RP) HPLC: This method separates oligonucleotides based on hydrophobicity. It is very effective for separating oligonucleotides with different lengths and sequences, as well as those with hydrophobic modifications.[7] "Trityl-on" purification, where the hydrophobic 5'-DMT group is left on the full-length product, is a common and effective strategy for long oligonucleotides (40-150 nucleotides).[3]
Q4: What are the critical considerations for the deprotection of LNA-modified oligonucleotides?
A4: The deprotection process, which involves cleavage from the solid support, removal of phosphate protecting groups, and base deprotection, must be carefully controlled to prevent degradation of the LNA-modified oligonucleotide.[5][8] Key considerations include:
-
Choice of Deprotection Reagent: The choice of reagent depends on the protecting groups used and the presence of any sensitive modifications. While ammonium (B1175870) hydroxide (B78521) is common, milder conditions or alternative reagents may be necessary for certain LNA modifications to avoid side reactions.[5][9]
-
Temperature and Time: Deprotection times and temperatures should be optimized to ensure complete removal of protecting groups without damaging the oligonucleotide. For example, some protocols use elevated temperatures to speed up the process.[10]
-
Compatibility with Modifications: Always verify that the deprotection strategy is compatible with all modifications present in your oligonucleotide sequence.[5]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of long LNA-modified oligonucleotides.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Full-Length Product | 1. Low coupling efficiency due to moisture.[1] 2. Inefficient capping of failure sequences. 3. Degradation during deprotection.[9] | 1. Ensure all reagents and gas lines are anhydrous. Use fresh, high-quality reagents. 2. Optimize the capping step; consider using a more efficient capping reagent like a 6.5% DMAP solution for Cap B.[1] 3. Use milder deprotection conditions or a reagent cocktail specifically designed for sensitive modifications.[5] |
| Presence of Multiple Peaks in HPLC Analysis | 1. Incomplete capping leading to a build-up of deletion mutants.[1] 2. Side reactions during synthesis or deprotection. 3. Formation of secondary structures. | 1. Increase the efficiency of the capping step.[1] 2. Review the synthesis and deprotection protocols for any steps that might induce side reactions. 3. For AEX-HPLC, consider running the purification at a higher pH to disrupt secondary structures.[3] |
| Difficulty in Purifying the Final Product | 1. Co-elution of the full-length product with impurities of similar length or charge. 2. The chosen purification method is not optimal for the specific oligonucleotide. | 1. Optimize the HPLC gradient for better separation. 2. Consider using a different purification method (e.g., switch from RP-HPLC to AEX-HPLC or vice-versa).[6][7] For very long oligos, "trityl-on" RP-HPLC is often effective.[3] |
| Unexpected Mass in Mass Spectrometry Analysis | 1. Incomplete removal of protecting groups. 2. Modification of bases during deprotection (e.g., transamination).[9] 3. Adduct formation with salts or other small molecules. | 1. Extend the deprotection time or increase the temperature, ensuring it is safe for the modifications. 2. Use a deprotection strategy known to be compatible with your specific nucleobase protecting groups. 3. Ensure proper desalting of the purified oligonucleotide. |
Data Summary
Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide
| Oligonucleotide Length | 98% Average Coupling Efficiency | 99% Average Coupling Efficiency | 99.5% Average Coupling Efficiency |
| 20-mer | 68% | 82% | 90% |
| 50-mer | 36% | 61% | 78% |
| 75-mer | 22% | 47% | 69% |
| 100-mer | 13%[1] | 37% | 61% |
| 150-mer | 5% | 22% | 47% |
Data is based on the formula: Yield = (Coupling Efficiency)^(n-1), where n is the length of the oligonucleotide.
Experimental Protocols
Protocol 1: Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the standard steps in one cycle of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.
-
Detritylation: The 5'-hydroxyl group of the nucleotide attached to the solid support is deprotected by removing the dimethoxytrityl (DMT) group, typically with an acid wash (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: The next phosphoramidite monomer, activated by a reagent like tetrazole, is added. The activated monomer couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation (e.g., using acetic anhydride (B1165640) and N-methylimidazole). This prevents the formation of deletion mutants in subsequent cycles.[1]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester, typically using an iodine solution.
These four steps are repeated for each nucleotide to be added to the sequence.
Protocol 2: General Deprotection and Cleavage
-
Cleavage from Support: The synthesized oligonucleotide is cleaved from the solid support. This is often achieved simultaneously with base deprotection.
-
Phosphate Deprotection: The cyanoethyl protecting groups on the phosphate backbone are removed.
-
Base Deprotection: The protecting groups on the nucleobases are removed.
-
Procedure Example (Ammonium Hydroxide):
-
Treat the solid support with concentrated ammonium hydroxide at a specified temperature (e.g., 55°C) for a set duration (e.g., 8-12 hours).
-
For sensitive modifications, milder conditions such as using a mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA) at a lower temperature or for a shorter time may be required.[5]
-
After deprotection, the solution containing the cleaved and deprotected oligonucleotide is collected, and the solvent is evaporated.
-
Visualizations
Caption: Workflow of the solid-phase oligonucleotide synthesis cycle.
Caption: Decision tree for troubleshooting low yield in LNA oligonucleotide synthesis.
References
- 1. glenresearch.com [glenresearch.com]
- 2. exactmer.com [exactmer.com]
- 3. atdbio.com [atdbio.com]
- 4. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. Method of Oligonucleotide Purification [biosyn.com]
- 7. waters.com [waters.com]
- 8. glenresearch.com [glenresearch.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LNA Probes in Mismatch Discrimination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Locked Nucleic Acid (LNA) probes for mismatch discrimination. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal placement of LNA residues for single nucleotide polymorphism (SNP) detection?
A1: For optimal mismatch discrimination, a triplet of LNA residues centered on the mismatch site is generally recommended.[1][2][3] This configuration significantly enhances the melting temperature (Tm) difference between perfectly matched and mismatched duplexes. However, the ideal placement can be sequence-dependent. For example, with G-T mismatches, discrimination may decrease if the guanine (B1146940) at the mismatch site or flanking nucleotides are LNA-modified.[1][3][4]
Q2: How many LNA modifications should I incorporate into my probe?
A2: The number of LNA modifications depends on the probe length and desired Tm. Each LNA incorporation increases the Tm by 2-8°C. For a typical 18-mer probe, a maximum of 7-8 LNA modifications is a good starting point. It is advisable to avoid stretches of more than four consecutive LNA bases, as this can lead to overly stable hybridization and potential self-dimerization issues.
Q3: Can I use LNA modifications in PCR primers?
A3: Yes, LNA modifications can be incorporated into PCR primers to enhance specificity, especially in allele-specific PCR. Placing an LNA residue at the 3'-end of the primer can significantly improve allelic discrimination. However, avoid placing an LNA at the extreme 3'-end as it might reduce PCR efficiency. A better approach is to position the LNA one base away from the 3'-end.
Q4: What is the effect of LNA on probe length?
A4: The high affinity of LNA for its target allows for the use of shorter probes (e.g., 12-15 nucleotides) while maintaining a high Tm.[5] Shorter probes generally offer better mismatch discrimination.
Q5: Are there any sequence contexts I should avoid when designing LNA probes?
A5: Yes, it is recommended to avoid sequences with high self-complementarity to prevent the formation of hairpins or probe-dimers. Also, be cautious with stretches of three or more G's, as they can form G-quadruplexes.
Troubleshooting Guides
Low or No Fluorescence Signal in Real-Time PCR
| Potential Cause | Troubleshooting Step |
| Inefficient Probe Hybridization | 1. Optimize Annealing Temperature: Perform a temperature gradient PCR to determine the optimal annealing temperature for your LNA probe. 2. Re-evaluate Probe Design: Ensure the LNA placement and number are appropriate for the target sequence. Consider redesigning the probe with a different LNA distribution if necessary. |
| Poor Primer Efficiency | 1. Verify Primer Design: Check primers for secondary structures, self-dimers, and cross-dimers. 2. Optimize Primer Concentration: Titrate primer concentrations (typically between 100-500 nM) to find the optimal balance for efficient amplification. |
| Incorrect Probe Concentration | Titrate Probe Concentration: The optimal concentration for LNA probes can be lower than for DNA probes. Start with a concentration around 100-200 nM and titrate to find the best signal-to-noise ratio. |
| Degraded Probe or Template | 1. Check Probe Integrity: Ensure proper storage of LNA probes to prevent degradation. 2. Assess Template Quality: Use high-quality, intact template DNA for your reaction. |
Ambiguous Allelic Discrimination Results
| Potential Cause | Troubleshooting Step |
| Suboptimal LNA Placement | Review Probe Design: The position of the LNA residues relative to the mismatch is critical. For some mismatches, a single LNA at the mismatch site might be more effective than a triplet. Consult design guidelines for specific mismatch types. |
| Non-Specific Amplification | 1. Increase Annealing Temperature: The higher Tm of LNA probes allows for higher annealing temperatures, which can reduce non-specific amplification. 2. Redesign Primers: If non-specific products persist, design new primers targeting a different region. |
| Cross-reactivity of Probes | Adjust Probe Concentrations: If using two allele-specific probes, their relative concentrations might need optimization to minimize cross-hybridization. |
| Low Signal Difference Between Alleles | Optimize Reaction Conditions: Factors like MgCl2 concentration and the specific PCR master mix can influence the discriminatory power. Consider trying different master mixes optimized for SNP genotyping. |
Quantitative Data on Mismatch Discrimination
The effectiveness of LNA positioning on mismatch discrimination is often quantified by the change in melting temperature (ΔTm) between a perfectly matched duplex and a duplex with a single mismatch. A larger ΔTm indicates better discrimination.
Table 1: Impact of a Triplet of LNA Residues Centered on a Mismatch on ΔTm (°C)
| Mismatch Type | DNA Probe ΔTm (°C) | LNA Probe ΔTm (°C) | Improvement with LNA |
| A•A | 8.4 | 12.3 | +3.9 |
| C•T | 9.1 | 14.5 | +5.4 |
| G•G | 7.2 | 11.8 | +4.6 |
| T•C | 8.9 | 13.7 | +4.8 |
| G•T | 6.3 | 5.5 | -0.8 |
Data synthesized from Owczarzy et al., Nucleic Acids Research, 2006.[1] This table illustrates that a triplet of LNA bases generally improves mismatch discrimination, with the notable exception of the G•T mismatch.
Experimental Protocols
Protocol 1: UV Melting Analysis of LNA-DNA Duplexes
This protocol outlines the determination of melting temperatures (Tm) of LNA-modified probes hybridized to their DNA targets using UV absorbance.
Materials:
-
LNA-modified oligonucleotide probe
-
Complementary and mismatched DNA target oligonucleotides
-
Melting buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Sample Preparation:
-
Resuspend LNA and DNA oligonucleotides in the melting buffer to a final concentration of 1 µM each.
-
Mix equal volumes of the probe and target solutions to achieve a final duplex concentration of 0.5 µM.
-
Prepare samples for both the perfectly matched and mismatched targets.
-
-
UV Melting:
-
Transfer the samples to quartz cuvettes.
-
Place the cuvettes in the spectrophotometer's temperature-controlled cell holder.
-
Heat the samples to 95°C for 5 minutes to ensure complete denaturation, then cool slowly to the starting temperature (e.g., 25°C).
-
Record the absorbance at 260 nm while increasing the temperature from 25°C to 95°C at a rate of 1°C/minute.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to obtain a melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated. This is determined from the peak of the first derivative of the melting curve.
-
Calculate the ΔTm by subtracting the Tm of the mismatched duplex from the Tm of the perfectly matched duplex.
-
Protocol 2: Real-Time PCR for SNP Genotyping with LNA Probes
This protocol describes a typical real-time PCR setup for allelic discrimination using two allele-specific LNA probes labeled with different fluorophores (e.g., FAM and HEX).
Materials:
-
Genomic DNA template
-
Forward and reverse PCR primers
-
Allele 1-specific LNA probe (e.g., FAM-labeled)
-
Allele 2-specific LNA probe (e.g., HEX-labeled)
-
Real-time PCR master mix (2x)
-
Nuclease-free water
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing the real-time PCR master mix, forward and reverse primers (final concentration 200-400 nM each), and both LNA probes (final concentration 100-200 nM each).
-
Aliquot the master mix into PCR tubes or wells of a PCR plate.
-
Add 1-10 ng of genomic DNA to each reaction.
-
Include no-template controls (NTCs) for each allele.
-
-
Real-Time PCR Cycling:
-
Perform the reaction on a real-time PCR instrument with the following typical cycling conditions:
-
Initial Denaturation: 95°C for 2-5 minutes
-
40-45 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60-65°C for 60 seconds (collect fluorescence data at this step)
-
-
-
-
Data Analysis:
-
Analyze the amplification plots for each fluorophore.
-
Genotypes are determined based on which fluorophore shows amplification:
-
FAM signal only: Homozygous for Allele 1
-
HEX signal only: Homozygous for Allele 2
-
Both FAM and HEX signals: Heterozygous
-
-
Visualizations
Caption: Workflow for SNP genotyping using LNA probes.
Caption: Principle of LNA-based mismatch discrimination.
References
Technical Support Center: Optimizing Probe Melting Temperature (Tm)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on adjusting probe length and Locked Nucleic Acid (LNA) content for optimal melting temperature (Tm) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal melting temperature (Tm) for a qPCR probe?
For quantitative real-time PCR (qPCR) applications, the probe's melting temperature (Tm) should ideally be 5–10°C higher than the Tm of the primers.[1][2] This ensures that the probe is bound to the target sequence before the polymerase begins extension from the primers.[3]
Q2: How does probe length affect its Tm?
Generally, longer probes have a higher melting temperature.[4] However, for applications like qPCR, probes are typically kept between 15 and 30 nucleotides in length to maintain specificity and ensure efficient quenching of the fluorophore.[1] For some applications requiring high specificity, such as single nucleotide polymorphism (SNP) detection, shorter probes can improve mismatch discrimination.[5][6]
Q3: What is a Locked Nucleic Acid (LNA) and how does it influence probe Tm?
A Locked Nucleic Acid (LNA) is a modified RNA nucleotide where the ribose ring is "locked" in an ideal conformation for Watson-Crick base pairing.[7] This modification significantly increases the thermal stability of the duplex formed between the probe and its target.[7] Incorporating LNA monomers into a DNA oligonucleotide probe can increase its melting temperature by 2–8°C per LNA.[7]
Q4: How can I adjust a low Tm of a probe without redesigning it completely?
If you have a probe with a low Tm, you may be able to optimize your qPCR conditions without ordering a new probe. One approach is to perform a temperature gradient PCR to find the optimal annealing temperature for your specific probe and primer set.[3][8] Lowering the annealing temperature in your PCR protocol may allow the probe to bind effectively.[3]
Q5: When should I consider incorporating LNAs into my probe design?
Incorporating LNAs is particularly beneficial in the following scenarios:
-
Short probes: When designing short probes for applications like miRNA detection or SNP analysis, LNAs can be used to achieve a suitable Tm without increasing the probe length.[7]
-
AT-rich sequences: For target sequences with a high AT content, which naturally have a lower Tm, incorporating LNAs can increase the probe's Tm to an optimal range.[7][9]
-
Improving specificity: The increased binding affinity of LNA-containing probes can enhance discrimination between closely related sequences.[7][10]
Q6: Are there any online tools to calculate the Tm of probes containing LNAs?
Yes, several online tools are available to predict the Tm of LNA-containing oligonucleotides. Some instrument and reagent manufacturers provide their own Tm calculators.[11][12] It is important to use a calculator that specifically accounts for LNA modifications, as standard DNA Tm calculators will not be accurate.[13]
Data Summary: Impact of Probe Length and LNA Content on Tm
The following table summarizes the general effects of adjusting probe length and LNA content on the melting temperature.
| Parameter | Change | Effect on Tm | Approximate Change in Tm | Considerations |
| Probe Length | Increase | Increase | Varies with sequence | Longer probes may have reduced specificity.[2] |
| Decrease | Decrease | Varies with sequence | Shorter probes can improve mismatch discrimination.[5][6] | |
| LNA Content | Increase | Increase | +2 to +8°C per LNA[7] | Avoid stretches of more than 4 LNAs.[10] |
| GC Content | Increase | Increase | Varies with sequence | Aim for a GC content between 30-60%.[10] |
Experimental Protocols
Protocol: Experimental Determination and Optimization of Probe Tm
This protocol outlines the steps to experimentally determine and optimize the melting temperature of a set of probes with varying lengths and LNA content.
1. Probe Design: a. Design a set of DNA probes of varying lengths (e.g., 18-mer, 22-mer, 26-mer) targeting your sequence of interest. b. For a selected probe length, design variants with different numbers of LNA modifications (e.g., 2, 4, and 6 LNAs). Strategically place LNAs to maximize their effect on Tm and specificity.[5] c. Ensure all probes are designed to have a Tm within a predictable range based on theoretical calculations.
2. Primer Design: a. Design forward and reverse primers flanking the probe binding site. b. The primers should have a Tm of approximately 60°C and a GC content of 40-60%.[1] c. The amplicon size should ideally be between 70 and 200 base pairs.[1]
3. qPCR Reaction Setup: a. Prepare a qPCR master mix containing a suitable buffer, dNTPs, DNA polymerase, and a fluorescent dye or quencher system compatible with your probes. b. For each probe variant, set up replicate qPCR reactions containing the master mix, primers (at an optimal concentration, typically 100-900 nM), the probe (typically 100-500 nM), and your template DNA.[1] c. Include a no-template control for each probe/primer set.
4. Thermal Cycling and Melting Curve Analysis: a. Perform the qPCR using a standard thermal cycling protocol. b. After the amplification cycles, perform a melting curve analysis. This involves slowly increasing the temperature from a low value (e.g., 60°C) to a high value (e.g., 95°C) while continuously monitoring the fluorescence. c. The temperature at which 50% of the probe dissociates from its target is the melting temperature (Tm). This is observed as the peak in the negative first derivative of the fluorescence curve.
5. Data Analysis and Optimization: a. Analyze the melting curves for each probe variant to determine their experimental Tm. b. Compare the experimental Tm values with the theoretical predictions. c. Select the probe that exhibits the optimal Tm (typically 5-10°C above the primer Tm) and provides the best qPCR performance (i.e., low Cq value, high fluorescence signal, and good efficiency).[1][2]
Visualizations
Caption: Factors influencing probe melting temperature (Tm).
Caption: Troubleshooting workflow for non-optimal probe Tm.
References
- 1. neb.com [neb.com]
- 2. Top Ten Pitfalls in Quantitative Real-time PCR Primer Probe Design and Use | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]
- 5. academic.oup.com [academic.oup.com]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 8. neb.com [neb.com]
- 9. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]
- 10. Design options [qiagen.com]
- 11. Tm prediction [qiagen.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
LNA Probes Outshine Standard DNA Probes in SNP Detection Accuracy and Efficiency
For researchers, scientists, and drug development professionals engaged in genetic analysis, the choice of probe technology is critical for accurate and reliable Single Nucleotide Polymorphism (SNP) detection. A comprehensive comparison reveals that Locked Nucleic Acid (LNA) probes consistently outperform standard DNA probes in key performance metrics, offering superior specificity, sensitivity, and thermal stability. These advantages translate to more robust and efficient SNP genotyping assays, ultimately accelerating research and development timelines.
The enhanced performance of LNA probes stems from their unique chemical structure. LNA nucleotides contain a methylene (B1212753) bridge that "locks" the ribose ring in an ideal conformation for hybridization. This structural modification significantly increases the binding affinity of the probe to its target sequence, leading to more stable probe-target duplexes.
Performance Under the Microscope: A Quantitative Comparison
Experimental data consistently demonstrates the superiority of LNA probes over standard DNA probes in SNP detection assays. The key performance advantages are summarized below:
| Performance Metric | LNA Probes | Standard DNA Probes | Advantage of LNA Probes |
| Melting Temperature (Tm) Shift (ΔTm) for Mismatches | Up to 20°C[1] | Typically 4-8°C | Significantly higher mismatch discrimination, leading to lower false-positive rates. |
| Probe Length | 10-15 nucleotides | 20-30 nucleotides | Shorter probes can be designed for challenging targets and reduce the likelihood of secondary structures. |
| Signal-to-Noise Ratio | High[2][3] | Moderate to Low | Improved signal clarity and easier data interpretation. |
| Sensitivity (Limit of Detection) | As low as 0.5 pg of DNA[4] | Generally higher | Capable of detecting lower concentrations of target DNA. |
| Specificity | Very High[1][5] | High | Exceptional ability to distinguish between perfectly matched and mismatched targets. |
Experimental Evidence: How LNA Probes Achieve Superior Results
The enhanced performance of LNA probes is not merely theoretical. Numerous studies have provided experimental data supporting their advantages in various SNP detection methodologies.
Enhanced Mismatch Discrimination with Higher ΔTm
The most significant advantage of LNA probes is their exceptional ability to discriminate between a perfect match and a single-base mismatch. This is quantified by the change in melting temperature (ΔTm). LNA probes exhibit a much larger ΔTm (often up to 20°C) compared to standard DNA probes when a mismatch is present.[1] This pronounced difference makes it unequivocally clear whether the probe is bound to the correct allele, thereby drastically reducing the chances of misgenotyping.
Improved Signal-to-Noise Ratio for Clearer Results
Studies have shown that LNA probes can achieve a higher signal-to-noise ratio compared to their DNA counterparts.[2][3] This is partly due to the enhanced stability of the LNA probe-target duplex, which leads to a stronger signal, and the ability to use shorter probes, which can reduce background noise from non-specific binding.
Experimental Workflows: From Sample to SNP Call
The integration of LNA probes into SNP detection workflows is seamless and generally follows established molecular biology techniques. Below are diagrams illustrating typical experimental workflows for SNP detection using both standard DNA probes and the enhanced LNA probes.
Detailed Experimental Protocols
To provide a practical guide for researchers, here are detailed protocols for two common SNP detection methods, highlighting the use of LNA probes for enhanced performance.
Real-Time PCR-Based SNP Genotyping using LNA Probes
This protocol is adapted from a validated method for SNP genotyping using LNA hybridization probes on a real-time PCR platform.[6][7]
1. Materials:
-
Genomic DNA (10-20 ng/µl)
-
PCR primers (forward and reverse)
-
Allele-specific LNA probes (e.g., one for the wild-type allele labeled with FAM and one for the variant allele labeled with a different fluorophore like HEX or JOE)
-
Real-time PCR master mix (containing DNA polymerase, dNTPs, and buffer)
-
Nuclease-free water
-
Real-time PCR instrument
2. Reaction Setup (per 20 µl reaction):
-
10 µl 2x Real-time PCR Master Mix
-
1 µl Forward Primer (10 µM)
-
1 µl Reverse Primer (10 µM)
-
0.5 µl Allele 1 LNA Probe (10 µM)
-
0.5 µl Allele 2 LNA Probe (10 µM)
-
1 µl Genomic DNA
-
6 µl Nuclease-free water
3. Real-Time PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute (acquire fluorescence data at the end of this step)
-
4. Data Analysis:
-
Analyze the amplification curves for each fluorophore.
-
Homozygous samples will show amplification for only one fluorophore.
-
Heterozygous samples will show amplification for both fluorophores.
-
No amplification will be observed in the no-template control.
ELISA-Based SNP Detection using Immobilized LNA Probes
This protocol describes a solid-phase hybridization assay using LNA capture probes for SNP genotyping.[8][9]
1. Materials:
-
Streptavidin-coated microtiter plates
-
Biotinylated PCR amplicons containing the SNP of interest
-
Allele-specific LNA capture probes (one for each allele)
-
Hybridization buffer
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated antibody (e.g., anti-digoxigenin-HRP if the amplicon is labeled with digoxigenin)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Plate reader
2. Procedure:
-
Immobilization of LNA Probes:
-
Dilute allele-specific LNA probes in coating buffer and add to the wells of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash wells three times with wash buffer.
-
Block non-specific binding sites with a blocking buffer for 1 hour at room temperature.
-
Wash wells three times with wash buffer.
-
-
Hybridization:
-
Denature the biotinylated PCR products by heating to 95°C for 5 minutes and then snap-cooling on ice.
-
Add the denatured PCR products to the wells containing the immobilized LNA probes.
-
Incubate for 1-2 hours at a specific hybridization temperature (optimized based on the LNA probe Tm).
-
Wash wells five times with wash buffer at a stringent temperature to remove non-specifically bound amplicons.
-
-
Detection:
-
Add the enzyme-conjugated antibody to each well and incubate for 1 hour at room temperature.
-
Wash wells five times with wash buffer.
-
Add the substrate solution and incubate in the dark until color develops.
-
Add the stop solution to quench the reaction.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
A high signal in a well indicates the presence of the corresponding allele.
-
Conclusion
References
- 1. SNP Detection [qiagen.com]
- 2. LNA-enhanced detection of single nucleotide polymorphisms in the apolipoprotein E - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Locked Nucleic Acid Hydrolysis Probes for the Specific Identification of Probiotic Strains Bifidobacterium animalis subsp. lactis DSM 15954 and Bi-07™ [frontiersin.org]
- 5. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Locked nucleic acid (LNA) single nucleotide polymorphism (SNP) genotype analysis and validation using real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. gene-quantification.de [gene-quantification.de]
LNA vs. 2'-O-Methoxyethyl (MOE) Modified Oligonucleotides: A Comparative Guide for Antisense Applications
For researchers, scientists, and drug development professionals, the choice of chemical modifications for antisense oligonucleotides (ASOs) is a critical determinant of therapeutic success. Among the most advanced and widely utilized modifications are locked nucleic acid (LNA) and 2'-O-methoxyethyl (MOE). This guide provides an objective, data-driven comparison of their performance in antisense applications, summarizing key experimental findings and detailing the methodologies used for their evaluation.
The development of antisense technology has been marked by continuous innovation in oligonucleotide chemistry to enhance properties such as binding affinity, nuclease resistance, and in vivo efficacy, while minimizing toxicity. Both LNA and 2'-MOE modifications are central to the design of "gapmer" ASOs, which feature a central DNA "gap" capable of recruiting RNase H to cleave the target RNA, flanked by modified "wings" that confer desirable drug-like properties.
Performance Comparison: LNA vs. MOE
A seminal study directly comparing LNA and MOE ASOs provides a wealth of data on their relative performance. The findings indicate that while LNA modifications can lead to a significant increase in potency, this often comes at the cost of increased hepatotoxicity.
In Vitro Potency
In cell culture experiments, the potency of LNA and MOE ASOs can vary depending on the specific design and target. For instance, in a study targeting mouse TNF receptor-associated death domain (TRADD) mRNA in bEND cells, a 4-10-4 gapmer design with MOE wings (ASO 1a) exhibited an IC50 of approximately 8 nM.[1] Interestingly, the corresponding LNA version (ASO 1b) showed a 4-fold reduction in potency.[1] However, altering the gapmer design to a 2-14-2 configuration resulted in a significant improvement in the LNA ASO's activity in vivo.[1]
In Vivo Efficacy
In animal models, LNA-modified ASOs have demonstrated the potential for substantially increased potency compared to their MOE counterparts. For example, a 2-14-2 LNA ASO targeting TRADD (ASO 4b) achieved a 75% reduction in target mRNA at a dose of 0.5 µmol/kg, suggesting a 4-5 fold increase in potency over the equivalent MOE ASO.[1][2] Similarly, for the ApoB target, an LNA ASO (7b) showed an estimated 5-fold increase in potency over its corresponding 2-16-2 MOE version.[1] However, this increase in potency was not consistently observed across all LNA designs and targets.
Nuclease Resistance and Binding Affinity
Both LNA and MOE modifications significantly enhance nuclease resistance compared to unmodified DNA. The bicyclic structure of LNA "locks" the ribose in a C3'-endo conformation, leading to a profound increase in binding affinity for complementary RNA.[3] While MOE also increases binding affinity, the effect is generally less pronounced than that of LNA.[1]
Toxicity Profile: A Key Differentiator
A critical distinction between LNA and MOE ASOs lies in their toxicity profiles, particularly concerning hepatotoxicity. Studies have consistently shown that LNA-modified ASOs can induce profound liver toxicity, characterized by elevated serum transaminases (ALT and AST), increased liver weight, and histopathological evidence of hepatocellular necrosis and apoptosis.[1][4] This toxicity has been observed with multiple LNA sequences targeting different genes and even with mismatch control sequences, suggesting the toxicity is inherent to the LNA modification itself rather than a target-specific effect.[1] In stark contrast, the corresponding MOE ASOs typically show no evidence of hepatotoxicity, even at high doses.[1] For example, LNA ASOs have been reported to cause over 100-fold increases in transaminase levels, while levels in mice treated with MOE ASOs remained within the normal range.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from a key comparative study by Swayze et al., 2007, which provides a direct head-to-head comparison of LNA and MOE ASOs.
Table 1: In Vitro and In Vivo Potency of ASOs Targeting Mouse TRADD [1][2]
| ASO ID | Modification | Gapmer Design | In Vitro IC50 (nM) in bEND cells | Estimated In Vivo ED50 (mg/kg) | % mRNA Reduction (at 4.5 µmol/kg) |
| 1a | MOE | 4-10-4 | ~8 | ~15 | 77% |
| 1b | LNA | 4-10-4 | ~32 | >30 | 65% |
| 3a | MOE | 3-12-3 | N/A | ~10 | 85% |
| 3b | LNA | 3-12-3 | N/A | ~5 | ~80% (at 1.5 µmol/kg) |
| 4a | MOE | 2-14-2 | N/A | ~10 | 89% |
| 4b | LNA | 2-14-2 | N/A | ~2 | 75% (at 0.5 µmol/kg) |
Table 2: In Vivo Efficacy of ASOs Targeting Mouse ApoB [1]
| ASO ID | Modification | Gapmer Design | % mRNA Reduction (at 0.4/0.5 µmol/kg) | % mRNA Reduction (at 2.5 µmol/kg) | Estimated Potency Increase (LNA vs. MOE) |
| 6 | MOE | 5-10-5 | 24% | 84% | N/A |
| 7a | MOE | 2-16-2 | No inhibition | ~50% | N/A |
| 7b | LNA | 2-16-2 | N/A | N/A | ~5-fold (vs. 7a) |
| 8a | MOE | 2-16-2 | No inhibition | ~50% | N/A |
Table 3: Hepatotoxicity of ASOs Targeting Mouse TRADD [1]
| ASO ID | Modification | Gapmer Design | ALT (U/L) at 4.5 µmol/kg | AST (U/L) at 4.5 µmol/kg | Liver Weight Increase (%) relative to saline |
| 1a | MOE | 4-10-4 | Normal Range | Normal Range | 0-17% |
| 1b | LNA | 4-10-4 | >10-fold increase | >10-fold increase | 45-62% |
| 3a | MOE | 3-12-3 | Normal Range | Normal Range | 0-17% |
| 3b | LNA | 3-12-3 | >100-fold increase | >100-fold increase | 45-62% |
| 4a | MOE | 2-14-2 | Normal Range | Normal Range | 0-17% |
| 4b | LNA | 2-14-2 | >100-fold increase | >100-fold increase | 45-62% |
Experimental Methodologies
The following are detailed protocols for key experiments typically used to compare LNA and MOE ASOs, based on the methodologies described in Swayze et al., 2007.[1]
In Vitro ASO Potency Assay
-
Cell Culture and Transfection:
-
bEND (mouse brain endothelioma) cells are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well.
-
After 24 hours, cells are transfected with ASOs using a lipid-based transfection reagent (e.g., Lipofectamine 2000) at various concentrations (typically ranging from 0.1 to 100 nM).
-
A non-targeting control ASO is used as a negative control.
-
-
RNA Isolation and RT-qPCR:
-
After 24-48 hours of incubation, total RNA is isolated from the cells using a commercial RNA purification kit.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR) is performed using primers and probes specific for the target mRNA (e.g., TRADD) and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative expression of the target mRNA is calculated using the ΔΔCt method.
-
-
IC50 Determination:
-
The percentage of target mRNA reduction is plotted against the ASO concentration.
-
The IC50 value, the concentration of ASO that causes a 50% reduction in the target mRNA, is calculated by fitting the data to a four-parameter logistic equation.
-
In Vivo ASO Efficacy and Toxicity Study in Mice
-
Animal Husbandry and Dosing:
-
Male Balb/c mice (6-8 weeks old) are used for the study.
-
ASOs are dissolved in sterile phosphate-buffered saline (PBS).
-
Mice are administered ASOs via intraperitoneal (i.p.) or subcutaneous (s.c.) injections.
-
A typical dosing regimen is twice weekly for 3 weeks at doses ranging from 0.5 to 4.5 µmol/kg.
-
A control group receives saline injections.
-
-
Sample Collection:
-
At the end of the study, mice are anesthetized, and blood is collected via cardiac puncture for serum chemistry analysis.
-
The liver and other organs are harvested, weighed, and either snap-frozen in liquid nitrogen for RNA analysis or fixed in formalin for histopathology.
-
-
RNA Analysis from Liver Tissue:
-
Total RNA is isolated from a portion of the liver tissue using a tissue homogenizer and a commercial RNA purification kit.
-
RT-qPCR is performed as described for the in vitro assay to determine the level of target mRNA reduction in the liver.
-
-
Hepatotoxicity Assessment:
-
Serum Chemistry: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using a clinical chemistry analyzer.
-
Organ Weights: The wet weight of the liver and spleen is recorded and normalized to the body weight.
-
Histopathology: Formalin-fixed liver tissues are embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). The sections are examined by a pathologist for signs of hepatocellular injury, such as necrosis, apoptosis, inflammation, and hypertrophy.
-
Visualizing the Antisense Mechanism and Experimental Workflow
Conclusion
The choice between LNA and 2'-O-Methoxyethyl (MOE) modifications for antisense oligonucleotides involves a critical trade-off between potency and safety. LNA-modified ASOs can offer significantly higher potency, potentially allowing for lower therapeutic doses. However, this advantage is often overshadowed by a pronounced risk of hepatotoxicity. In contrast, MOE-modified ASOs, while sometimes less potent than their LNA counterparts, exhibit a much more favorable safety profile, with a low incidence of liver-related adverse effects. For drug development professionals, this makes MOE a generally preferred chemistry for systemic antisense therapies where a wide therapeutic index is paramount. The selection of the optimal modification will ultimately depend on the specific therapeutic target, the desired level of gene silencing, and a thorough evaluation of the risk-benefit profile in preclinical studies.
References
- 1. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antisense part III: chemistries [cureffi.org]
- 4. Sequence motifs associated with hepatotoxicity of locked nucleic acid—modified antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Validating LNA® Probe Specificity in Complex Biological Samples: A Comparative Guide
The exquisite specificity of Locked Nucleic Acid (LNA®) probes is a cornerstone of their utility in a range of molecular applications, from in situ hybridization (ISH) to quantitative PCR (qPCR). For researchers, scientists, and drug development professionals, rigorous validation of this specificity within the complex milieu of biological samples is paramount to ensure data accuracy and reliability. This guide provides an objective comparison of LNA® probes with alternative technologies, supported by experimental data and detailed protocols.
Unparalleled Specificity Through Enhanced Hybridization Dynamics
LNA® technology imparts a conformational rigidity to oligonucleotide probes by incorporating LNA® monomers, which feature a methylene (B1212753) bridge locking the ribose in the N-type (3'-endo) conformation.[1][2] This pre-organization of the probe's structure significantly increases its binding affinity (reflected in a higher melting temperature, Tm) for its complementary target sequence.[3][4] This enhanced affinity allows for the use of shorter probes under stringent conditions, which is fundamental to their superior specificity.[5][6]
A key metric for probe specificity is the difference in melting temperature (ΔTm) between a perfectly matched and a mismatched target. LNA® probes exhibit a significantly larger ΔTm compared to traditional DNA probes, enabling robust discrimination of single nucleotide variations.[2]
Comparative Performance of LNA® Probes
The superior specificity of LNA® probes is evident when compared with other nucleic acid chemistries. The following tables summarize the performance of LNA® probes against DNA, Minor Groove Binder (MGB), and ZNA® probes in terms of their ability to discriminate between matched and mismatched targets.
| Probe Type | Target | Modification Strategy | ΔTm (°C) for Single Mismatch | Reference(s) |
| LNA® | DNA | Internal LNA® substitutions | Up to 20°C | [7] |
| DNA | DNA | Unmodified | 0.5 - 3°C | [1][2] |
| MGB | DNA | 3' Minor Groove Binder | Not explicitly quantified in sources | [4] |
| ZNA® | DNA | 5' or 3' Spermine conjugates | Not explicitly quantified in sources | [4] |
| Probe Chemistry | Key Advantages | Key Limitations | Primary Applications |
| LNA® | - High specificity and sensitivity- Excellent single-nucleotide discrimination- Shorter probe design | - Higher cost compared to DNA probes- Tm prediction can be complex | - Allele-specific PCR- In situ hybridization (ISH)- miRNA detection- SNP genotyping |
| MGB | - Increased Tm allows for shorter probes- Good for AT-rich sequences | - Tm cannot be finely tuned | - SNP genotyping- Gene expression analysis |
| ZNA® | - Sequence-independent Tm increase- Enhanced affinity | - Less common than LNA® and MGB | - PCR-based applications |
| DNA | - Low cost- Well-established protocols | - Lower specificity and sensitivity- Poor mismatch discrimination with longer probes | - General PCR and hybridization applications |
Table 2: Qualitative Comparison of Probe Chemistries. This table provides a summary of the key features of different probe technologies, aiding in the selection of the most appropriate tool for a given application.
Experimental Validation of LNA® Probe Specificity
To experimentally validate the specificity of LNA® probes in complex biological samples, a multi-pronged approach is recommended, incorporating both positive and negative controls.
Key Experimental Protocols:
1. In Situ Hybridization (ISH) for miRNA Detection
This protocol is adapted for the detection of microRNAs in formalin-fixed, paraffin-embedded (FFPE) tissue sections using DIG-labeled LNA® probes.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol (B145695) series (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse in PBS (5 minutes).
-
-
Permeabilization:
-
Digest with Proteinase K (concentration and time to be optimized for tissue type) at 37°C.
-
Rinse in PBS (2 x 5 minutes).
-
-
Hybridization:
-
Pre-hybridize in a suitable hybridization buffer at the calculated hybridization temperature (typically 20-25°C below the probe's Tm) for 1-2 hours.
-
Hybridize overnight with the LNA® probe (e.g., 50 nM) in hybridization buffer.
-
-
Stringency Washes:
-
Wash in 5x SSC at the hybridization temperature (2 x 10 minutes).
-
Wash in 0.2x SSC at the hybridization temperature (2 x 10 minutes).
-
-
Immunodetection:
-
Block with a suitable blocking reagent (e.g., 2% sheep serum in maleic acid buffer with Tween-20) for 1 hour at room temperature.
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) for 1-2 hours at room temperature.
-
Wash in maleic acid buffer with Tween-20 (3 x 10 minutes).
-
-
Visualization:
-
Develop the colorimetric signal using NBT/BCIP substrate until the desired signal intensity is reached.
-
Counterstain with Nuclear Fast Red.
-
Dehydrate and mount.
-
Controls for ISH Validation:
-
Positive Control Probe: A probe for a ubiquitously expressed, non-target RNA (e.g., U6 snRNA) to confirm tissue quality and procedural success.[8]
-
Negative Control (Scramble) Probe: A probe with a randomized sequence but similar length and LNA® content to the specific probe to assess non-specific binding.[8]
-
Mismatch Control Probes: Probes with single or multiple mismatches to the target sequence to directly assess specificity.
2. Allele-Specific Quantitative PCR (AS-qPCR) for SNP Genotyping
This protocol utilizes LNA®-modified primers to enhance the specificity of SNP detection.[9]
-
Reaction Setup:
-
Template DNA (10-50 ng)
-
Forward Primer (Allele-specific, with a 3' LNA® modification)
-
Reverse Primer
-
Fluorescent Probe (e.g., TaqMan®)
-
qPCR Master Mix
-
-
Thermal Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40-45 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60-65°C for 60 seconds (optimization of temperature is crucial).
-
-
-
Data Analysis:
-
Compare the Ct values obtained with the perfect match and mismatch primers. A significant difference in Ct values (e.g., >5 cycles) indicates high specificity.
-
3. Northern Blotting for Small RNA Detection
This protocol is optimized for the detection of small RNAs using 32P-labeled LNA® probes.[10]
-
RNA Electrophoresis:
-
Separate total RNA (10-20 µg) on a denaturing polyacrylamide gel (e.g., 15% with 7M urea).
-
-
Transfer:
-
Transfer the separated RNA to a positively charged nylon membrane via electroblotting.
-
UV cross-link the RNA to the membrane.
-
-
Hybridization:
-
Pre-hybridize the membrane in a suitable hybridization buffer for 1-2 hours at the calculated hybridization temperature.
-
Hybridize overnight with the 32P-end-labeled LNA® probe.
-
-
Washing:
-
Perform low stringency washes (e.g., 2x SSC, 0.1% SDS) at the hybridization temperature.
-
Perform high stringency washes (e.g., 0.1x SSC, 0.1% SDS) to remove non-specifically bound probe.
-
-
Detection:
-
Expose the membrane to a phosphor screen or X-ray film to visualize the signal.
-
Visualizing Experimental Workflows and Biological Pathways
Workflow for miRNA Biomarker Validation
The following diagram illustrates a typical workflow for validating a candidate miRNA biomarker in clinical samples using LNA® probe-based technologies.
EGFR Signaling Pathway and LNA® Probe Applications
This diagram depicts a simplified EGFR signaling pathway, highlighting potential points of investigation using LNA® probes for diagnostic or research purposes, such as detecting specific mutations or quantifying gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. metabion.com [metabion.com]
- 5. Whole mount in situ hybridization detection of mRNAs using short LNA containing DNA oligonucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the performance of LNA and MGB probes in 5'-nuclease PCR assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. qiagen.com [qiagen.com]
- 9. Enhanced allele-specific PCR discrimination in SNP genotyping using 3' locked nucleic acid (LNA) primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
LNA-Modified Probes: A Comparative Guide to Mismatch Discrimination
For researchers, scientists, and drug development professionals seeking enhanced specificity in nucleic acid detection, Locked Nucleic Acid (LNA)-modified probes offer a significant advantage in discriminating single nucleotide mismatches. This guide provides a comprehensive evaluation of the mismatch discrimination capabilities of LNA-modified probes compared to traditional DNA probes, supported by experimental data and detailed protocols.
LNA-modified oligonucleotides exhibit remarkable hybridization affinity and specificity towards their target sequences. This is attributed to the "locked" ribose ring structure of the LNA monomer, which pre-organizes the probe into a helical geometry favorable for binding. This structural constraint leads to a substantial increase in the melting temperature (Tm) of the probe-target duplex and, critically, a greater destabilization penalty for mismatched base pairs.
Superior Mismatch Discrimination with LNA Probes
Experimental evidence consistently demonstrates the superior performance of LNA-modified probes in single nucleotide polymorphism (SNP) detection and other applications requiring high specificity. The key performance metric is the change in melting temperature (ΔTm) between a perfectly matched and a mismatched duplex. LNA probes typically exhibit a significantly larger ΔTm than their DNA counterparts, making it easier to distinguish between alleles.[1][2]
The high affinity of LNA probes allows for the use of shorter probe designs, often around 12 nucleotides in length, which further enhances their discriminatory power.[1] For single mismatches, the ΔTm can be as high as 20°C, a level of discrimination not achievable with standard DNA probes.[1]
Key Factors Influencing Mismatch Discrimination
The effectiveness of mismatch discrimination by LNA probes is influenced by several factors:
-
Number and Position of LNA Modifications: A common and effective design strategy involves placing a triplet of LNA bases around the mismatch site.[3][4][5][6][7][8] However, the optimal number and placement of LNAs are sequence-dependent.[3][4]
-
Sequence Context and Mismatch Type: The specific nucleotide change and the surrounding sequence context affect the degree of discrimination.[3][4][9] For instance, some studies have noted that G-T mismatches may show decreased discrimination with certain LNA modification patterns.[3][4][5][7][8] LNA purines have been shown to discriminate LNA:DNA mismatches more effectively than LNA pyrimidines.[10]
-
Probe Length: The use of shorter LNA probes generally improves the relative destabilization caused by a single mismatch, thus enhancing discrimination.[1][3][4]
Quantitative Comparison of Mismatch Discrimination
The following table summarizes the melting temperature differences (ΔTm) observed in various studies, highlighting the enhanced mismatch discrimination of LNA-modified probes compared to DNA probes.
| Probe Type | Mismatch Type | Sequence Context | ΔTm (°C) for DNA Probe | ΔTm (°C) for LNA Probe | Reference |
| DNA vs. LNA | A•A | -txc- | 8.4 | 12.3 | [3] |
| DNA vs. LNA | G•T | -txc- | 6.3 | 5.5 | [3] |
Experimental Protocols
Experimental Protocol: UV Melting Analysis for Mismatch Discrimination
This protocol outlines the determination of duplex melting temperatures (Tm) to evaluate the mismatch discrimination of LNA-modified probes.
Objective: To measure the Tm of perfectly matched and mismatched duplexes of LNA-modified and unmodified DNA probes with their complementary DNA targets.
Materials:
-
Lyophilized LNA-modified and DNA oligonucleotide probes
-
Lyophilized complementary and mismatched DNA target oligonucleotides
-
Nuclease-free water
-
Melting buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Oligonucleotide Preparation:
-
Resuspend lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
Determine the precise concentration by measuring the absorbance at 260 nm.
-
-
Duplex Formation:
-
Prepare solutions of the probe and target oligonucleotides at a final concentration of 1 µM each in the melting buffer.
-
Mix equal volumes of the probe and target solutions to form the duplexes.
-
Create separate samples for the perfectly matched and each mismatched pair for both LNA and DNA probes.
-
-
Denaturation and Annealing:
-
Heat the duplex solutions to 95°C for 5 minutes to ensure complete denaturation.
-
Allow the solutions to cool slowly to room temperature to facilitate proper annealing.
-
-
UV Melting Measurement:
-
Transfer the annealed duplex solutions to quartz cuvettes.
-
Place the cuvettes in the spectrophotometer's temperature-controlled cell holder.
-
Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled ramp rate (e.g., 1°C/minute).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to obtain a melting curve.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes are dissociated. This corresponds to the peak of the first derivative of the melting curve.
-
Calculate the ΔTm by subtracting the Tm of the mismatched duplex from the Tm of the perfectly matched duplex for both LNA and DNA probes.
-
Visualizing LNA Probe Design and Evaluation
Diagram: LNA Probe Design for SNP Detection
References
- 1. SNP Detection [qiagen.com]
- 2. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 3. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. Design of LNA probes that improve mismatch discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. scite.ai [scite.ai]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ias.ac.in [ias.ac.in]
LNA-Modified Antisense Oligonucleotides: A Comparative Guide to In Vivo Stability
For researchers, scientists, and drug development professionals, understanding the in vivo stability of antisense oligonucleotides (ASOs) is paramount for therapeutic success. This guide provides an objective comparison of Locked Nucleic Acid (LNA)-modified ASOs with other antisense chemistries, supported by experimental data, detailed protocols, and visual workflows.
The strategic incorporation of LNA modifications into ASOs has been shown to significantly enhance their stability against nuclease degradation, improve target affinity, and prolong their therapeutic effect in vivo.[1][2][3] This increased stability is a critical attribute, as unmodified phosphodiester oligonucleotides are rapidly broken down by enzymes present in the body.[4]
Comparative In Vivo Stability: LNA vs. Other Chemistries
LNA-modified ASOs exhibit robust in vivo stability, often surpassing that of other modifications like 2'-O-methoxyethyl (2'-MOE) and constrained ethyl (cEt), although studies show the tissue pharmacokinetics can be similar across these high-affinity chemistries.[5][6] The phosphorothioate (B77711) (PS) backbone modification is a common feature in therapeutic ASOs, including those with LNA, which further enhances nuclease resistance and improves pharmacokinetic properties through increased protein binding.[2][7]
Key Pharmacokinetic Parameters
The in vivo journey of an ASO is characterized by its absorption, distribution, metabolism, and excretion (ADME) profile. After systemic administration, ASOs rapidly distribute from the plasma to various tissues, with the highest concentrations typically found in the liver and kidneys.[5][8][9][10] The elimination from tissues is significantly slower than from plasma, leading to a prolonged duration of action.[5][8]
Table 1: Comparative Tissue Half-Life of Antisense Oligonucleotides
| ASO Chemistry | Organism | Tissue | Half-Life (t½) | Citation(s) |
| LNA Gapmer ASO | Mouse | Liver | ~110-190 hours | [5] |
| LNA Gapmer ASO | Mouse | Kidney | ~160 hours | [5] |
| LNA Gapmer ASO | Mouse | Lung | ~160 hours | [5] |
| 2'-MOE ASO | Mouse | Liver | Similar to LNA | [5] |
| cEt ASO | Mouse | Liver | Similar to LNA | [5] |
| PS-2'O-MOE ASO | Monkey | Plasma | 63-87 days (Spinraza) | [11] |
| Partially Modified PS ASO | Monkey | Plasma | 11.7-31.2 days (Volanesorsen) | [11] |
Note: Half-life can be sequence-dependent and vary based on the specific ASO design.[5]
Metabolism and Clearance of LNA-Modified ASOs
The primary route of metabolism for ASOs, including LNA-modified variants, is through nuclease-mediated degradation.[8][12] This process involves both endonucleases, which cleave the oligonucleotide internally, and exonucleases, which digest it from the ends.[8][12] The resulting shorter oligonucleotide fragments and single nucleotides are then cleared.
The introduction of LNA modifications significantly impedes nuclease activity, contributing to the extended half-life of these molecules.[3][13][14] Studies have shown that even a single LNA modification at certain positions can confer substantial protection against 3'→5' exonuclease activity.[15]
Below is a diagram illustrating the general metabolic pathway of ASOs in vivo.
Caption: General metabolic pathway of antisense oligonucleotides in vivo.
Experimental Protocols for Assessing In Vivo Stability
A robust assessment of in vivo ASO stability is crucial for preclinical development. The following outlines a typical experimental workflow.
Caption: Experimental workflow for assessing ASO in vivo stability.
Detailed Methodology: Quantification of ASOs in Tissue
1. Animal Dosing:
-
Administer the LNA-modified ASO to the animal model (e.g., mouse, rat) via the desired route (e.g., subcutaneous or intravenous injection).[4] Dosing will depend on the specific ASO and study design.
2. Sample Collection:
-
At predetermined time points post-administration, collect blood and tissues of interest (e.g., liver, kidney).[5] Plasma is separated from whole blood by centrifugation. Tissues should be flash-frozen in liquid nitrogen and stored at -80°C until analysis.
3. Oligonucleotide Extraction:
-
Homogenize the tissue samples in a suitable buffer.
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the oligonucleotides from the biological matrix. This step is critical to remove proteins and other interfering substances.
4. Quantification by LC-MS/MS:
-
Utilize ion-pair reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification of the full-length ASO and its metabolites.[11][12]
-
A calibration curve using known concentrations of the ASO in a control matrix is used to determine the concentration in the study samples.
5. Data Analysis:
-
Plot the concentration of the ASO in each tissue over time.
-
Use pharmacokinetic software to calculate key parameters such as half-life (t½), area under the curve (AUC), and maximum concentration (Cmax).
6. Metabolite Identification:
-
Analyze the extracted samples using high-resolution mass spectrometry to identify the structure of any metabolites formed in vivo. This provides insight into the degradation pathways.[16]
Conclusion
LNA-modified antisense oligonucleotides demonstrate superior in vivo stability compared to earlier generation ASOs, a key factor in their therapeutic potential. This enhanced stability, primarily due to increased resistance to nuclease degradation, leads to prolonged tissue half-life and a durable pharmacodynamic effect. The experimental protocols outlined provide a framework for the rigorous assessment of these critical pharmacokinetic properties, enabling the selection and optimization of promising ASO drug candidates.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pharmacokinetics and Proceedings in Clinical Application of Nucleic Acid Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Locked nucleic acid oligonucleotides: the next generation of antisense agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tissue pharmacokinetics of antisense oligonucleotides. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. In vitro and in vivo properties of therapeutic oligonucleotides containing non-chiral 3′ and 5′ thiophosphate linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the Pharmacokinetic Properties of the Antisense Oligonucleotides? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. In vivo and in vitro studies of antisense oligonucleotides – a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04978F [pubs.rsc.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Metabolism and Pharmacokinetics of Antisense Oligonucleotide Therapeutics: Typical Profiles, Evaluation Approaches, and Points to Consider Compared with Small Molecule Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nuclease stability of LNA oligonucleotides and LNA-DNA chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Strong positional preference in the interaction of LNA oligonucleotides with DNA polymerase and proofreading exonuclease activities: implications for genotyping assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety, Tissue Distribution, and Metabolism of LNA-Containing Antisense Oligonucleotides in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
LNA-Modified Oligonucleotides: A Comparative Guide to Enhancing RNA Interference Efficacy
For researchers, scientists, and drug development professionals seeking to optimize RNA interference (RNAi) strategies, Locked Nucleic Acid (LNA)-modified oligonucleotides offer significant advantages in potency, stability, and specificity over conventional RNAi agents. This guide provides an objective comparison of LNA-modified oligonucleotides with other alternatives, supported by experimental data, detailed protocols, and visual workflows to inform the design of next-generation RNAi therapeutics and research tools.
The therapeutic application of RNAi is often challenged by the instability and off-target effects of small interfering RNAs (siRNAs). Chemical modifications, particularly the incorporation of LNA nucleotides, have emerged as a robust solution to overcome these hurdles. LNA is a class of nucleic acid analogues where the ribose sugar is conformationally 'locked' by a methylene (B1212753) bridge, resulting in an unprecedented increase in binding affinity to complementary RNA targets.[1][2] This enhanced affinity translates to improved biological activity and allows for the design of more potent and durable gene-silencing agents.[3][4]
Performance Comparison of RNAi Oligonucleotides
The efficacy of LNA-modified oligonucleotides is best understood through direct comparison with other RNAi platforms, such as unmodified siRNAs and other chemically modified variants. Key performance indicators include potency (gene knockdown efficiency), stability in biological fluids, and the propensity for off-target effects.
| Oligonucleotide Type | Modification Strategy | Potency (Target Knockdown) | Serum Stability (Half-life) | Off-Target Effects | Key Advantages | Key Disadvantages |
| Unmodified siRNA | Standard 21-mer duplex | Moderate | Low (~1-1.5 hours)[5] | High, particularly seed-mediated effects[6] | Well-established technology | Rapid degradation, significant off-target effects[6][7] |
| LNA-modified siRNA (siLNA) | LNA bases incorporated in overhangs and/or duplex | High, can be improved over unmodified siRNA[6][8] | Substantially enhanced (>13 hours)[5][9] | Reduced, especially with seed region modification[6][8] | High potency and stability, reduced off-targets[6][9] | Improper placement can impair activity[8] |
| LNA Gapmer (Antisense) | Central DNA "gap" flanked by LNA "wings" | Very high, RNase H-mediated degradation[4][10] | High (~15 hours)[4] | Can occur, but distinct from siRNA off-targeting | Potent single-stranded agent, RNase H activation[4][10] | Potential for hepatotoxicity[11] |
| 2'-O-Methyl (2'-OMe) modified siRNA | 2'-OMe groups on ribose | Moderate to High | Enhanced over unmodified siRNA[4] | Can reduce but may be less effective than LNA[12] | Improved stability | Lower binding affinity increase compared to LNA[4] |
| Small internally segmented interfering RNA (sisiRNA) | Intact antisense, segmented sense strand stabilized by LNA | High, comparable to siLNA in vivo[6][13] | High, LNA-dependent[5][6] | Reduced sense-strand mediated off-targets[6][13] | Minimizes passenger strand activity[6] | Requires LNA for stability[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of oligonucleotide efficacy. Below are representative protocols for in vitro and in vivo assessment.
In Vitro Knockdown Efficiency Assessment
Objective: To determine the potency of LNA-modified oligonucleotides in cultured cells.
Methodology:
-
Cell Culture: HeLa cells stably expressing a reporter gene (e.g., EGFP or Luciferase) are cultured in appropriate media to ~70% confluency in 24-well plates.[6]
-
Oligonucleotide Preparation: LNA-modified and control oligonucleotides (e.g., unmodified siRNA) are diluted in serum-free medium.
-
Transfection: The oligonucleotides are complexed with a transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions. The complexes are then added to the cells at final concentrations ranging from 1 pM to 100 nM.
-
Incubation: Cells are incubated for 24-72 hours post-transfection.[6]
-
Analysis:
-
Data Analysis: The percentage of target gene knockdown is calculated relative to cells treated with a non-targeting control oligonucleotide. IC50 values are determined from dose-response curves.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the in vivo efficacy of LNA-modified antisense oligonucleotides in a mouse xenograft model.[3][14]
Methodology:
-
Animal Model: Nude mice are subcutaneously inoculated with human tumor cells (e.g., MiaPaca-II).[6] Tumors are allowed to grow to a palpable size.
-
Oligonucleotide Administration: LNA-modified antisense oligonucleotides or control oligonucleotides are administered systemically (e.g., via intravenous or intraperitoneal injection) or locally, at doses ranging from 0.5 to 5 mg/kg/day.[3]
-
Treatment Schedule: Treatment is typically administered daily or on alternate days for a period of 2-4 weeks.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors and major organs (e.g., liver, kidneys) are harvested.
-
Target Knockdown: Target mRNA and protein levels in the tumor tissue are analyzed by qRT-PCR and Western blot, respectively.[6]
-
Biodistribution: The distribution of radiolabeled oligonucleotides can be assessed in various tissues.[6]
-
Toxicity Assessment: Serum levels of liver enzymes (e.g., ALT, AST) are measured, and tissues are subjected to histopathological examination to assess for toxicity.[11]
-
Visualizing Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the underlying biological pathways and experimental processes.
RNA Interference (RNAi) Pathway with LNA-siRNA
Caption: The RNAi pathway initiated by an LNA-modified siRNA (siLNA).
Experimental Workflow for Efficacy Comparison
Caption: A typical experimental workflow for comparing oligonucleotide efficacy.
Logical Comparison of RNAi Oligonucleotides
Caption: Logical relationship between oligonucleotide choice, properties, and outcome.
References
- 1. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Locked nucleic acid (LNA) mediated improvements in siRNA stability and functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo efficacy and off-target effects of locked nucleic acid (LNA) and unlocked nucleic acid (UNA) modified siRNA and small internally segmented interfering RNA (sisiRNA) in mice bearing human tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A large-scale chemical modification screen identifies design rules to generate siRNAs with high activity, high stability and low toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. qiagen.com [qiagen.com]
- 11. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structural Modifications of siRNA Improve Its Performance In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Cross-Platform Validation of LNA-Based qPCR Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The adoption of Locked Nucleic Acid (LNA) technology in quantitative real-time PCR (qPCR) has enhanced the specificity and sensitivity of gene expression analysis. This guide provides an objective comparison of LNA-based qPCR assays with other common qPCR chemistries, namely TaqMan® and SYBR® Green, and outlines a framework for their validation across different instrument platforms. The supporting experimental data and protocols are detailed to assist in the accurate and reproducible quantification of nucleic acids.
Performance Comparison of qPCR Chemistries
The choice of qPCR chemistry is critical and often depends on the specific experimental needs, balancing cost, specificity, and sensitivity. LNA technology can be incorporated into both probe-based and intercalating dye-based assays, offering distinct advantages.
Quantitative Comparison of LNA-Enhanced, TaqMan, and SYBR Green Assays
The following table summarizes key performance metrics based on findings from comparative studies. LNA-based assays, whether using a hydrolysis probe or in conjunction with an intercalating dye, generally demonstrate high sensitivity and specificity.
| Performance Metric | LNA-Probe Assay | TaqMan® Assay | LNA-Enhanced SYBR Green | Standard SYBR Green |
| Specificity | Very High | High | High | Moderate to High |
| Sensitivity | Very High | High | High | High |
| Linear Dynamic Range | Wide | Wide | Wide | Wide |
| PCR Efficiency | 90-110% | 90-110% | 90-110% | 90-110% |
| Cost per Reaction | High | High | Moderate | Low |
| Multiplexing Capability | Yes | Yes | No | No |
| Melt Curve Analysis | Not Required | Not Required | Required | Required |
This table synthesizes data from multiple sources which indicate that LNA technology provides an alternative to TaqMan® for quantitative analysis, particularly where high specificity is required.[1] LNA-based TaqMan assays have shown to increase detection sensitivity significantly compared to standard SYBR Green assays.[2]
Experimental Protocols for Cross-Platform Validation
Ensuring the robustness and reproducibility of a qPCR assay across different platforms is crucial for multicenter studies and data harmonization.[3] A structured validation process is necessary to transfer an established assay to new qPCR instruments without compromising its analytical validity.[4]
Objective
To validate the performance of an LNA-based qPCR assay across three common qPCR platforms: Bio-Rad CFX96, Applied Biosystems (ABI) 7500 Fast, and Roche LightCycler 480 II.
Materials
-
Target Gene Assay: LNA-enhanced primers and, if applicable, LNA probe for a gene of interest (e.g., EGFR).
-
Reference Gene Assay: Pre-validated assay for a stable reference gene (e.g., GAPDH).
-
cDNA Samples: A dilution series of a pooled cDNA sample from relevant cell lines or tissues.
-
qPCR Master Mix: A compatible master mix for each platform.
-
qPCR Instruments: Bio-Rad CFX96, ABI 7500 Fast, Roche LightCycler 480 II.
-
Nuclease-free water.
-
Optical-quality PCR plates and seals for each instrument.
Methodology
-
Instrument Equivalence Testing:
-
Prepare a sufficient volume of a single master mix containing primers, probe (if applicable), and a mid-range dilution of the cDNA template.
-
Aliquot the same master mix into the appropriate PCR plates for each of the three platforms.
-
Run the same plate layout on two different instruments of the same model to assess intra-platform variability and on each of the different models to assess inter-platform variability.[4]
-
Use identical cycling parameters as much as the instrument software allows. A typical protocol would be: 95°C for 10 min, followed by 40-45 cycles of 95°C for 15s and 60°C for 60s.[2]
-
-
Assay Performance Validation on Each Platform:
-
Linearity and Efficiency: Prepare a 5- or 7-point 10-fold serial dilution of the pooled cDNA. Run each dilution in triplicate on each of the three qPCR platforms.[5]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Further dilute the cDNA to determine the lowest concentration at which the target can be reliably detected and quantified with acceptable precision and accuracy.
-
Precision (Repeatability and Reproducibility):
-
Repeatability (Intra-assay): Run three replicates of three different concentrations (high, medium, low) on a single plate on each platform.
-
Reproducibility (Inter-assay): Repeat the same experiment on three different days on each platform.
-
-
Specificity: For SYBR Green-based assays, perform a melt curve analysis at the end of the qPCR run to ensure a single, specific product is amplified.
-
-
Data Analysis:
-
Set the baseline and threshold for each run according to the instrument's software guidelines.
-
For each platform, generate a standard curve from the serial dilution data. The slope of the regression line is used to calculate the PCR efficiency (Efficiency = 10^(-1/slope) - 1). A slope between -3.1 and -3.6 is acceptable, corresponding to an efficiency of 90-110%. The R² value should be ≥ 0.98.[5]
-
Compare the quantification cycle (Cq) values for the same dilution point across the different platforms.
-
Use Bland-Altman plots and Deming regression to assess the agreement and any systematic bias between platforms.[4]
-
Calculate the coefficient of variation (CV%) for the Cq values to determine repeatability and reproducibility.
-
Mandatory Visualizations
Experimental Workflow for Cross-Platform qPCR Validation
References
- 1. Comparison of different real-time PCR chemistries and their suitability for detection and quantification of genetically modified organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standardization of an LNA-based TaqMan assay qPCR analysis for Aspiculuris tetraptera DNA in mouse faeces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. External oligonucleotide standards enable cross laboratory comparison and exchange of real-time quantitative PCR data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad.com [bio-rad.com]
Quantifying the improved binding affinity of LNA oligonucleotides.
A Comparative Guide for Researchers and Drug Development Professionals
Locked Nucleic Acid (LNA) oligonucleotides have emerged as a powerful tool in research and therapeutic applications, primarily due to their significantly enhanced binding affinity for complementary DNA and RNA sequences. This guide provides a quantitative comparison of LNA oligonucleotides against traditional DNA and RNA counterparts, supported by experimental data and detailed methodologies.
Enhanced Binding Affinity: The Quantitative Evidence
The incorporation of LNA monomers into an oligonucleotide dramatically increases its thermal stability when hybridized to a complementary strand. This is a direct consequence of the "locked" C3'-endo conformation of the LNA ribose ring, which pre-organizes the oligonucleotide into an A-type helical geometry, ideal for binding. This enhanced affinity is quantifiable through several key parameters, most notably the melting temperature (Tm), dissociation constant (Kd), and thermodynamic parameters (ΔG°, ΔH°, and ΔS°).
Thermal Stability (Melting Temperature, Tm)
The most widely reported and consistent measure of the improved binding affinity of LNA oligonucleotides is the significant increase in the melting temperature (Tm) of the resulting duplex. The Tm is the temperature at which half of the double-stranded nucleic acid has dissociated into single strands. A higher Tm indicates a more stable duplex.
For each LNA monomer incorporated into an oligonucleotide, the Tm of the duplex is reported to increase by 2–10°C.[1][2] This substantial increase allows for the design of shorter oligonucleotides that still maintain high binding affinity, a crucial advantage for applications such as in situ hybridization probes, PCR primers, and antisense therapies.
Table 1: Comparison of Melting Temperatures (Tm) for LNA-Modified vs. Unmodified Oligonucleotides
| Oligonucleotide Type | Target | Tm (°C) of Unmodified Duplex | Tm (°C) of LNA-Modified Duplex | ΔTm per LNA Modification (°C) | Reference |
| DNA | DNA | 52 | 76 (fully LNA) | ~ +4 | [3] |
| DNA | RNA | 58 | 82 (fully LNA) | ~ +4 | [3] |
| DNA | RNA | Not specified | Not specified | +2 to +10 | [2] |
| DNA | DNA | 55.4 | 60.8 (single LNA) | +5.4 | [3] |
Note: The exact ΔTm can vary depending on the sequence context, the number and position of LNA modifications, and the experimental conditions.
Binding Affinity (Dissociation Constant, Kd)
The dissociation constant (Kd) provides a direct measure of the binding affinity between two molecules at equilibrium. A lower Kd value signifies a stronger binding interaction. While direct side-by-side comparisons of Kd values for identical sequences with and without LNA modifications are less commonly presented in a single study, the available data consistently demonstrates the superior affinity of LNA-containing oligonucleotides. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed to determine these values.
Table 2: Illustrative Dissociation Constants (Kd) for LNA-containing Duplexes
| Oligonucleotide | Target | Technique | Kd (M) | Reference |
| DNA | DNA | RIfS | 1.5 x 10⁻⁹ | [4] |
| LNA-DNA mixmer | DNA | RIfS | 4.0 x 10⁻⁹ | [4] |
| Fully LNA | DNA | RIfS | >10¹² | [4] |
Note: This table illustrates the trend of increasing affinity with LNA incorporation. Direct comparisons require identical sequence and experimental conditions.
Thermodynamic Parameters
The enhanced stability of LNA-containing duplexes is also reflected in their thermodynamic properties. The Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) of duplex formation provide a complete thermodynamic profile of the binding interaction. Generally, the formation of LNA-containing duplexes is characterized by a more favorable (more negative) enthalpy change, which is the primary driver of the increased stability.
Table 3: Thermodynamic Parameters for DNA/DNA and LNA-DNA/DNA Duplex Formation
| Parameter | DNA/DNA Duplex | LNA-DNA/DNA Duplex | Interpretation |
| ΔG°₃₇ (kcal/mol) | Varies by sequence | More negative | More spontaneous and stable duplex formation |
| ΔH° (kcal/mol) | Varies by sequence | More negative | Stronger stacking interactions and hydrogen bonding |
| ΔS° (cal/mol·K) | Varies by sequence | Less negative | Pre-organization of the LNA strand reduces the entropic penalty of duplex formation |
Data compiled from principles discussed in multiple sources.[5][6]
Experimental Protocols
Accurate quantification of binding affinity requires robust experimental design and execution. Below are detailed methodologies for the key experiments cited in this guide.
Thermal Denaturation (Tm) Analysis
Objective: To determine the melting temperature (Tm) of an oligonucleotide duplex.
Methodology:
-
Sample Preparation:
-
Anneal the oligonucleotide and its complementary target strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Prepare a series of dilutions of the duplex to assess the concentration dependence of the Tm.
-
-
Instrumentation:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
-
Procedure:
-
Monitor the absorbance of the sample at 260 nm as the temperature is gradually increased (e.g., 0.5°C/minute) from a temperature well below the expected Tm to one well above it.
-
The increase in absorbance corresponds to the denaturation of the duplex into single strands (hyperchromic effect).
-
-
Data Analysis:
-
Plot absorbance versus temperature to generate a melting curve.
-
The Tm is the temperature at the midpoint of the transition, which can be determined by finding the peak of the first derivative of the melting curve.
-
Surface Plasmon Resonance (SPR)
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants of an oligonucleotide interaction.
Methodology:
-
Sensor Chip Preparation:
-
Immobilize one of the binding partners (the "ligand," e.g., a biotinylated oligonucleotide) onto a streptavidin-coated sensor chip.
-
A reference flow cell is typically prepared with an irrelevant immobilized molecule to subtract non-specific binding signals.
-
-
Instrumentation:
-
Use an SPR instrument (e.g., Biacore).
-
-
Procedure:
-
Inject a series of concentrations of the other binding partner (the "analyte") over the sensor chip surface at a constant flow rate.
-
Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram.
-
After the association phase, flow buffer over the chip to monitor the dissociation of the analyte.
-
Regenerate the sensor surface between different analyte concentrations if necessary.
-
-
Data Analysis:
-
Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka and kd.
-
Calculate the Kd from the ratio of the rate constants (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Ka, the inverse of Kd), enthalpy (ΔH°), and stoichiometry (n) of an oligonucleotide interaction.
Methodology:
-
Sample Preparation:
-
Prepare one oligonucleotide (the "ligand") in the sample cell and the complementary strand (the "titrant") in the injection syringe.
-
Ensure both solutions are in identical, degassed buffer to minimize heats of dilution.
-
-
Instrumentation:
-
Use an isothermal titration calorimeter.
-
-
Procedure:
-
Perform a series of small, sequential injections of the titrant into the sample cell while maintaining a constant temperature.
-
Measure the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat change for each injection and plot it against the molar ratio of titrant to ligand.
-
Fit the resulting binding isotherm to a suitable binding model to determine Ka, ΔH°, and n. The Gibbs free energy (ΔG°) and entropy (ΔS°) can then be calculated using the equation: ΔG° = -RTln(Ka) = ΔH° - TΔS°.
-
Visualizing the Advantage: Workflows and Mechanisms
To better illustrate the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
References
- 1. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Locked nucleic acid (LNA) enhances binding affinity of triazole-linked DNA towards RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of affinity constants of locked nucleic acid (LNA) and DNA duplex formation using label free sensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LNA Oligonucleotide Quality Control: HPLC and Mass Spectrometry
The burgeoning field of oligonucleotide therapeutics, which includes molecules like Locked Nucleic Acid (LNA) oligonucleotides, necessitates robust and precise quality control (QC) to ensure safety and efficacy.[1][2] LNA oligonucleotides, with their synthetically modified nucleotide monomers, offer enhanced stability and binding affinity, making them promising candidates for a variety of therapeutic applications. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), the cornerstone analytical techniques for ensuring the quality, purity, and identity of LNA oligonucleotides.
The Gold Standard: Liquid Chromatography-Mass Spectrometry (LC-MS)
For the comprehensive characterization of LNA oligonucleotides, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the most suitable and widely adopted method.[3] This hyphenated technique leverages the separation power of HPLC with the mass-resolving capability of MS to provide detailed information on purity, identity, and the presence of any impurities.[3][4] Regulatory bodies like the FDA and EMA endorse LC-MS for the analysis of oligonucleotide-based drugs.[2]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for separating and quantifying the components of a mixture, making it ideal for assessing the purity of synthesized LNA oligonucleotides.[5] The most common HPLC methods employed for oligonucleotide analysis are Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) HPLC.
Ion-Pair Reversed-Phase (IP-RP) HPLC
IP-RP HPLC is a powerful technique for separating oligonucleotides based on their length and hydrophobicity.[6] It utilizes ion-pairing reagents, such as triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP), which interact with the negatively charged phosphate (B84403) backbone of the LNA oligonucleotide.[3][7] This interaction allows for the retention and separation of these polar molecules on a nonpolar stationary phase.[7]
Anion-Exchange (AEX) HPLC
AEX HPLC separates oligonucleotides based on the number of their negatively charged phosphate groups.[6] This method is particularly effective for analyzing oligonucleotides with significant secondary structures, as the high-pH mobile phase used in AEX can disrupt these structures.[6] For non-mass spectrometry applications, AEX chromatography is often the preferred method for oligonucleotide analysis and purification.[8]
Comparison of HPLC Methods
| Feature | Ion-Pair Reversed-Phase (IP-RP) HPLC | Anion-Exchange (AEX) HPLC |
| Principle of Separation | Hydrophobicity and length | Charge (number of phosphate groups)[6] |
| Resolution | Excellent for oligonucleotides up to 50-80 bases.[6] | Excellent for oligonucleotides up to 40 bases.[6] |
| MS Compatibility | Generally compatible, especially with volatile ion-pairing reagents like TEA and HFIP.[3] | Often incompatible due to the high salt concentrations in the mobile phase, which can suppress MS ionization.[9][10] |
| Secondary Structure | May require denaturing conditions (e.g., elevated temperature, urea) to resolve secondary structures.[7] | The high-pH mobile phase effectively disrupts secondary structures.[6] |
| Common Impurities Detected | Truncated sequences (shortmers), failure sequences.[6][7] | Failure sequences, deletions. |
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is an indispensable tool for confirming the molecular weight of LNA oligonucleotides, thereby verifying their identity and sequence.[11][12] The two most common ionization techniques used for oligonucleotide analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF).
Electrospray Ionization (ESI-MS)
ESI is a soft ionization technique that is well-suited for the analysis of large, polar biomolecules like oligonucleotides.[1] It is the most common choice for LC-MS analysis of these molecules.[1] ESI typically produces multiply charged ions, which allows for the analysis of high-mass molecules on instruments with a lower mass-to-charge (m/z) range.[11]
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS
MALDI-TOF MS involves co-crystallizing the oligonucleotide sample with a matrix material.[11] A laser pulse desorbs and ionizes the sample, and the time it takes for the ions to travel to the detector is used to determine their mass-to-charge ratio.[12] While useful, MALDI-TOF has limitations in accuracy for oligonucleotides longer than 50 bases.[11]
Comparison of Mass Spectrometry Methods
| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) MS |
| Ionization Principle | Soft ionization from solution, producing multiply charged ions.[1][11] | Laser-induced desorption and ionization from a solid matrix.[11] |
| Mass Range | Well-suited for a wide range of oligonucleotide lengths. | Accuracy can be limited for oligonucleotides >50 bases.[11] |
| Coupling to HPLC | Easily coupled with HPLC for LC-MS analysis.[1] | Not directly coupled with HPLC. |
| Sample Throughput | Can be automated for high-throughput analysis. | High throughput is possible with automated sample spotting. |
| Data Complexity | Can produce complex spectra with multiple charge states that may require deconvolution.[11] | Typically produces singly charged ions, leading to simpler spectra. |
Experimental Protocols
Protocol 1: IP-RP-HPLC-MS Analysis of LNA Oligonucleotides
This protocol outlines a general procedure for the analysis of LNA oligonucleotides using ion-pair reversed-phase HPLC coupled with mass spectrometry.
1. Sample Preparation:
-
Dissolve the LNA oligonucleotide sample in a suitable buffer, such as nuclease-free water or a low-salt buffer, to a final concentration of approximately 5-10 µM.
2. HPLC Conditions:
-
Column: A C18 reversed-phase column suitable for oligonucleotide analysis (e.g., Waters XTerra MS C18, Agilent PLRP-S).
-
Mobile Phase A: 8.6 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP) in water.[3]
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over 20-30 minutes to elute the oligonucleotide.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 50-60 °C to denature secondary structures.[3]
-
UV Detection: 260 nm.
3. Mass Spectrometry Conditions (ESI):
-
Ionization Mode: Negative ion mode.
-
Capillary Voltage: 2.5-3.5 kV.
-
Cone Voltage: 30-50 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Mass Range: 500-2500 m/z.
Protocol 2: AEX-HPLC Analysis of LNA Oligonucleotides
This protocol provides a general procedure for the purity analysis of LNA oligonucleotides using anion-exchange HPLC.
1. Sample Preparation:
-
Dissolve the LNA oligonucleotide sample in a low-salt buffer to a final concentration of approximately 10-20 µM.
2. HPLC Conditions:
-
Column: A strong anion-exchange column designed for oligonucleotide separation (e.g., Thermo Scientific DNAPac PA200).[8]
-
Mobile Phase A: A low-salt buffer, such as 20 mM Tris-HCl, pH 8.0.
-
Mobile Phase B: A high-salt buffer, such as 20 mM Tris-HCl with 1 M NaCl, pH 8.0.
-
Gradient: A linear gradient from a low concentration of Mobile Phase B to a higher concentration over 20-30 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: Ambient or slightly elevated.
-
UV Detection: 260 nm.
Alternative Quality Control Methods
While HPLC and MS are the primary tools, other techniques can provide complementary information.
-
Capillary Gel Electrophoresis (CGE): Offers high resolution for purity assessment, separating oligonucleotides based on size.[12]
-
Size Exclusion Chromatography (SEC): Used to detect and quantify aggregates and higher-order structures.[9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An emerging alternative to IP-RP HPLC that is compatible with MS and avoids the use of ion-pairing reagents that can contaminate the instrument.[9][13]
Visualizing the Workflow
Caption: Workflow for LNA oligonucleotide synthesis, purification, and quality control.
Caption: Decision tree for selecting the appropriate LNA oligonucleotide QC method.
Conclusion
The quality control of LNA oligonucleotides is paramount for their successful application in research and as therapeutics. A combined approach of HPLC for purity determination and mass spectrometry for identity confirmation provides a comprehensive and reliable assessment of product quality. While IP-RP-HPLC coupled with ESI-MS is often the method of choice, the selection of the specific technique should be guided by the properties of the LNA oligonucleotide and the specific goals of the analysis. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with these promising molecules.
References
- 1. Oligonucleotide Analysis by LC-MS/MS at Agilex Biolabs: Challenges, Solutions and a Case Study. | Agilex Biolabs [agilexbiolabs.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. waters.com [waters.com]
- 4. Using Mass Spectrometry for Oligonucleotide and Peptides [thermofisher.com]
- 5. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. lcms.cz [lcms.cz]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. web.colby.edu [web.colby.edu]
- 12. biomers.net | Quality control - biomers.net Oligonucleotides [biomers.net]
- 13. Bioanalysis of Oligonucleotide by LC–MS: Effects of Ion Pairing Regents and Recent Advances in Ion-Pairing-Free Analytical Strategies - PMC [pmc.ncbi.nlm.nih.gov]
LNA-Based Therapeutics: A Comparative Guide to Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA)-based therapeutics represent a significant advancement in oligonucleotide-based drug development, offering enhanced target affinity and stability. However, the high affinity of LNA modifications can also lead to unintended off-target effects, a critical consideration in preclinical and clinical development. This guide provides an objective comparison of the off-target profiles of LNA-based therapeutics with other oligonucleotide platforms, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Comparative Analysis of Off-Target Effects
The off-target effects of LNA-based therapeutics, particularly antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), are primarily driven by hybridization to unintended RNA sequences. The high binding affinity conferred by LNA modifications can increase the propensity for such off-target interactions.
LNA ASOs vs. Other ASO Chemistries
LNA gapmer ASOs often exhibit higher potency compared to their counterparts, such as those with 2'-O-methoxyethyl (MOE) modifications. However, this increased potency can be associated with a greater risk of hepatotoxicity, which is often linked to off-target RNA degradation.
| ASO Chemistry | Target Knockdown Efficiency (IC50) | Off-Target Profile | Key Findings |
| LNA-DNA gapmer | 0.4 nM | Can induce hepatotoxicity through off-target RNA degradation.[1] | 175-fold more potent than phosphorothioate (B77711) ASOs.[2] |
| 2'-O-Methyl-DNA gapmer | ~220 nM | Generally considered to have a favorable safety profile with fewer off-target effects. | 3-fold less potent than phosphorothioate ASOs.[2] |
| Phosphorothioate (PS) ASO | 70 nM | Can exhibit off-target effects and some level of toxicity. | Serves as a common benchmark for comparison.[2] |
| Unmodified siRNA | Not specified | Prone to off-target effects mediated by the seed region.[3] | Less stable in serum compared to modified versions.[3] |
| LNA-modified siRNA | 50% reduction of target mRNA in vivo | Number of off-target genes can correlate with increased efficacy. Modification in the seed region can mitigate these effects.[3] | Superior serum stability compared to unmodified siRNA.[3] |
| UNA-modified siRNA | 50% reduction of target mRNA in vivo | Similar to LNA-modified siRNA, off-target effects can increase with potency. | Can improve efficacy over unmodified siRNA.[3] |
LNA-modified siRNAs vs. Unmodified and Other Modified siRNAs
Chemical modifications are crucial for the in vivo application of siRNAs to enhance stability and reduce off-target effects. LNA and Unlocked Nucleic Acid (UNA) are among the modifications that improve efficacy.
| siRNA Modification | On-Target Knockdown | Number of Significantly Regulated Off-Target Genes (Liver) | Number of Significantly Regulated Off-Target Genes (Tumor) |
| Unmodified siRNA | Ineffective in vivo | 118 | 20 |
| LNA-modified siRNA | ~50% knockdown | 466 | 136 |
| UNA-modified siRNA (I) | ~50% knockdown | 321 | 129 |
| UNA-modified siRNA (II) | ~50% knockdown | 239 | 114 |
| sisiRNA (LNA-stabilized) | ~50% knockdown | 363 | 121 |
| Seed-region LNA-modified siRNA | ~50% knockdown | 158 | 55 |
Data adapted from a study in a mouse xenograft model, where off-target effects were assessed by whole genome profiling. Genes with an ANOVA p-value <0.05 and an absolute fold change greater than two were considered significantly regulated.[3]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of off-target effects. Below are protocols for key experiments cited in the analysis of LNA-based therapeutics.
In Vitro Assessment of Hepatotoxicity using Caspase 3/7 Assay
This assay quantifies the activity of caspases 3 and 7, key effectors of apoptosis, to assess the cytotoxic potential of LNA ASOs in liver cells.
Materials:
-
Hepatocytes (e.g., primary mouse hepatocytes or HepG2 cells)
-
Cell culture medium and supplements
-
LNA ASOs and control oligonucleotides
-
Transfection reagent (e.g., Lipofectamine™ 2000)
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed hepatocytes in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of transfection.
-
Transfection: The following day, transfect the cells with LNA ASOs at the desired concentrations using a suitable transfection reagent according to the manufacturer's protocol. Include untreated and negative control ASO-treated cells.[4]
-
Incubation: Incubate the cells for 24-48 hours post-transfection.
-
Caspase 3/7 Activity Measurement:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the reagent directly to the cell culture wells at a volume equal to the sample volume.[4]
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 30 minutes to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.[5]
-
-
Data Analysis: Subtract the background luminescence (from wells with medium but no cells) from all experimental readings. Calculate the relative caspase activity by normalizing the luminescence of treated samples to that of the untreated control.[4]
Microarray Analysis of Off-Target Gene Expression
Microarray analysis provides a global view of gene expression changes induced by LNA therapeutics, enabling the identification of potential off-target effects.
Materials:
-
Cells or tissues treated with LNA therapeutics and controls
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
RNA quality assessment system (e.g., Agilent Bioanalyzer)
-
Microarray platform (e.g., Affymetrix, Agilent)
-
Labeling and hybridization kits
-
Microarray scanner
-
Data analysis software
Procedure:
-
RNA Extraction: Isolate total RNA from treated and control samples using a commercial kit, following the manufacturer's instructions.
-
RNA Quality Control: Assess the integrity and purity of the extracted RNA. High-quality RNA is crucial for reliable microarray data.
-
cDNA Synthesis and Labeling: Synthesize complementary DNA (cDNA) from the RNA templates and label it with a fluorescent dye (e.g., Cy3 or Cy5).
-
Hybridization: Hybridize the labeled cDNA to the microarray chip, which contains thousands of probes for different genes.
-
Washing and Scanning: Wash the microarray chip to remove non-specifically bound cDNA and scan it using a microarray scanner to detect the fluorescence intensity of each spot.
-
Data Acquisition and Normalization: Convert the scanned images into numerical data. Normalize the data to correct for systematic variations.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated in the LNA-treated samples compared to controls. A common criterion is a fold change > 2 and a p-value < 0.05.[3]
RT-qPCR for Validation of Off-Target Gene Expression Changes
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is the gold standard for validating the expression changes of specific genes identified through microarray analysis.
Materials:
-
Total RNA from treated and control samples
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qPCR primers for the target and reference genes
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)
-
qPCR instrument
Procedure:
-
cDNA Synthesis: Synthesize cDNA from the total RNA samples using a reverse transcriptase.
-
Primer Design and Validation: Design or obtain validated primers for the off-target genes of interest and at least one stably expressed reference gene (e.g., GAPDH, ACTB).
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, primers, and qPCR master mix.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence intensity at each cycle.
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each reaction.
-
Normalize the Cq values of the target genes to the Cq values of the reference gene (ΔCq).
-
Calculate the fold change in gene expression using the 2-ΔΔCq method.[6]
-
Visualization of Signaling Pathways and Workflows
Hepatotoxicity-Associated Signaling Pathways
Off-target effects of some LNA ASOs can lead to hepatotoxicity by activating stress-related signaling pathways. The p53 and NRF2 pathways have been implicated in the cellular response to toxic LNA ASOs.[7]
References
- 1. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In vivo efficacy and off-target effects of locked nucleic acid (LNA) and unlocked nucleic acid (UNA) modified siRNA and small internally segmented interfering RNA (sisiRNA) in mice bearing human tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific replacement of phosphorothioate with alkyl phosphonate linkages enhances the therapeutic profile of gapmer ASOs by modulating interactions with cellular proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20210349076A1 - In vitro toxicity screening assay - Google Patents [patents.google.com]
- 6. Reduction of Off-Target Effects of Gapmer Antisense Oligonucleotides by Oligonucleotide Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guidance for the Disposal of DMTr-LNA-U-3-CED-Phosphoramidite
Researchers and laboratory personnel must handle the disposal of DMTr-LNA-U-3-CED-Phosphoramidite with strict adherence to safety protocols to mitigate potential hazards and ensure regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidance from structurally similar phosphoramidites, such as LNA-A(Bz)-CE Phosphoramidite (B1245037), provides a foundational framework for its safe management.[1] It is imperative to consult the manufacturer or supplier for a compound-specific SDS for complete and detailed disposal instructions.[2][3]
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment. This includes, but is not limited to:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing is required.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate, a respirator may be necessary.
Always wash hands thoroughly after handling the chemical.[1] Contaminated clothing should be removed and laundered before reuse.[1]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials such as sawdust.
-
Collect: Carefully collect the absorbed material into a designated, labeled waste container.
-
Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Disposal Procedures
The primary directive for the disposal of DMTr-LNA-U-3-CED-Phosphoramidite is to follow local, state, and federal regulations. The general procedure involves treating it as hazardous chemical waste.
Waste Categorization and Segregation:
-
Solid Waste: Unused or expired DMTr-LNA-U-3-CED-Phosphoramidite should be considered solid chemical waste. It should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this phosphoramidite, as well as solvents used for cleaning, should be collected in a designated, labeled container for liquid chemical waste. Do not mix with incompatible waste streams.
-
Contaminated Materials: All materials that have come into contact with the phosphoramidite, such as pipette tips, gloves, and absorbent pads, should be disposed of as hazardous solid waste.
Disposal Workflow:
The following diagram outlines the general workflow for the proper disposal of DMTr-LNA-U-3-CED-Phosphoramidite waste.
Caption: Disposal workflow for DMTr-LNA-U-3-CED-Phosphoramidite.
Quantitative Data Summary:
While specific quantitative data for DMTr-LNA-U-3-CED-Phosphoramidite is limited in publicly available sources, the following table summarizes typical storage and handling parameters for phosphoramidites.
| Parameter | Value | Source |
| Storage Temperature | -20°C | [3][4] |
| Shipping Condition | Ambient Temperature | [3] |
| Stability | At least 1 month at -20°C (in solution) | [4] |
| Purity | Typically ≥95% | [4] |
Key Experimental Protocols
The proper disposal of this chemical is a critical component of any experimental protocol in which it is used. The following represents a generalized protocol for the handling and disposal of waste generated during oligonucleotide synthesis involving DMTr-LNA-U-3-CED-Phosphoramidite.
Protocol: Post-Synthesis Quenching and Initial Waste Handling
-
Objective: To safely handle and segregate waste generated immediately after the use of DMTr-LNA-U-3-CED-Phosphoramidite in a synthesis reaction.
-
Materials:
-
Appropriate PPE (gloves, safety glasses, lab coat)
-
Designated hazardous liquid waste container
-
Designated hazardous solid waste container
-
Quenching solution (e.g., aqueous bicarbonate)
-
-
Procedure:
-
Upon completion of the reaction, any excess phosphoramidite solution should be quenched according to standard laboratory procedures, typically by slow addition to a stirred, cooled solution of aqueous bicarbonate. This should be done in a fume hood.
-
Transfer the quenched solution to the designated hazardous liquid waste container.
-
Rinse all glassware that was in contact with the phosphoramidite with an appropriate solvent (e.g., acetonitrile). Transfer the rinsate to the hazardous liquid waste container.
-
Dispose of all contaminated solid materials (e.g., pipette tips, weighing paper) in the designated hazardous solid waste container.
-
Seal both waste containers and store them in a designated hazardous waste accumulation area.
-
It is the responsibility of the researcher to be aware of and comply with all institutional and governmental regulations regarding chemical waste disposal. Always prioritize safety and environmental responsibility.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
